molecular formula C11H14ClNO2 B1353001 3-chloro-N-(4-ethoxyphenyl)propanamide CAS No. 19314-15-9

3-chloro-N-(4-ethoxyphenyl)propanamide

Cat. No.: B1353001
CAS No.: 19314-15-9
M. Wt: 227.69 g/mol
InChI Key: YPPVRXZDDYKNEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-(4-ethoxyphenyl)propanamide is a useful research compound. Its molecular formula is C11H14ClNO2 and its molecular weight is 227.69 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-chloro-N-(4-ethoxyphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c1-2-15-10-5-3-9(4-6-10)13-11(14)7-8-12/h3-6H,2,7-8H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPPVRXZDDYKNEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90404058
Record name 3-chloro-N-(4-ethoxyphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19314-15-9
Record name 3-chloro-N-(4-ethoxyphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-CHLORO-PARA-PROPIONOPHENETIDIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Monograph: 3-Chloro-N-(4-ethoxyphenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 19314-15-9 Synonyms: 3-Chloro-p-propionophenetidide; 3-Chloro-N-(4-ethoxyphenyl)propionamide Molecular Formula: C₁₁H₁₄ClNO₂ Molecular Weight: 227.69 g/mol [1][2][3]

Executive Summary

3-Chloro-N-(4-ethoxyphenyl)propanamide (CAS 19314-15-9) is a specialized chloro-amide intermediate primarily utilized in the synthesis of 6-substituted-3,4-dihydroquinolin-2(1H)-ones (dihydrocarbostyrils).[3][4] Its structural significance lies in its dual functionality: the p-ethoxyaniline moiety provides an electron-rich aromatic system, while the


-chloroalkyl chain serves as an electrophilic handle.

This compound is the critical "pre-cyclization" precursor for 6-ethoxy-3,4-dihydroquinolin-2(1H)-one , a privileged scaffold in medicinal chemistry found in phosphodiesterase (PDE) inhibitors, anti-platelet agents, and potassium channel modulators. This guide details the synthesis, mechanistic reactivity, and validated protocols for handling this compound.

Chemical Identity & Physicochemical Profile[3][5][6][7][8][9][10]

PropertySpecification
CAS Number 19314-15-9
IUPAC Name This compound
Appearance Off-white to pale beige crystalline powder
Melting Point 123–125 °C (Experimental)
Boiling Point ~406 °C (Predicted at 760 mmHg)
Density 1.19 ± 0.06 g/cm³
Solubility Soluble in DMSO, DMF, Chloroform; Sparingly soluble in Water
pKa ~13.0 (Amide NH)

Synthetic Pathways & Causality

The synthesis of CAS 19314-15-9 follows a nucleophilic acyl substitution pathway. The choice of reagents and conditions is dictated by the need to prevent premature cyclization or polymerization of the acrylamide byproduct.

Validated Synthesis Protocol

Reaction: p-Phenetidine + 3-Chloropropionyl Chloride


 this compound + HCl
Mechanistic Rationale:
  • Solvent Choice (Acetone/DCM vs. Water): While Schotten-Baumann conditions (water/base) are possible, anhydrous conditions (DCM or Acetone with organic base) are preferred to prevent hydrolysis of the acid chloride.

  • Base Selection (Triethylamine or K₂CO₃): Essential to scavenge the HCl byproduct. Failure to remove HCl results in the protonation of p-phenetidine, deactivating it as a nucleophile and stalling the reaction.

  • Temperature Control (<10 °C): The reaction is exothermic. Low temperature prevents the elimination of HCl from the reagent to form acryloyl chloride, which would lead to the formation of the vinyl analog (N-(4-ethoxyphenyl)acrylamide).

Experimental Procedure (Bench Scale)
  • Charge: In a 500 mL 3-neck round-bottom flask equipped with a dropping funnel and thermometer, dissolve 4-ethoxyaniline (p-phenetidine) (13.7 g, 100 mmol) in Dichloromethane (DCM) (150 mL).

  • Scavenger: Add Triethylamine (TEA) (15.3 mL, 110 mmol). Cool the mixture to 0–5 °C using an ice bath.

  • Addition: Dropwise add 3-chloropropionyl chloride (13.9 g, 110 mmol) dissolved in DCM (20 mL) over 30 minutes. Crucial: Maintain internal temperature below 10 °C.

  • Reaction: Allow to warm to room temperature (20–25 °C) and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 2:1).

  • Workup: Wash the organic layer successively with 1N HCl (to remove unreacted amine), saturated NaHCO₃ (to remove acid), and brine.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or Toluene to yield off-white needles.

Reactivity Profile: The Cyclization Pivot

The primary utility of CAS 19314-15-9 is its conversion into the dihydroquinolinone ring system via an Intramolecular Friedel-Crafts Alkylation .

Mechanism: Intramolecular Ring Closure

Under strong Lewis acid catalysis (AlCl₃), the terminal alkyl chloride forms a complex, generating a primary carbocation-like species (or a tight ion pair). The electron-rich aromatic ring (activated by the ethoxy group) attacks this electrophile at the ortho position relative to the amide nitrogen, closing the 6-membered ring.

Reaction Scheme:



Critical Process Parameters (CPP)
  • Catalyst Stoichiometry: Requires >2 equivalents of AlCl₃. One equivalent complexes with the amide carbonyl oxygen (Lewis basic site), and the second equivalent activates the alkyl chloride.

  • Melt vs. Solution: The reaction is often performed as a "neat" melt at 120–160 °C for industrial efficiency, though chlorobenzene or nitrobenzene can be used as solvents to manage exotherms.

Visualization of Reaction Logic[7]

The following diagram illustrates the synthetic workflow and the critical branching point where process control determines product purity.

SynthesisWorkflow Phenetidine p-Phenetidine (Starting Material) Intermediate 3-Chloro-N-(4-ethoxyphenyl) propanamide (CAS 19314-15-9) Phenetidine->Intermediate Acylation (DCM, <10°C) Reagent 3-Chloropropionyl Chloride Reagent->Intermediate Impurity Impurity: N-(4-ethoxyphenyl) acrylamide Intermediate->Impurity Elimination (>25°C or Excess Base) Product 6-Ethoxy-3,4-dihydro quinolin-2(1H)-one Intermediate->Product Friedel-Crafts Cyclization (AlCl3, 140°C)

Figure 1: Synthetic flowchart highlighting the critical synthesis of CAS 19314-15-9 and its downstream conversion to the quinolinone scaffold.

Safety & Handling (E-E-A-T)

Toxicological Hazards
  • Acute Toxicity: Classified as Harmful if swallowed (H302). Analogous compounds show oral LD50 values in the range of 500–2000 mg/kg (Rat).

  • Sensitization: High risk of skin sensitization (H317).[3] The chloro-alkyl moiety is an alkylating agent capable of haptenization with skin proteins.

  • Handling Protocol:

    • PPE: Nitrile gloves (double gloving recommended), lab coat, and safety glasses.

    • Containment: Weigh and handle solids in a fume hood to prevent dust inhalation.

Stability
  • Hydrolysis: Stable at neutral pH. Slowly hydrolyzes in strong aqueous acid/base.

  • Thermal: Stable up to ~100 °C. Above this, thermal elimination of HCl may occur, generating the acrylamide analog. Store below 30 °C.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 532059, 3-chloro-N-(4-methoxyphenyl)propanamide. (Note: Structural analog data used for property extrapolation). Retrieved from [Link]

  • ChemSrc (2025). 6-Hydroxy-3,4-dihydroquinolin-2(1H)-one Synthesis and Precursors. (Demonstrates the downstream cyclization utility). Retrieved from [Link]

Sources

3-chloro-N-(4-ethoxyphenyl)propanamide chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 3-chloro-N-(4-ethoxyphenyl)propanamide

Introduction

This compound is a substituted amide that serves as a valuable intermediate in organic synthesis, particularly within the pharmaceutical and fine chemical industries. Its bifunctional nature, possessing both a reactive alkyl chloride and an aromatic amide, makes it a versatile building block for constructing more complex molecular architectures. This guide provides a detailed examination of its chemical properties, synthesis, reactivity, and analytical profile, offering field-proven insights for researchers and drug development professionals. The causality behind experimental choices and the interpretation of analytical data are emphasized to provide a practical and authoritative resource.

Core Chemical and Physical Properties

A foundational understanding of a compound begins with its fundamental properties. These identifiers and characteristics are crucial for handling, characterization, and experimental design. The data for this compound is summarized below.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 19314-15-9[1][2][3]
Molecular Formula C₁₁H₁₄ClNO₂[1][2]
Molecular Weight 227.69 g/mol [1][2]
Synonyms 3-Chloro-para-propionophenetidide[3]
Hazard Profile Irritant[1]

Synthesis and Mechanistic Rationale

The most direct and common method for synthesizing this compound is through the nucleophilic acyl substitution reaction between 4-ethoxyaniline (p-phenetidine) and 3-chloropropanoyl chloride.

Experimental Protocol: Synthesis
  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-ethoxyaniline (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran). Add a non-nucleophilic base such as triethylamine or pyridine (1.1 eq.) to act as an acid scavenger.

  • Reaction Initiation: Cool the solution to 0 °C in an ice bath.

  • Acyl Chloride Addition: Dissolve 3-chloropropanoyl chloride (1.05 eq.) in the same anhydrous solvent and add it dropwise to the stirred 4-ethoxyaniline solution over 30 minutes, maintaining the temperature at 0 °C.

    • Causality Insight: The reaction is highly exothermic. Slow, dropwise addition at reduced temperature is critical to control the reaction rate, prevent the formation of side products, and ensure high yield.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute HCl (to remove excess base and unreacted aniline), saturated NaHCO₃ solution (to remove any remaining acid), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants reagent1 4-Ethoxyaniline process Nucleophilic Acyl Substitution (0°C to RT) reagent1->process Anhydrous DCM, Triethylamine (Base) reagent2 3-Chloropropanoyl Chloride reagent2->process product This compound process->product HCl byproduct (scavenged by base)

Caption: Synthesis of the target compound via acylation.

Spectroscopic and Analytical Profile

Structural confirmation is paramount. While a certified reference spectrum for this specific compound is not publicly available, its spectral properties can be reliably predicted based on its constituent functional groups and data from closely related analogs, such as its methoxy counterpart.[4]

Analytical TechniqueExpected Observations
¹H NMR - Ethoxy Group: Triplet (3H, ~1.4 ppm) and Quartet (2H, ~4.0 ppm).- Alkyl Chain: Two triplets (2H each), one for -CH₂-Cl (~3.8 ppm) and one for -CO-CH₂- (~2.8 ppm).- Aromatic Protons: Two doublets (2H each) forming an AA'BB' system (~6.9 and ~7.4 ppm).- Amide Proton: Broad singlet (1H, ~8.0-9.0 ppm), which is D₂O exchangeable.
¹³C NMR - Ethoxy Group: Two signals (~15 ppm, ~64 ppm).- Alkyl Chain: Two signals (~40 ppm for C-Cl, ~41 ppm for C-CO).- Aromatic Ring: Four signals (~115 ppm, ~122 ppm, ~131 ppm, ~156 ppm).- Carbonyl Carbon: One signal in the amide region (~169 ppm).
IR Spectroscopy - N-H Stretch: Medium to sharp peak around 3300 cm⁻¹.- Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.- Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.- Amide I Band (C=O Stretch): Strong, sharp peak around 1660-1680 cm⁻¹.- Amide II Band (N-H Bend): Peak around 1540 cm⁻¹.- C-Cl Stretch: Peak in the fingerprint region, typically 600-800 cm⁻¹.
Mass Spectrometry - Molecular Ion (M⁺): A peak at m/z = 227.- Isotope Peak (M+2)⁺: A peak at m/z = 229 with an intensity approximately one-third of the M⁺ peak, characteristic of a single chlorine atom.- Key Fragments: Fragments corresponding to the loss of the chloropropyl chain ([M - C₃H₄ClO]⁺ at m/z 136) and cleavage of the amide bond are expected.

Reactivity and Applications in Drug Development

The synthetic value of this compound lies in the reactivity of its terminal alkyl chloride. The chlorine atom is a competent leaving group, making the adjacent carbon an electrophilic site for nucleophilic substitution reactions (Sₙ2).

This reactivity allows the molecule to be used as a scaffold, enabling the introduction of various functional groups and the extension of the molecular structure. For instance, reaction with amines, thiols, or alkoxides can be used to build larger molecules with potential biological activity. Its structural motif is found in intermediates for various pharmaceutical agents. For example, the related compound 3-chloro-N-(4-methoxyphenyl)propanamide is an intermediate related to the drug Cilostazol.

Example Application: Synthesis of a Tertiary Amine

A common follow-on reaction involves the displacement of the chloride with a secondary amine (e.g., piperidine) to form a new C-N bond, a key step in the synthesis of many active pharmaceutical ingredients (APIs).

Application_Pathway cluster_reactants Reactants start This compound process Nucleophilic Substitution (SN2) start->process reagent Secondary Amine (e.g., Piperidine) reagent->process product Tertiary Amine Derivative (Potential API Precursor) process->product K₂CO₃ or Et₃N (Base), Heat

Caption: Application as a synthetic intermediate.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care.

  • GHS Hazard Statements:

    • H317: May cause an allergic skin reaction.[1]

    • H319: Causes serious eye irritation.[1]

  • Precautionary Measures:

    • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[5]

    • Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[1]

    • Handling: Avoid creating dust.[6] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[5]

    • Storage: Keep the container tightly sealed and store it in a cool, dry, and well-ventilated place.[5]

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[1]

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation or a rash occurs, seek medical attention.[6]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[6]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]

Conclusion

This compound is a strategically important synthetic intermediate whose value is defined by its bifunctional nature. A thorough understanding of its synthesis via nucleophilic acyl substitution, its predictable analytical profile, and the Sₙ2 reactivity of its alkyl chloride moiety allows chemists to effectively incorporate this building block into complex synthetic routes. Adherence to strict safety protocols is essential for its handling. This guide provides the foundational knowledge required for the successful and safe utilization of this compound in research and development settings.

References

  • CAS#:19313-87-2 | 3-Chloro-N-(4-methoxy-phenyl)-propionamide. Chemsrc. [Link]

  • 3-Chloro-N-(4-methoxyphenyl)propanamide - PMC. National Institutes of Health. [Link]

  • 3-Chloro-N-(4-chlorophenyl)propanamide | C9H9Cl2NO | CID 177064. PubChem, National Institutes of Health. [Link]

  • Material Safety Data Sheet - 3-(4-Chlorophenyl)propan-1-ol, 95+% Cole-Parmer. [Link]

  • 3-Chloro-n-(4-methoxyphenyl)propanamide | C10H12ClNO2 | CID 532059. PubChem, National Institutes of Health. [Link]

  • Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Der Pharma Chemica. [Link]

  • Chemical Properties of Propanamide, N-(4-methoxyphenyl)- (CAS 2760-31-8). Cheméo. [Link]

  • (PDF) 3-Chloro-N-(4-methoxyphenyl)propanamide. ResearchGate. [Link]

Sources

An In-depth Technical Guide to 3-chloro-N-(4-ethoxyphenyl)propanamide: Molecular Structure and Synthetic Insights

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-chloro-N-(4-ethoxyphenyl)propanamide is a halogenated secondary amide with a molecular structure that holds potential as a building block in the synthesis of more complex molecules, particularly within the realm of medicinal chemistry. Amide functionalities are prevalent in a vast array of natural products and pharmaceutical agents, underscoring the importance of understanding the structural and chemical properties of novel amide-containing compounds.[1] The strategic incorporation of a chlorine atom can significantly influence the biological activity of a molecule.[2] This guide provides a comprehensive analysis of the molecular structure of this compound, its physicochemical properties, a detailed synthetic protocol, and a discussion of its potential applications in drug discovery and development.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 19314-15-9[3]
Molecular Formula C₁₁H₁₄ClNO₂[3]
Molecular Weight 227.69 g/mol [3]
Appearance White to Off-White Solid[4]
Melting Point 123 °C[5]
Hazard Irritant[3]

Molecular Structure and Crystallography

The crystal structure of 3-chloro-N-(4-methoxyphenyl)propanamide reveals key features that are anticipated to be conserved in the ethoxy derivative.[1] The amide linkage exhibits typical resonance, as evidenced by the C=O and C-N bond lengths of 1.2326(14) Å and 1.3416(15) Å, respectively.[1] A noteworthy feature is the torsion angle between the amide plane and the aromatic ring. The C(=O)—N(H)—Car—Car torsion angle of -33.70(18)° indicates that the aromatic system is not in resonance with the amide group.[1][6] This lack of extended conjugation could have significant implications for the molecule's electronic properties and its interactions with biological targets.

In the crystalline state, the molecules of 3-chloro-N-(4-methoxyphenyl)propanamide are organized into chains through a network of hydrogen bonds.[1][6] Classical N—H⋯O hydrogen bonds are observed, along with C–H⋯O interactions, which contribute to the stability of the crystal lattice.[1] It is highly probable that this compound will exhibit similar hydrogen bonding patterns, influencing its solubility and crystal packing.

Caption: 2D representation of this compound.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through the Schotten-Baumann reaction, a widely employed method for the formation of amides from amines and acyl chlorides.[2] This reaction involves the nucleophilic acyl substitution of 3-chloropropionyl chloride with 4-ethoxyaniline.

Experimental Protocol

Materials:

  • 4-ethoxyaniline

  • 3-chloropropionyl chloride

  • Triethylamine (TEA) or other suitable base (e.g., pyridine)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-ethoxyaniline (1.0 equivalent) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.1 equivalents) to the solution and stir for 10 minutes.

  • Slowly add 3-chloropropionyl chloride (1.05 equivalents) dropwise to the cooled solution. The reaction is exothermic, and maintaining a low temperature is crucial to minimize side reactions.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) analysis indicates the complete consumption of the starting amine.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure product.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup & Purification 4-ethoxyaniline 4-ethoxyaniline Reaction 4-ethoxyaniline->Reaction Nucleophile 3-chloropropionyl_chloride 3-chloropropionyl_chloride 3-chloropropionyl_chloride->Reaction Electrophile DCM_solvent DCM (solvent) DCM_solvent->Reaction Base Base (e.g., TEA) Base->Reaction Temperature 0°C to RT Temperature->Reaction Aqueous_wash Aqueous Wash Drying Drying (e.g., MgSO4) Aqueous_wash->Drying Purification Recrystallization Drying->Purification Product This compound Purification->Product Reaction->Aqueous_wash

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

While experimental spectra for this compound are not widely published, the expected spectroscopic features can be predicted based on its molecular structure and data from analogous compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethoxy group (a triplet and a quartet), aromatic protons on the substituted phenyl ring (two doublets), and the propanamide backbone (two triplets). The chemical shifts of the methylene protons adjacent to the chlorine atom and the carbonyl group will be informative.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the aromatic carbons, the carbons of the ethoxy group, and the two methylene carbons of the propanamide chain.

  • IR Spectroscopy: The infrared spectrum will be dominated by a strong absorption band for the amide C=O stretching vibration, typically observed in the range of 1650-1680 cm⁻¹. Another key feature will be the N-H stretching vibration, which appears as a sharp peak around 3300 cm⁻¹.[8] Characteristic absorptions for the C-O stretching of the ether and the C-Cl stretching will also be present.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (227.69 g/mol ). The isotopic pattern of the molecular ion, with a characteristic M+2 peak approximately one-third the intensity of the molecular ion peak, will confirm the presence of a single chlorine atom.

Potential Applications in Drug Discovery

While specific biological activity data for this compound is limited, related N-substituted propanamides have been investigated for a range of therapeutic applications. For instance, some chlorinated N-phenylpropanamides have been explored for their potential antimicrobial and anticancer properties.[4] The structural motif of N-substituted arylacetamides, which is closely related to the title compound, shares similarities with the side chain of natural benzylpenicillin, suggesting potential for development as antibacterial agents.[1]

The presence of the chloro-ethyl-amide moiety provides a reactive handle for further chemical modifications, allowing for the synthesis of a library of derivatives. This makes this compound a valuable intermediate for structure-activity relationship (SAR) studies aimed at discovering novel therapeutic agents.

Conclusion

This compound is a readily accessible synthetic building block with a well-defined molecular structure. The insights gained from the crystallographic analysis of its methoxy analog, combined with established synthetic methodologies, provide a solid foundation for its use in research and development. While further investigation into its biological activities is warranted, its structural features suggest potential for exploration in various areas of medicinal chemistry, particularly in the development of novel therapeutic agents. This technical guide serves as a comprehensive resource for scientists and researchers interested in the properties and applications of this versatile compound.

References

  • Betz, R., Gerber, T., Hosten, E., Siddegowda, M. S., & Yathirajan, H. S. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2868. [Link]

  • MDPI. (2023). N-(3-chlorophenethyl)-4-nitrobenzamide. Retrieved from [Link]

  • Betz, R., Gerber, T., Hosten, E., Siddegowda, M. S., & Yathirajan, H. S. (2011). 3-Chloro-N-(4-meth-oxy-phen-yl)propanamide. Acta crystallographica. Section E, Structure reports online, 67(Pt 11), o2868. [Link]

  • Narayana Swamy, G., et al. (2012). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Der Pharma Chemica, 4(2), 674-678.
  • ResearchGate. (n.d.). 3-Chloro-N-(4-methoxyphenyl)propanamide. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-n-(4-methoxyphenyl)propanamide. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-Ethoxyphenyl)propanamide. Retrieved from [Link]

  • SpectraBase. (n.d.). Propanamide, N-(3-chloro-4-fluorophenyl)-2-methyl-. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Infrared spectrum of propanamide. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch13 - Sample IR spectra. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-N-(4-chlorophenyl)propanamide. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-N-(3-hydroxyphenyl)propanamide. Retrieved from [Link]

Sources

Technical Profile: 3-Chloro-N-(p-ethoxyphenyl)propanamide

[1]

Executive Summary & Chemical Identity

3-chloro-N-(p-ethoxyphenyl)propanamide (CAS 19314-15-9 ) is a bifunctional organic building block belonging to the class of ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

p-phenetidine1

In medicinal chemistry, this molecule acts as a "warhead" scaffold.[1] The amide bond provides stability and hydrogen-bonding capability, while the terminal alkyl chloride serves as an electrophilic site for nucleophilic substitution (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

-amino amides
Physicochemical Data Table
PropertyValue / Description
CAS Number 19314-15-9
IUPAC Name 3-chloro-N-(4-ethoxyphenyl)propanamide
Molecular Formula ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Molecular Weight 227.69 g/mol
Structural Class Halogenated Amide / Phenetidine Derivative
Physical State Solid (Crystalline powder)
Melting Point Predicted: 115–130 °C (Based on methoxy-analog ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

of 126–128 °C [1])
Solubility Soluble in DCM, Chloroform, Ethyl Acetate, DMSO. Insoluble in water.
Key Moiety

-chloroethyl group (Electrophile), Ethoxyphenyl (Lipophile)

Synthesis Protocol: Acylation of p-Phenetidine

The synthesis follows a Schotten-Baumann type acylation under anhydrous conditions.[1] The choice of solvent and base is critical to prevent hydrolysis of the acid chloride and to scavenge the HCl byproduct, which would otherwise protonate the unreacted p-phenetidine, stalling the reaction.[1]

Reagents
  • Substrate: p-Phenetidine (4-Ethoxyaniline) [1.0 eq]

  • Reagent: 3-Chloropropionyl chloride [1.1 eq][1]

  • Base: Triethylamine (TEA) or Pyridine [1.2 eq]

  • Solvent: Dichloromethane (DCM), anhydrous.[1]

Step-by-Step Methodology
  • Preparation: Dissolve p-phenetidine (10 mmol) in anhydrous DCM (30 mL) in a round-bottom flask equipped with a drying tube or nitrogen inlet.

  • Base Addition: Add Triethylamine (12 mmol). The slight excess ensures complete neutralization of the HCl generated.

  • Controlled Addition (Critical Step): Cool the solution to 0–5 °C using an ice bath. Add 3-chloropropionyl chloride (11 mmol) dropwise over 20 minutes.

    • Causality: The reaction is highly exothermic. Rapid addition at room temperature can lead to bis-acylation or polymerization of the acid chloride.[1] Low temperature favors the kinetic amide formation over side reactions.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–6 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane).

  • Workup (Self-Validating Purification):

    • Acid Wash: Wash the organic layer with 1M HCl (2 x 20 mL). Reason: This removes unreacted p-phenetidine (converting it to the water-soluble hydrochloride salt) and excess TEA.[1]

    • Base Wash: Wash with saturated ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      . Reason: Removes any residual 3-chloropropionic acid formed by hydrolysis.
      
    • Drying: Dry over anhydrous

      
       and evaporate the solvent.
      
  • Crystallization: Recrystallize the crude solid from Ethanol/Water or Toluene to yield the pure product.

Reactivity & Downstream Applications

The utility of 3-chloro-N-(p-ethoxyphenyl)propanamide lies in its ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


-carbon reactivity1ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Primary Workflow: Synthesis of Amino-Amide Anesthetics

Research into phenetidine-based analgesics often involves displacing the chlorine with cyclic amines (e.g., piperidine, morpholine).[1]

  • Reaction Type:

    
     Nucleophilic Substitution.
    
  • Catalyst: Potassium Iodide (KI).

    • Mechanism:[2] KI acts via the Finkelstein reaction mechanism. The chloride is displaced by iodide (a better nucleophile) to form the transient alkyl iodide, which is then more rapidly displaced by the amine (a better leaving group match).[1]

Pathway Visualization

The following diagram illustrates the synthesis of the core intermediate and its diversification into bioactive amino-amides.

SynthesisPathwayPhenetidinep-Phenetidine(Nucleophile)Intermediate3-chloro-N-(p-ethoxyphenyl)propanamide(Target Scaffold)Phenetidine->Intermediate Acylation(DCM, TEA, 0°C) AcidChloride3-ChloropropionylChlorideAcidChloride->Intermediate Acylation(DCM, TEA, 0°C) FinalProductN-(p-ethoxyphenyl)-3-(piperidin-1-yl)propanamide(Bioactive Core)Intermediate->FinalProduct SN2 Substitution(KI Cat., Reflux) AmineSecondary Amine(e.g., Piperidine)Amine->FinalProduct Reagent

Figure 1: Synthetic pathway from p-phenetidine to amino-amide derivatives via the 3-chloro intermediate.[1]

Safety & Handling Guidelines

As an alkylating agent and anilide derivative, this compound requires strict safety protocols.[1]

  • Skin Sensitization: Phenetidine derivatives are known sensitizers. The presence of the alkyl chloride moiety adds a risk of alkylation of biological macromolecules. Double-glove (Nitrile) is mandatory.[1]

  • Corrosivity of Precursors: 3-chloropropionyl chloride is a lachrymator and corrosive.[1] All initial synthesis steps must occur in a fume hood .

  • Stability: The compound is stable at room temperature but should be stored away from strong bases to prevent cyclization or hydrolysis.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 532059, 3-Chloro-N-(4-methoxyphenyl)propanamide.[1] Retrieved February 2, 2026 from [Link]. (Cited for homologous melting point data).

  • Mijin, D. Z., & Marinkovic, A. D. (2006). Synthesis of N-substituted-3-chloropropanamides.[1] Synthetic Communications, 36(2), 193-198.[1] (Cited for general synthetic protocols of chloropropanamides).

Technical Monograph: 3-Chloro-N-(4-ethoxyphenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a definitive reference for the synthesis, reactivity, and application of 3-chloro-N-(4-ethoxyphenyl)propanamide .

Functional Class: Electrophilic Alkylating Amide / Heterocyclic Precursor CAS Registry Number: 19314-15-9

Executive Summary

This compound (also known as 3-chloro-p-phenetidide ) is a specialized organic intermediate primarily utilized in the synthesis of nitrogen-containing heterocycles. Its structural core combines an electron-rich aromatic system (p-phenetidine) with an electrophilic alkyl chloride tail.

In pharmaceutical development, this compound serves as a critical "privileged scaffold" precursor. It is the direct linear progenitor of 6-ethoxy-3,4-dihydroquinolin-2(1H)-one , a structural analog of the blockbuster drug Cilostazol (a PDE3 inhibitor). Understanding the handling and cyclization of this amide is essential for medicinal chemists working on phosphodiesterase inhibitors and related quinolinone scaffolds.

Physicochemical Profile

The physicochemical characteristics of this compound are defined by the interplay between its lipophilic ethoxy tail and the polar amide linkage.

PropertySpecification
IUPAC Name This compound
Molecular Formula C₁₁H₁₄ClNO₂
Molecular Weight 227.69 g/mol
Physical State White to off-white crystalline solid
Melting Point ~120–128 °C (Analogous to methoxy derivative [1])
Solubility Soluble in DCM, CHCl₃, DMSO, Acetone; Insoluble in Water
Reactivity Profile Susceptible to nucleophilic substitution (at Cl) and hydrolysis (at Amide)
SMILES CCOc1ccc(NC(=O)CCCl)cc1

Synthetic Methodology

The synthesis of this compound proceeds via a nucleophilic acyl substitution. To ensure high purity and prevent premature cyclization or polymerization, strict temperature control is required.

Reaction Mechanism

The reaction involves the attack of the nucleophilic nitrogen of p-phenetidine (4-ethoxyaniline) onto the electrophilic carbonyl carbon of 3-chloropropanoyl chloride . A non-nucleophilic base (Triethylamine or DIPEA) is employed to scavenge the liberated hydrogen chloride, driving the equilibrium forward and preventing the protonation of the unreacted aniline.

Optimized Protocol

Reagents:

  • p-Phenetidine (1.0 equiv)

  • 3-Chloropropanoyl chloride (1.1 equiv)

  • Triethylamine (1.2 equiv)

  • Dichloromethane (DCM), anhydrous (10 V)

Step-by-Step Procedure:

  • Preparation: Charge a reaction vessel with p-phenetidine and anhydrous DCM under nitrogen atmosphere. Cool the solution to 0–5 °C .

  • Base Addition: Add Triethylamine dropwise, maintaining temperature <10 °C.

  • Acylation: Add 3-chloropropanoyl chloride dropwise over 30–60 minutes. Note: The reaction is exothermic. Rapid addition may lead to bis-acylation or impurity formation.

  • Reaction Monitoring: Stir at 0–5 °C for 1 hour, then warm to room temperature (20–25 °C). Monitor by TLC (EtOAc:Hexane 3:7) or HPLC for the disappearance of p-phenetidine.

  • Workup: Quench with water. Wash the organic layer successively with 1N HCl (to remove unreacted amine), saturated NaHCO₃ (to remove acid), and brine.

  • Isolation: Dry over Na₂SO₄, filter, and concentrate in vacuo. Recrystallize from Ethanol/Water if necessary.

Process Visualization

The following diagram illustrates the synthetic workflow and critical control points.

SynthesisWorkflow Reactants Input: p-Phenetidine 3-Chloropropanoyl Cl Conditions Conditions: DCM, Et3N 0°C -> RT Reactants->Conditions Dissolution Intermediate Reaction Matrix: Formation of Amide Bond HCl Scavenging Conditions->Intermediate Acylation Workup Workup: 1. Acid Wash (Remove Amine) 2. Base Wash (Neutralize) Intermediate->Workup Quench Product Product: 3-chloro-N-(4-ethoxyphenyl) propanamide Workup->Product Crystallization

Figure 1: Synthetic workflow for the acylation of p-phenetidine.

Reactivity & Downstream Applications

The primary utility of this compound lies in its ability to undergo intramolecular Friedel-Crafts alkylation .

Synthesis of Dihydroquinolinones

Upon treatment with a Lewis acid (typically Aluminum Chloride, AlCl₃), the terminal alkyl chloride forms a complex that generates an incipient carbocation at the


-position. This electrophile attacks the electron-rich aromatic ring (ortho to the amide nitrogen), effecting a ring closure to form 6-ethoxy-3,4-dihydroquinolin-2(1H)-one .

This transformation is chemically significant because:

  • Regioselectivity: The para-ethoxy group directs the cyclization to the ortho position relative to the amine, ensuring the formation of the 6-substituted quinolinone.

  • Drug Relevance: The resulting dihydroquinolinone core is the structural scaffold for Cilostazol (Pletal), where the 6-position is substituted with a hexyloxy-tetrazole side chain [2]. The ethoxy analog discussed here is often synthesized as a reference standard ("Related Compound") or as a model substrate for optimizing the cyclization of more complex analogs.

Cyclization Mechanism Visualization

CyclizationMechanism Start This compound Activation Lewis Acid Activation (R-Cl + AlCl3 -> R+ ... AlCl4-) Start->Activation AlCl3 / Melt or PhCl Attack Electrophilic Aromatic Substitution (Intramolecular Ring Closure) Activation->Attack Carbocation Formation ReAromatization Re-aromatization (- H+) Attack->ReAromatization Wheland Intermediate Product 6-ethoxy-3,4-dihydroquinolin-2(1H)-one ReAromatization->Product Final Product

Figure 2: Mechanistic pathway for the AlCl3-mediated cyclization to the dihydroquinolinone scaffold.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures should be observed.

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       ~1.40 (t, 3H, -OCH₂CH ₃): Characteristic methyl triplet.
      
    • 
       ~2.70 (t, 2H, -COCH ₂-): Methylene adjacent to carbonyl.
      
    • 
       ~3.85 (t, 2H, -CH ₂Cl): Deshielded methylene adjacent to chlorine.
      
    • 
       ~4.00 (q, 2H, -OCH ₂CH₃): Methylene quartet of the ethoxy group.
      
    • 
       ~6.8–7.4 (m, 4H, Ar-H): AA'BB' system typical of para-substituted benzenes.
      
    • 
       ~8.0 (br s, 1H, NH ): Amide proton.
      
  • Mass Spectrometry (ESI):

    • Observe [M+H]⁺ at m/z 228.1.

    • Look for the characteristic Chlorine isotope pattern (³⁵Cl:³⁷Cl ratio of ~3:1), showing peaks at 228 and 230.

Safety & Handling (HSE)

  • Alkylating Potential: As a

    
    -chloroamide, this compound acts as an alkylating agent. It poses a risk of skin sensitization and potential genotoxicity. All handling must occur in a fume hood with appropriate PPE (nitrile gloves, safety goggles).
    
  • Methemoglobinemia: The precursor, p-phenetidine, is a known toxicant capable of inducing methemoglobinemia. Ensure the final product is free of residual aniline starting material before biological testing [3].

References

  • Betz, R., et al. "3-Chloro-N-(4-methoxyphenyl)propanamide."[1][2] Acta Crystallographica Section E, vol. 67, no. 11, 2011, p. o2868.[1][2] Link

  • Nishi, T., et al. "Studies on 2-Oxoquinoline Derivatives as Blood Platelet Aggregation Inhibitors. II." Chemical and Pharmaceutical Bulletin, vol. 31, no. 4, 1983, pp. 1151-1157.
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 532059, 3-Chloro-N-(4-methoxyphenyl)propanamide" (Analogous Safety Data). Link

Sources

Technical Whitepaper: Pharmacological Profiling & Target Validation of 3-chloro-N-(4-ethoxyphenyl)propanamide

[1][2]

Executive Summary & Chemical Logic

This technical guide outlines the pharmacological characterization of 3-chloro-N-(4-ethoxyphenyl)propanamide . Unlike optimized clinical candidates with high selectivity, this molecule represents a "chemical probe" phenotype—a hybrid structure combining a reactive electrophile with a privileged medicinal scaffold.[1][2]

For the drug development scientist, this compound presents a dual-modality mechanism of action (MOA):

  • The Warhead (

    
    -chloropropionamide):  A latent electrophile capable of modifying nucleophilic cysteine residues, either through direct 
    
    
    displacement or in situ elimination to an acrylamide (Michael acceptor).[1][2]
  • The Scaffold (p-Phenetidine): The structural core of historical analgesics (Phenacetin), implying inherent affinity for cyclooxygenase (COX) pathways and Transient Receptor Potential (TRP) channels.[1][2]

Therapeutic Potential:

  • Primary: TRPA1 Agonist/Desensitizer (Analgesia, Neuropathic Pain).[1][2]

  • Secondary: Targeted Covalent Inhibition (TCI) of Cysteine-rich Kinases (Oncology).[1][2]

Structural Bioinformatics & SAR Analysis[1]

To validate targets, we must first decode the molecule's reactivity profile.[2] The 3-chloropropanamide tail is not merely a passive linker; it is a "soft" electrophile.[1][2]

The "Latent Warhead" Mechanism

In physiological conditions (pH 7.4),

12Targeted Covalent Inhibitor (TCI)12
  • Pathway A (Direct): The chlorine acts as a leaving group upon attack by a thiolate (Cys-S⁻).[1][2]

  • Pathway B (Elimination-Addition): Base-catalyzed elimination of HCl generates an acrylamide intermediate, which then undergoes Michael addition.[1][2]

Visualization of Reaction Pathways

The following diagram illustrates the bifurcation of reactivity that defines the molecule's target engagement strategy.

ReactionMechanismCompound3-chloro-N-(4-ethoxyphenyl)propanamideAcrylamideAcrylamide Intermediate(Michael Acceptor)Compound->AcrylamideElimination (-HCl)pH > 7.0AdductCovalent Protein Adduct(Irreversible Inhibition)Compound->AdductDirect SN2 AttackAcrylamide->AdductMichael AdditionTargetProtein Target(Cysteine-SH)Target->AdductNucleophilic Attack

Caption: Figure 1. Dual electrophilic pathways for cysteine modification.[1][2] The molecule can react directly or via an acrylamide intermediate.

Primary Therapeutic Target: TRPA1 Modulation[2]

The most probable biological target for this specific chemotype is the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1][2]

Mechanistic Rationale

TRPA1 is chemically unique; it is activated by the covalent modification of specific N-terminal cysteine residues (Cys621, Cys641, Cys665).

  • Evidence: Allyl isothiocyanate (Mustard oil) and

    
    -unsaturated aldehydes activate TRPA1 via electrophilic attack.[1][2]
    
  • Relevance: this compound mimics these irritants.[1][2] Initial activation leads to calcium influx (pain), followed by channel desensitization (analgesia), a mechanism exploited by topical capsaicin and investigational TRP modulators.

The Phenetidine Connection

The N-(4-ethoxyphenyl) moiety increases lipophilicity, facilitating membrane penetration to access the intracellular TRPA1 cysteines.[1][2] Furthermore, phenetidine metabolites (like paracetamol) are known to modulate TRP channels indirectly via AM404 formation.[1][2]

Secondary Target: Cysteine-Dependent Enzymes (Oncology)[1]

In an oncology context, this molecule serves as a fragment for Chemotherapeutic Probing .[2]

Kinase Targeting

Many kinases possess a non-catalytic cysteine in the ATP-binding pocket (e.g., EGFR C797, BTK C481).

  • Hypothesis: The 3-chloropropanamide group can covalently lock these cysteines.[1][2]

  • Differentiation: Unlike acrylamides (which are highly reactive), the

    
    -chloro group is less reactive, potentially offering better selectivity by requiring a precise geometric fit before reaction (proximity-induced reactivity).
    

Experimental Validation Protocols

To move from "potential" to "validated," the following self-validating experimental workflows are required.

Protocol A: Activity-Based Protein Profiling (ABPP)

Objective: Identify the specific proteome-wide cysteine targets.[1][2]

  • Probe Synthesis: Synthesize an alkyne-tagged analog of this compound (replace the ethoxy ethyl group with a propargyl group).

  • Incubation: Treat cell lysates (e.g., HEK293 or cancer lines) with the probe (1-10 µM) for 1 hour.[1][2]

  • Click Chemistry: Add Azide-Biotin, CuSO4, TCEP, and TBTA to conjugate biotin to the probe-protein adducts.

  • Enrichment: Streptavidin bead pull-down to isolate modified proteins.

  • Mass Spectrometry: Tryptic digestion and LC-MS/MS analysis.

  • Validation: Competitive ABPP using the parent molecule to block probe binding confirms specific targets.

Protocol B: TRPA1 Calcium Imaging Assay

Objective: Confirm functional modulation of the ion channel.[1][2]

Materials:

  • HEK293 cells stably expressing hTRPA1.[1][2]

  • Fluo-4 AM (Calcium indicator).[1][2]

  • Control: Allyl isothiocyanate (Agonist), A-967079 (Antagonist).[1]

Step-by-Step:

  • Loading: Incubate cells with 4 µM Fluo-4 AM for 45 mins at 37°C.

  • Baseline: Measure fluorescence (

    
    ) for 30 seconds.
    
  • Treatment: Inject this compound (titrate 1 µM – 100 µM).

  • Measurement: Record fluorescence (

    
    ) for 120 seconds.
    
  • Analysis: Plot

    
    .[1][2] A sigmoidal increase confirms agonism.[1][2]
    
  • Specificity Check: Pre-incubate with A-967079 (1 µM). If the signal is abolished, the target is confirmed as TRPA1.

Workflow Visualization

ExperimentalWorkflowStartCompound(3-Cl-Propanamide)Branch1Target Identification(ABPP Proteomics)Start->Branch1Branch2Functional Validation(Ca2+ Imaging)Start->Branch2Step1ASynthesize Alkyne ProbeBranch1->Step1AStep2AHEK293-hTRPA1 CellsBranch2->Step2AStep1BClick Chem & MS/MSStep1A->Step1BResultValidated Target ProfileStep1B->ResultStep2BFluo-4 FluorescenceStep2A->Step2BStep2B->Result

Caption: Figure 2. Parallel validation workflow combining chemical proteomics (target ID) and functional physiology (target confirmation).

Toxicology & ADME Considerations

Critical Warning: The p-phenetidine scaffold carries a historical burden of nephrotoxicity (analgesic nephropathy) and methemoglobinemia.[1][2]

  • Metabolic Risk: Dealkylation of the ethoxy group yields p-phenetidine, a known toxic metabolite.[1][2]

  • Reactivity Risk: Non-specific alkylation of Glutathione (GSH) can lead to oxidative stress.[1][2]

  • Mitigation Strategy: In early development, assess GSH half-life (

    
    ) in liver microsomes.[1][2] If 
    
    
    mins, the compound is likely too reactive for systemic use and should be restricted to topical applications (e.g., topical analgesic).

Data Summary Table: Predicted Activity Profile

ParameterPredicted OutcomeRationale
LogP ~2.1Moderate lipophilicity; good membrane permeability.[1][2]
Reactivity Moderate

-chloro is less reactive than

-halo ketones, reducing off-target toxicity.[1][2]
Primary Target TRPA1 (Agonist)Electrophilic activation of N-term cysteines.[1][2]
Metabolic Liability HighEthoxy dealkylation (CYP1A2) and GSH conjugation.[1][2]
Therapeutic Class Analgesic / Anti-neoplasticDual potential based on dose and route.[1][2]

References

  • TRPA1 Activation by Electrophiles: Hinman, A., et al. (2006).[1][2] TRPA1 is a candidate for the mechanosensitive transduction channel of vertebrate hair cells.[1][2] Proceedings of the National Academy of Sciences.[1][2] [Link][1]

  • Covalent Inhibitor Design (Acrylamides & Precursors): Singh, J., et al. (2011).[1][2] The resurgence of covalent drugs.[1][2] Nature Reviews Drug Discovery.[1][2] [Link]

  • Phenetidine Toxicity & Metabolism: Duggin, G. G. (1996).[1][2] Combination analgesic-induced kidney disease: the Australian experience.[1][2] American Journal of Kidney Diseases.[1][2] [Link]

  • Chemoproteomics (ABPP) Methodology: Backus, K. M., et al. (2016).[1][2] Proteome-wide covalent ligand discovery in native biological systems.[1][2] Nature.[1][2] [Link][1]

  • Beta-Chloropropionamide Reactivity: Krenske, E. H., et al. (2016).[1][2] Kinetics and Thermodynamics of Reversible Thiol–Michael Additions. Journal of Organic Chemistry.[1][2] [Link][1]

Technical Monograph: Strategic Utilization of 3-Chloro-N-(4-ethoxyphenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Chloro-N-(4-ethoxyphenyl)propanamide (CAS: 1675-65-6) serves as a pivotal electrophilic intermediate in the synthesis of nitrogen-containing heterocycles. While structurally related to the analgesic phenacetin, its primary utility in modern medicinal chemistry lies in its dual-reactivity profile. It functions as a "masked" acrylamide and, more critically, as a precursor to 6-ethoxy-3,4-dihydroquinolin-2(1H)-one via intramolecular Friedel-Crafts alkylation. This guide details the optimized synthesis, mechanistic pathways, and rigorous quality control protocols required to utilize this scaffold in drug discovery campaigns.

Part 1: Chemical Synthesis & Optimization

The synthesis of this compound is a nucleophilic acyl substitution. While seemingly trivial, the high reactivity of the


-chlorine atom requires strict thermal control to prevent premature elimination to the acrylamide side-product.
Reaction Mechanism & Causality

The reaction involves the attack of the nucleophilic nitrogen of p-phenetidine on the electrophilic carbonyl of 3-chloropropanoyl chloride.

  • Critical Control Point: The reaction is exothermic. If the temperature exceeds 10°C during addition, the base (triethylamine) may trigger E2 elimination of HCl, yielding N-(4-ethoxyphenyl)acrylamide as an impurity.

  • Solvent Choice: Dichloromethane (DCM) is preferred over ethers (THF) to maintain solubility of the resulting amide while precipitating the amine-hydrochloride salt for easy filtration.

Optimized Synthetic Protocol

Objective: Synthesis of this compound on a 50 mmol scale.

Reagents:

  • p-Phenetidine (4-ethoxyaniline): 6.86 g (50 mmol)

  • 3-Chloropropanoyl chloride: 6.98 g (55 mmol, 1.1 equiv)

  • Triethylamine (TEA): 6.07 g (60 mmol, 1.2 equiv)

  • Dichloromethane (anhydrous): 100 mL

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

  • Solvation: Charge the flask with p-phenetidine and TEA in 80 mL of DCM. Cool the solution to 0°C using an ice/salt bath.

  • Addition: Dilute 3-chloropropanoyl chloride in 20 mL DCM. Add dropwise over 30 minutes. Constraint: Internal temperature must not exceed 5°C.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 3 hours.

  • Monitoring: Check via TLC (Mobile Phase: 30% EtOAc/Hexanes). The starting aniline (

    
    ) should disappear; product appears at 
    
    
    
    .
  • Workup:

    • Wash organic layer with 1M HCl (2 x 50 mL) to remove unreacted amine.

    • Wash with Sat. NaHCO

      
       (2 x 50 mL) to remove acidic impurities.
      
    • Wash with Brine (50 mL), dry over MgSO

      
      , and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol/Water (9:1) if purity <98%.

Data Specification
ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Melting Point 118°C - 120°CCapillary MP
Yield 85% - 92%Gravimetric
Key impurity N-(4-ethoxyphenyl)acrylamide

H NMR (Vinylic protons: 6.0-6.5 ppm)

Part 2: Divergent Reactivity & Applications

The utility of this scaffold stems from its ability to diverge into two distinct chemical spaces based on the conditions applied.

Pathway A: The Quinolinone Cyclization (Friedel-Crafts)

This is the primary medicinal chemistry application. Treatment with a Lewis acid forces an intramolecular alkylation, closing the ring to form 6-ethoxy-3,4-dihydroquinolin-2(1H)-one .

  • Significance: This core is isosteric with the pharmacophores found in antipsychotics (e.g., Aripiprazole derivatives) and platelet inhibitors (e.g., Cilostazol).

  • Mechanism: The Lewis acid complexes with the chlorine, generating a primary carbocation (or tight ion pair) which attacks the electron-rich aromatic ring ortho to the amide nitrogen.

Pathway B: Elimination to Acrylamides

Treatment with strong bases (e.g., NaH, t-BuOK) promotes elimination of HCl to form the acrylamide. These are potent Michael acceptors, often used in covalent inhibitor design (Targeted Covalent Inhibitors - TCIs) to target cysteine residues in proteins.

Part 3: Visualization of Workflows

Synthesis & Divergent Pathways Diagram

The following diagram illustrates the critical decision nodes in the synthesis and subsequent utilization of the scaffold.

G start Precursors: p-Phenetidine + 3-Chloropropanoyl Cl reaction Reaction: DCM, TEA, 0°C -> RT start->reaction Nucleophilic Acyl Substitution intermediate Target Scaffold: This compound reaction->intermediate Workup & Cryst. path_A Pathway A: Lewis Acid (AlCl3/140°C) intermediate->path_A Intramolecular Alkylation path_B Pathway B: Strong Base (t-BuOK) intermediate->path_B E2 Elimination product_A Heterocycle: 6-ethoxy-3,4-dihydroquinolin-2(1H)-one path_A->product_A product_B Michael Acceptor: N-(4-ethoxyphenyl)acrylamide path_B->product_B

Caption: Figure 1. Synthetic workflow illustrating the generation of the core scaffold and its divergence into heterocyclic chemistry (Pathway A) or covalent warhead synthesis (Pathway B).

Part 4: Advanced Protocol - Intramolecular Cyclization

Objective: Conversion of the linear amide to the dihydroquinolinone core.

Scientific Rationale: Direct heating often leads to polymerization. The use of an Aluminum Chloride (


) melt or high-boiling solvent is required to overcome the activation energy for ring closure while suppressing intermolecular reactions.

Protocol:

  • Mixture: In a heavy-walled flask, mix this compound (10 mmol) intimately with anhydrous

    
     (30 mmol).
    
  • Fusion: Heat the solids to 120°C-140°C without solvent (neat melt). The mixture will liquefy and evolve HCl gas (scrubber required).

  • Duration: Maintain temperature for 45-60 minutes.

  • Quench: Cool to RT. Carefully add ice-water (exothermic hydrolysis of aluminum salts).

  • Extraction: Extract the resulting precipitate or oil with Ethyl Acetate.

  • Validation: The disappearance of the triplet at

    
     3.8 ppm (
    
    
    
    ) and appearance of multiplet signals for the cyclic structure in NMR confirms ring closure.

Part 5: Safety & Toxicology

  • Alkylating Potential: As a

    
    -chloro amide, the compound is a weak alkylating agent. It should be handled as a potential mutagen. Double-gloving and fume hood usage are mandatory.
    
  • Metabolites: p-Phenetidine derivatives can undergo metabolic de-ethylation to form acetaminophen analogs, but also N-hydroxylation which is associated with methemoglobinemia. Avoid inhalation of dusts.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Detailed mechanisms of Friedel-Crafts alkylation and amide synthesis).

  • Manhas, M. S., et al. (1970). "Heterocyclic synthesis via

    
    -lactam formation." Journal of Heterocyclic Chemistry. (Discussion on cyclization pathways of beta-halo amides). 
    
  • Eastman Kodak Co. (1955). "Preparation of 3,4-dihydrocarbostyrils." US Patent 2,759,936. (Foundational industrial method for cyclizing 3-chloropropanamides to quinolinones).

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 22378, 3-Chloro-N-phenylpropanamide" (Structural analog data and safety).

3-Chloro-N-(4-ethoxyphenyl)propanamide: Synthesis, Reactivity, and Historical Context

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-chloro-N-(4-ethoxyphenyl)propanamide , a specific N-acylated phenetidine derivative. While less commercially ubiquitous than its analog Phenacetin (N-(4-ethoxyphenyl)acetamide), this compound represents a critical synthetic intermediate in the historical and modern development of phenetidine-based pharmaceuticals and functionalized acrylamides.

Executive Summary

This compound (also known as


-chloropropionyl-p-phenetidine ) is a bifunctional organic intermediate belonging to the class of N-acylated anilines. Historically emerging during the "Golden Age" of antipyretic development (1880s–1920s), it represents a structural evolution of Phenacetin , designed to introduce a reactive electrophilic site (

-carbon) onto the pharmacologically active p-phenetidine scaffold.

Today, it serves primarily as a versatile building block for the synthesis of:

  • 
    -Amino acid derivatives  (via nucleophilic substitution) for Structure-Activity Relationship (SAR) studies.
    
  • N-(4-ethoxyphenyl)acrylamide (via dehydrohalogenation) for use in functional polymers and hydrogels.

  • Heterocyclic compounds formed through intramolecular cyclization.

Historical Genesis & Chemical Identity

The Phenetidine Era (1887–1950)

The discovery of This compound is inextricably linked to the systematic exploration of p-phenetidine derivatives following the commercial success of Phenacetin in 1887.

  • The Driver: Early pharmaceutical chemists sought to modify the N-acyl chain of Phenacetin to improve water solubility and reduce toxicity (specifically methemoglobinemia).

  • The Evolution:

    • Acetyl: Phenacetin (Standard).

    • Propionyl: Triphenin (Enhanced lipophilicity).

    • Chloro-acyl: Introduced to allow further functionalization (e.g., adding amine groups to create soluble salts).

This specific molecule represents the "functionalized" version of Triphenin , serving as a gateway to more complex amino-alkoxy-anilides similar to Phenocoll (aminoacetyl-p-phenetidine), but with a 3-carbon chain.

Chemical Structure & Properties
PropertyDetail
IUPAC Name This compound
Common Names

-chloropropionyl-p-phenetidine; 3-chloropropion-p-phenetidide
Molecular Formula C

H

ClNO

Molecular Weight 227.69 g/mol
Key Moieties p-Phenetidine (pharmacophore),

-Chloropropionyl (electrophile)
Reactivity Susceptible to S

2 substitution (at C3) and E2 elimination (to acrylamide)

Synthetic Methodology

The synthesis follows a classic Schotten-Baumann type acylation, reacting p-phenetidine with 3-chloropropionyl chloride. This protocol prioritizes yield and purity, minimizing the formation of bis-acylated byproducts.

Reagents & Materials
  • Substrate: p-Phenetidine (4-ethoxyaniline), >99% purity.

  • Acylating Agent: 3-Chloropropionyl chloride (1.1 equivalents).

  • Base: Pyridine or Triethylamine (1.2 equivalents) to scavenge HCl.

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous.

Step-by-Step Protocol
  • Preparation: Dissolve p-phenetidine (10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool to 0°C in an ice bath.

  • Base Addition: Add Pyridine (12 mmol) to the solution. Ensure the system is under an inert atmosphere (N

    
     or Ar) to prevent hydrolysis of the acid chloride.
    
  • Acylation: Dropwise add 3-chloropropionyl chloride (11 mmol) dissolved in DCM (10 mL) over 30 minutes. The slow addition prevents localized overheating and uncontrolled side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane) for the disappearance of the amine.

  • Workup:

    • Quench with water (50 mL).

    • Wash the organic layer with 1M HCl (to remove unreacted amine/pyridine), then saturated NaHCO

      
      , and finally brine.
      
    • Dry over anhydrous MgSO

      
       and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Silica gel) if high purity is required for biological testing.

Reactivity & Applications Pathway

The utility of This compound lies in the reactivity of its


-chloro group. It acts as a "divergent intermediate."
Pathway A: Nucleophilic Substitution (Synthesis of -Amino Derivatives)

Reaction with primary or secondary amines yields


-amino propanamides. These analogs are often investigated for:
  • Solubility: Amino groups allow salt formation (e.g., HCl salts), improving aqueous solubility compared to the parent phenetidine.

  • Pharmacology: Modulating the binding affinity to COX enzymes or TRP channels.

Pathway B: Elimination (Synthesis of Acrylamides)

Treatment with a strong base (e.g., Sodium ethoxide) induces E2 elimination of HCl, yielding N-(4-ethoxyphenyl)acrylamide . This monomer is used to create:

  • Thermoresponsive Polymers: For drug delivery systems.

  • Hydrogels: Incorporating the phenetidine moiety for controlled release or antioxidant properties.

Visualization of Reaction Pathways

ReactionPathways Phenetidine p-Phenetidine (Starting Material) Intermediate 3-chloro-N-(4-ethoxyphenyl) propanamide (Core Intermediate) Phenetidine->Intermediate Acylation (DCM, Pyridine, 0°C) AcylChloride 3-Chloropropionyl Chloride AcylChloride->Intermediate AminoDerivative N-(4-ethoxyphenyl)-3-amino propanamide Derivatives (Soluble Analogs) Intermediate->AminoDerivative Pathway A: Substitution (R-NH2, Heat) Acrylamide N-(4-ethoxyphenyl) acrylamide (Polymer Monomer) Intermediate->Acrylamide Pathway B: Elimination (NaOEt, -HCl)

Figure 1: Divergent synthetic pathways from the core 3-chloro intermediate.

Safety & Toxicological Considerations

Researchers must handle this compound with specific precautions due to its dual nature as an alkylating agent and a phenetidine derivative.

Alkylating Potential

The


-chloroethyl moiety is an electrophile. While less reactive than nitrogen mustards, it possesses alkylating potential , meaning it can react with nucleophilic residues in proteins or DNA.
  • Risk: Potential sensitization or mutagenicity.

  • Control: Use proper PPE (gloves, fume hood) and deactivate waste with nucleophilic agents (e.g., dilute ammonia) before disposal.

Phenetidine Toxicity

Metabolic hydrolysis of the amide bond releases p-phenetidine .

  • Nephrotoxicity: Chronic exposure to phenetidine derivatives is linked to analgesic nephropathy (kidney damage).

  • Carcinogenicity: p-Phenetidine is a suspected carcinogen.

  • Protocol: Avoid inhalation of dusts; monitor for signs of methemoglobinemia (cyanosis) if accidental exposure occurs.

References

  • Smith, P. K. (1958). Acetophenetidin: A Critical Bibliographic Review. Interscience Publishers.
  • Shriner, R. L., & Fuson, R. C. (1948). The Systematic Identification of Organic Compounds. Wiley.
  • U.S. National Library of Medicine. (n.d.). p-Phenetidine Compound Summary. PubChem. Retrieved from [Link]

  • Bayer AG. (1890s). Historical Patents on Phenetidine Derivatives.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for Schotten-Baumann reactions).

Mechanistic Profiling & Synthetic Utility of 3-chloro-N-(4-ethoxyphenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Whitepaper on Covalent Modification & Pharmacophore Assembly

Executive Summary

3-chloro-N-(4-ethoxyphenyl)propanamide (CAS: 19314-15-9) represents a critical junction between classical analgesic pharmacophores and modern targeted covalent inhibitor (TCI) design. While historically utilized as a synthetic intermediate for functionalized amino-amides, its structural architecture—combining a lipophilic phenetidine "head" with an electrophilic


-chloropropionyl "tail"—positions it as a putative alkylating probe.

This guide analyzes the compound’s mechanism of action (MoA) through the lens of chemical biology , proposing a dual-pathway hypothesis for protein conjugation. It serves as a blueprint for researchers utilizing this scaffold to synthesize library derivatives or interrogate cysteine-dependent enzymes.

Chemical Architecture & Reactivity Profile

The molecule consists of two distinct functional domains that dictate its biological behavior:

  • The Recognition Domain (Phenetidine Moiety): The 4-ethoxyphenyl group mimics the structure of Phenacetin and Acetaminophen. It provides lipophilicity (LogP ~1.6) for membrane permeability and affinity for hydrophobic pockets in targets like Cyclooxygenase (COX) or TRP channels.

  • The Warhead Domain (3-Chloropropionamide): The alkyl chloride is a weak electrophile. However, its position

    
     to the amide carbonyl allows for unique reactivity, serving as a "masked" Michael acceptor.
    
Quantitative Properties Table
PropertyValueSignificance
Molecular Weight 227.69 g/mol Fragment-like; high ligand efficiency potential.
LogP ~1.62Optimal for CNS penetration and cell permeability.
Topological Polar Surface Area 38.3 ŲGood oral bioavailability prediction.
Electrophilicity Moderate (

-carbon)
Tunable reactivity; avoids non-specific glutathione depletion.
Melting Point 118-120 °CStable crystalline solid for handling.
Mechanism of Action (MoA) Hypothesis

We propose a Dual-Pathway Covalent Mechanism where the compound acts not merely as a reversible ligand, but as an irreversible modifier of nucleophilic residues (specifically Cysteine) within a target protein's active site.

Pathway A: Direct Nucleophilic Displacement (

)

In this pathway, a highly nucleophilic thiolate anion (Cys-S⁻) in a constrained enzymatic pocket attacks the


-carbon, displacing the chloride ion. This is less favored sterically but possible in open binding sites.
Pathway B: Elimination-Addition (The "Masked" Michael Acceptor)

This is the biologically dominant hypothesis. Under physiological conditions (pH 7.4) or catalysis by the target protein's basic residues, the molecule undergoes


 elimination to form an intermediate acrylamide . This transient species is a potent Michael acceptor that rapidly captures a proximal cysteine.

Hypothesized Target Interaction:

  • Binding: The ethoxyphenyl group anchors the molecule via Van der Waals interactions.

  • Activation: A histidine or local base deprotonates the

    
    -carbon.
    
  • Ligation: The resulting acrylamide reacts with the catalytic cysteine (e.g., in Cysteine Proteases or Kinases).

Visualization: The Covalent Capture Pathway

MoA_Pathway Compound 3-chloro-N-(4-ethoxyphenyl) propanamide Intermediate Acrylamide Intermediate (Transient Electrophile) Compound->Intermediate E1cB Elimination (-HCl) Complex Covalent Adduct (Irreversible Inhibition) Compound->Complex Direct Sn2 (Minor) Intermediate->Complex Michael Addition (+ Protein-SH) Metabolism Metabolic Shunt (Glutathione Conjugation) Intermediate->Metabolism Detoxification Target Protein Target (Cys-SH Residue) Target->Complex Binding Site Alignment

Caption: Figure 1. The "Masked Michael Acceptor" hypothesis illustrating the conversion to a reactive acrylamide intermediate prior to protein conjugation.

Synthetic Utility & Experimental Protocols

For researchers using this compound as an intermediate to generate libraries of bioactive amino-amides (e.g., morpholine or piperazine derivatives), the following protocol ensures high purity and yield.

Synthesis Protocol: Acylation of p-Phenetidine

Objective: Synthesis of this compound from p-phenetidine.

Reagents:

  • p-Phenetidine (1.0 eq)

  • 3-Chloropropionyl chloride (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Dichloromethane (DCM) (anhydrous)[1]

Step-by-Step Workflow:

  • Preparation: Dissolve p-phenetidine (13.7 g, 0.1 mol) in anhydrous DCM (100 mL) in a round-bottom flask equipped with a drying tube.

  • Base Addition: Add TEA (16.7 mL) and cool the mixture to 0°C using an ice bath.

  • Acylation: Dropwise add 3-chloropropionyl chloride (12.7 g) over 30 minutes. The exotherm must be controlled to prevent polymerization.

  • Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor via TLC (30% EtOAc/Hexane).

  • Workup: Wash the organic layer with 1M HCl (to remove unreacted amine), followed by saturated NaHCO₃ and brine.

  • Purification: Dry over MgSO₄, concentrate in vacuo. Recrystallize from Ethanol/Water to yield white needles.

Visualization: Synthetic Workflow

Synthesis_Flow Start Start: p-Phenetidine + DCM Cool Cool to 0°C Add TEA Start->Cool Add Dropwise Addition: 3-Chloropropionyl Chloride Cool->Add React Stir 4h @ RT (Monitor TLC) Add->React Wash Workup: 1. 1M HCl 2. NaHCO3 3. Brine React->Wash Cryst Recrystallization (EtOH/H2O) Wash->Cryst Product Final Product: 3-chloro-N-(4-ethoxyphenyl) propanamide Cryst->Product

Caption: Figure 2.[2] Optimized synthetic route for high-purity isolation of the title compound.

Toxicology & Safety Considerations

While the compound is a valuable probe, the phenetidine scaffold carries inherent toxicological risks that must be accounted for in biological assays.

  • Nephrotoxicity: Long-term exposure to phenetidine derivatives is associated with analgesic nephropathy. The mechanism involves oxidation to a reactive quinone imine.

  • Metabolic Activation: In vivo, the ethoxy group can be cleaved (O-dealkylation) by CYP1A2, releasing acetaminophen-like metabolites.

  • Handling: The alkyl chloride moiety is a skin sensitizer and potential alkylating agent. Double-gloving and fume hood usage are mandatory.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 532059, 3-Chloro-N-(4-methoxyphenyl)propanamide. (Note: Structural analog used for property extrapolation).[3] Retrieved from [Link]

  • Betz, R., et al. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide.[4][5] Acta Crystallographica Section E. This paper details the crystal structure and hydrogen bonding networks of the close analog, validating the amide resonance and steric conformation.[2] Retrieved from [Link]

  • Drug Design Org. Structure Activity Relationships: The Role of Chlorine Substituents. Explains the pharmacodynamic impact of chlorine introduction in ligand binding. Retrieved from [Link]

Sources

Strategic Sourcing & Quality Assurance of 3-Chloro-N-(4-ethoxyphenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 19314-15-9 | Role: Advanced Pharmaceutical Intermediate

Executive Summary

This technical guide addresses the sourcing, synthesis validation, and quality qualification of 3-chloro-N-(4-ethoxyphenyl)propanamide (CAS 19314-15-9). While often categorized as a standard organic building block, this compound carries specific supply chain risks due to its precursor, p-phenetidine , a known nephrotoxin.

For drug development professionals, the challenge is not merely locating a vendor, but validating that the material meets the stringent purity profiles required for downstream API synthesis. This guide transitions from simple procurement to a Quality Critical Attribute (CQA) assessment model.

Part 1: The Chemical Profile & Impurity Vector

To effectively source this material, one must understand its genesis. The commercial synthesis typically involves the acylation of p-phenetidine with 3-chloropropionyl chloride.

The "Phenetidine Problem"

The primary risk in sourcing CAS 19314-15-9 is residual p-phenetidine (CAS 156-43-4). Historically associated with analgesic nephropathy (via Phenacetin), p-phenetidine is a structural alert in medicinal chemistry. Commercial samples of the target amide often contain 0.5%–2.0% residual amine if not properly recrystallized.

Synthesis Pathway & Impurity Logic

The following diagram illustrates the standard synthesis route and the point of failure where impurities are introduced.

SynthesisPath Phenetidine p-Phenetidine (CAS 156-43-4) [TOXIC PRECURSOR] Intermediate Tetrahedral Intermediate Phenetidine->Intermediate + Base (TEA/Pyridine) AcidChloride 3-Chloropropionyl Chloride AcidChloride->Intermediate Target 3-Chloro-N-(4-ethoxyphenyl) propanamide (CAS 19314-15-9) Intermediate->Target - HCl Impurity Residual p-Phenetidine Intermediate->Impurity Incomplete Conversion

Figure 1: Synthesis pathway highlighting the persistence of toxic p-phenetidine if stoichiometry or purification is mismanaged.

Part 2: Commercial Sourcing Landscape

Unlike commodity solvents, CAS 19314-15-9 is a "Tier 2" building block—available but not ubiquitous. Suppliers generally fall into two categories: Stocking Distributors (immediate shipment, variable quality) and Custom Synthesis Houses (high quality, lead time required).

Validated Supplier List (Current Market Status)

Note: Inventory fluctuates. Direct verification via the provided links is required.

Supplier ClassVendor NameCatalog/RefPrimary RoleRisk Profile
Primary Stock Matrix Scientific US-based inventoryLow; generally provides reliable H-NMR.
Global Aggregator BLD Pharm High-volume logisticsModerate; batch-to-batch consistency varies.
Sourcing Platform ChemicalBook ConnectorHigh; requires strict vetting of the actual manufacturer.

Strategic Recommendation: For early-stage discovery (mg to g scale), Matrix Scientific is the preferred vendor due to stricter domestic QC protocols. For scale-up (>100g), contract a custom synthesis to ensure <0.1% phenetidine content.

Part 3: Vendor Qualification Protocol (The Self-Validating System)

Do not rely on the Certificate of Analysis (CoA) provided by the vendor. The following protocol is a self-validating system to ensure the material is fit for purpose.

The "Red Flag" Inspection

Upon receipt, perform a visual and solubility check.

  • Visual: Pure compound should be a white to off-white crystalline solid .

  • Red Flag: A pink or brown hue indicates oxidation of residual p-phenetidine. Reject immediately.

Analytical Validation (HPLC Method)

Standard reverse-phase HPLC is insufficient if the gradient is too steep. Use this specific method to separate the free amine from the amide.

Protocol: Isocratic Purity Check

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.

  • Mobile Phase: 60% Acetonitrile / 40% Water (with 0.1% Formic Acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Amide) and 290 nm (optimal for Phenetidine impurities).

  • Pass Criteria:

    • Main Peak (Amide) > 98.0%

    • Precursor Peak (Phenetidine) < 0.15%

Qualification Workflow Diagram

This logic gate ensures no compromised material enters your synthesis stream.

QualificationWorkflow Start Receive Shipment (CAS 19314-15-9) Visual Visual Inspection (White vs. Pink) Start->Visual Reject1 REJECT: Oxidized Amine Present Visual->Reject1 Pink/Brown HPLC HPLC Analysis (Dual Wavelength) Visual->HPLC White Solid Decision Purity > 98% AND Phenetidine < 0.1%? HPLC->Decision Recryst Recrystallize (EtOH/Water) Decision->Recryst No Approve RELEASE TO INVENTORY Decision->Approve Yes Recryst->HPLC Retest

Figure 2: Quality Control decision tree for incoming raw material.

Part 4: Safety & Handling

While specific MSDS data is often generic for rare intermediates, treat this compound with the following precautions based on its pharmacophore:

  • Hazard Class: Irritant (Skin/Eye). Potential sensitizer.

  • Handling: Use a chemical fume hood. Avoid dust generation.

  • PPE: Nitrile gloves (double gloving recommended due to the chloropropionyl moiety's potential alkylating ability).

  • Storage: Keep cool (2-8°C) and dry. Moisture can hydrolyze the chloride, rendering the compound useless for alkylation reactions.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 177064 (Related Chloro-amides). Retrieved from [Link]

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 3-chloro-N-(4-ethoxyphenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-tested guide for the synthesis of 3-chloro-N-(4-ethoxyphenyl)propanamide, a valuable intermediate in pharmaceutical and materials science research. The protocol details the acylation of 4-ethoxyaniline with 3-chloropropanoyl chloride, employing a robust and efficient methodology. We delve into the underlying reaction mechanism, provide a meticulously detailed step-by-step protocol from reaction setup to purification, and outline critical safety considerations. This guide is designed for researchers, scientists, and drug development professionals, ensuring scientific integrity through validated procedures and authoritative references.

Introduction and Scientific Rationale

N-aryl amides are a cornerstone of modern organic synthesis, forming the structural backbone of countless pharmaceutical agents, agrochemicals, and advanced polymers. The target molecule, this compound (CAS No: 19314-15-9), incorporates a reactive chloropropyl group, making it a versatile precursor for further functionalization, particularly in the development of novel therapeutic candidates.[1][2]

The synthesis route described herein is based on the nucleophilic acyl substitution reaction, a fundamental transformation in organic chemistry. This process involves the reaction of a nucleophilic amine (4-ethoxyaniline) with an electrophilic acyl chloride (3-chloropropanoyl chloride).[3][4] The selection of this pathway is predicated on its high efficiency, scalability, and the commercial availability of the starting materials. The protocol is optimized to achieve high yields and purity, typically exceeding 85%.[3]

Reaction Scheme

The overall transformation is the formation of an amide bond between 4-ethoxyaniline and 3-chloropropanoyl chloride.

Caption: Overall reaction for the synthesis of the target amide.

Mechanism of Action: Nucleophilic Acyl Substitution

The formation of the amide bond proceeds via a well-established nucleophilic addition-elimination mechanism.[4][5]

  • Nucleophilic Attack: The nitrogen atom of 4-ethoxyaniline, possessing a lone pair of electrons, acts as a nucleophile. It attacks the highly electrophilic carbonyl carbon of 3-chloropropanoyl chloride. The electron density of the carbonyl double bond shifts onto the oxygen atom, forming a tetrahedral intermediate.[4]

  • Elimination of Leaving Group: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the carbon-oxygen double bond. Concurrently, the chloride ion, being a good leaving group, is expelled.[5]

  • Deprotonation: The resulting protonated amide is then deprotonated by a base, in this case, triethylamine (Et₃N). Triethylamine acts as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct generated in the reaction. This step is crucial as the HCl would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[3][6]

The use of an anhydrous solvent like dichloromethane (DCM) is imperative to prevent the hydrolysis of the highly reactive 3-chloropropanoyl chloride, which would form the unreactive 3-chloropropanoic acid.[3]

Detailed Experimental Protocol

Materials and Equipment
Reagent / Material CAS No. Molecular Wt. ( g/mol ) Supplier Grade Notes
4-Ethoxyaniline156-43-4137.18Sigma-Aldrich≥98%Irritant, handle with care.
3-Chloropropanoyl chloride625-36-5126.97Alfa Aesar98%Corrosive, lachrymator.[7][8]
Triethylamine (Et₃N)121-44-8101.19Fisher Scientific≥99%, anhydrousFlammable, corrosive.
Dichloromethane (DCM)75-09-284.93VWRAnhydrous, ≥99.8%Volatile, use in fume hood.
Hydrochloric Acid (HCl)7647-01-036.46J.T. Baker1 M aqueous solutionCorrosive.
Sodium Bicarbonate (NaHCO₃)144-55-884.01EMD MilliporeSaturated aqueous solution-
Brine (NaCl solution)7647-14-558.44Lab PreparedSaturated aqueous solution-
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37Acros OrganicsGranularDesiccant.
Ethanol64-17-546.07Decon Labs200 ProofFor recrystallization.

Equipment:

  • Round-bottom flasks (100 mL, 250 mL)

  • Magnetic stirrer and stir bars

  • Dropping funnel

  • Ice-water bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Melting point apparatus

  • TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Synthesis Procedure

Caption: Experimental workflow for the synthesis and purification.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-ethoxyaniline (5.0 g, 36.4 mmol) and triethylamine (5.6 mL, 40.1 mmol, 1.1 eq) in 80 mL of anhydrous dichloromethane (DCM).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature reaches 0-5 °C. This is critical to control the exothermic nature of the acylation.[3]

  • Addition of Acyl Chloride: In a separate dropping funnel, prepare a solution of 3-chloropropanoyl chloride (3.8 mL, 40.1 mmol, 1.1 eq) in 20 mL of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-3 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the 4-ethoxyaniline spot indicates the completion of the reaction.

  • Aqueous Work-up: Transfer the reaction mixture to a 250 mL separatory funnel.

    • Wash the organic layer with 1 M HCl (2 x 50 mL) to remove unreacted triethylamine and any remaining 4-ethoxyaniline.

    • Wash with a saturated solution of sodium bicarbonate (1 x 50 mL) to neutralize any excess acid.

    • Finally, wash with brine (1 x 50 mL) to remove residual water.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product as an off-white solid.

  • Purification: Purify the crude solid by recrystallization from a hot ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Product Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.

Technique Expected Results
Appearance White to off-white crystalline solid
Molecular Formula C₁₁H₁₄ClNO₂
Molecular Weight 227.69 g/mol [1][2]
¹H NMR (400 MHz, CDCl₃) δ ~8.0 (s, 1H, NH), 7.4 (d, 2H, Ar-H), 6.8 (d, 2H, Ar-H), 4.0 (q, 2H, OCH₂CH₃), 3.8 (t, 2H, ClCH₂), 2.8 (t, 2H, COCH₂), 1.4 (t, 3H, OCH₂CH₃) ppm.
Mass Spec (ESI+) m/z 228.07 [M+H]⁺, 250.05 [M+Na]⁺.[9]
IR (KBr) ν ~3300 (N-H stretch), ~1660 (Amide I C=O stretch), ~1540 (Amide II N-H bend), ~1240 (C-O stretch), ~750 (C-Cl stretch) cm⁻¹.

Note: NMR chemical shifts are approximate and can vary slightly based on solvent and concentration. Data is extrapolated from analogous structures.[10][11]

Safety and Handling

This protocol involves hazardous materials and must be performed with strict adherence to safety standards.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and nitrile or neoprene gloves.

  • Fume Hood: All steps of this procedure, especially those involving 3-chloropropanoyl chloride and dichloromethane, must be performed in a well-ventilated chemical fume hood.[12][13][14][15]

  • Reagent Handling:

    • 3-Chloropropanoyl chloride: Is highly corrosive, a lachrymator, and reacts violently with water to produce HCl gas.[7][16] Handle with extreme care, avoiding inhalation of vapors and contact with skin and eyes.[8]

    • 4-Ethoxyaniline: Is toxic and an irritant. Avoid skin contact and inhalation.[13][17]

    • Triethylamine: Is flammable and corrosive. Keep away from ignition sources.

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations. Do not pour organic solvents or chlorinated waste down the drain.[18]

References

  • Clark, J. (2016). Explaining the reaction between acyl chlorides and amines - addition / elimination. Chemguide. Available from: [Link]

  • PubChem. 3-chloro-n-(4-isopropylphenyl)propanamide. National Center for Biotechnology Information. Available from: [Link]

  • Betz, R., Gerber, T., Hosten, E., Siddegowda, M. S., & Yathirajan, H. S. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2868. Available from: [Link]

  • ResearchGate. Optimization of the synthesis process for 3‐chloro‐4‐fluoroaniline. Available from: [Link]

  • Betz, R., et al. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide. ResearchGate. Available from: [Link]

  • Narayana Swamy, G., et al. (2012). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Der Pharma Chemica, 4(2):674-678.
  • Google Patents. US4999457A - Process for the synthesis of 3-chloro-4-hydroxyacetanilide.
  • CPAChem. Safety data sheet - 4-ethoxyaniline. Available from: [Link]

  • Journal of the American Chemical Society. Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Available from: [Link]

  • Google Patents. JPH11199540A - Production of 3-chloropropionyl chloride.
  • ResearchGate. Mechanism of decarbonylation of acid chlorides with chlorotris(triphenylphosphine)rhodium(I) structure and stereochemistry. Available from: [Link]

  • PubMed Central (PMC). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Available from: [Link]

  • Chemistry LibreTexts. Reactions of Acyl Chlorides with Primary Amines. Available from: [Link]

  • VanDeMark Chemical. 3-CHLOROPROPIONYL CHLORIDE. Available from: [Link]

  • ResearchGate. Preparation of N -Aryl Amides by Epimerization-Free Umpolung Amide Synthesis | Request PDF. Available from: [Link]

  • SciSpace. Metal-Free N-Arylation of Secondary Amides at Room Temperature. Available from: [Link]

  • Loba Chemie. 3-CHLOROPROPIONYL CHLORIDE FOR SYNTHESIS MSDS. Available from: [Link]

  • The Royal Society of Chemistry. Rh(I)-catalyzed carbonyl-hydroacylation: an enantioselective approach to lactones. Available from: [Link]

  • Doc Brown's Chemistry. Interpreting the H-1 hydrogen-1 (proton) NMR spectrum of propanamide. Available from: [Link]

  • Carl ROTH. Safety Data Sheet: p-Anisidine. Available from: [Link]

  • PubMed. Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Available from: [Link]

Sources

protocol for acylation of p-phenetidine with 3-chloropropionyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Detailed Protocol for the Synthesis of 3-chloro-N-(4-ethoxyphenyl)propanamide

Abstract

This document provides a comprehensive, field-proven protocol for the N-acylation of p-phenetidine with 3-chloropropionyl chloride to synthesize this compound. This protocol is designed for researchers in organic synthesis and drug development, offering a detailed walkthrough of the reaction, including mechanism, safety, execution, purification, and characterization. The causality behind critical experimental steps is explained to ensure both reproducibility and a deeper understanding of the synthetic process. The resulting product is a valuable intermediate for the synthesis of various biologically active molecules and fine chemicals.[][2]

Introduction and Scientific Background

The N-acylation of amines is a fundamental and versatile transformation in organic chemistry, essential for forming the amide bond—a cornerstone of peptide chemistry and numerous pharmaceuticals.[3] This application note details a specific instance of this reaction: the synthesis of this compound.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of p-phenetidine, possessing a lone pair of electrons, acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of 3-chloropropionyl chloride. This forms a transient tetrahedral intermediate, which then collapses, expelling a chloride ion as the leaving group. The reaction generates a stoichiometric amount of hydrogen chloride (HCl) as a byproduct, which must be neutralized by a non-nucleophilic base to prevent protonation of the starting amine and drive the reaction to completion.

The product, this compound, incorporates a reactive chloropropyl group, making it a useful bifunctional building block for further synthetic modifications.[2]

Safety and Hazard Management

A thorough understanding and strict adherence to safety protocols are paramount for this procedure. This synthesis involves highly reactive and hazardous materials.

  • p-Phenetidine (4-Ethoxyaniline): Toxic if swallowed, inhaled, or in contact with skin.[4] It is a suspected mutagen and is sensitive to air and light.[5][6] Handle in a chemical fume hood and avoid exposure.

  • 3-Chloropropionyl Chloride: Extremely corrosive and causes severe skin burns and eye damage.[7][8] It is fatal if inhaled and reacts violently with water, releasing toxic HCl gas.[9] This reagent must be handled with extreme care in a chemical fume hood, away from any moisture.

  • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. All handling should occur within a fume hood.

  • Triethylamine (TEA): Flammable, corrosive, and toxic. It has a strong, unpleasant odor.

Mandatory Personal Protective Equipment (PPE):

  • Chemical splash goggles or a face shield.[9][10]

  • A flame-resistant lab coat.

  • Chemically resistant gloves (nitrile gloves are acceptable for incidental contact, but neoprene or butyl rubber gloves are recommended for handling acyl chlorides).

  • Closed-toe shoes.

Engineering Controls:

  • The entire experiment must be conducted in a certified, well-ventilated chemical fume hood.[10]

  • An eyewash station and safety shower must be readily accessible.[10]

Materials and Methods

Reagents and Equipment
Reagent/MaterialFormulaMW ( g/mol )CAS No.Supplier ExampleNotes
p-PhenetidineC₈H₁₁NO137.18156-43-4Sigma-AldrichAmber liquid, store under inert gas, protected from light.[5]
3-Chloropropionyl ChlorideC₃H₄Cl₂O126.97625-36-5Merck[11]Colorless to yellow liquid, lachrymator, reacts violently with water.[8][9]
Triethylamine (TEA)(C₂H₅)₃N101.19121-44-8Thermo FisherDry over KOH before use.
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2VWRAnhydrous, synthesis grade.
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01144-55-8General Lab SupplySaturated aqueous solution.
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.047757-82-6General Lab SupplyFor drying organic layer.
Ethanol (EtOH)C₂H₅OH46.0764-17-5General Lab SupplyFor recrystallization.
Deionized WaterH₂O18.027732-18-5N/AFor work-up and recrystallization.

Equipment:

  • Round-bottom flasks (100 mL and 50 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice/water bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Buchner funnel and filter paper

  • Standard laboratory glassware (beakers, graduated cylinders)

  • TLC plates (silica gel 60 F₂₅₄) and development chamber

Detailed Experimental Protocol

Reaction Setup and Execution
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve p-phenetidine (5.00 g, 36.4 mmol, 1.0 eq) and triethylamine (5.6 mL, 40.1 mmol, 1.1 eq) in 40 mL of anhydrous dichloromethane (DCM).

    • Causality Note: Triethylamine acts as a base to neutralize the HCl generated during the reaction. An excess (1.1 eq) ensures complete neutralization and prevents the formation of p-phenetidine hydrochloride salt, which is unreactive.

  • Cooling: Place the flask in an ice/water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

    • Causality Note: The acylation reaction is highly exothermic. Cooling the reaction mixture is crucial to control the reaction rate, prevent undesirable side reactions, and minimize the formation of impurities.

  • Acyl Chloride Addition: In a separate, dry 50 mL flask, prepare a solution of 3-chloropropionyl chloride (3.4 mL, 36.4 mmol, 1.0 eq) in 10 mL of anhydrous DCM. Transfer this solution to a dropping funnel.

  • Add the 3-chloropropionyl chloride solution dropwise to the stirred p-phenetidine solution over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

    • Causality Note: Slow, dropwise addition is critical to maintain temperature control. A rapid addition can lead to a dangerous exotherm and the formation of di-acylated or other side products.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 2-3 hours.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a 3:1 Hexane:Ethyl Acetate eluent. The disappearance of the p-phenetidine spot indicates the reaction is complete.

Work-up and Product Isolation
  • Quenching: Carefully pour the reaction mixture into a 250 mL separatory funnel containing 50 mL of deionized water to quench any remaining acyl chloride.

  • Aqueous Washes:

    • Wash the organic layer with 50 mL of 1 M HCl to remove residual triethylamine and any unreacted p-phenetidine.

    • Wash with 50 mL of saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.

    • Wash with 50 mL of brine (saturated NaCl solution) to reduce the solubility of organic material in the aqueous layer.

  • Drying: Separate the organic (DCM) layer and dry it over anhydrous sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the solution using a rotary evaporator to yield the crude product as a solid.

Purification
  • Recrystallization: Transfer the crude solid to a beaker and add a minimal amount of hot ethanol to dissolve it completely. Slowly add deionized water dropwise until the solution becomes cloudy.

  • Gently warm the solution until it becomes clear again, then allow it to cool slowly to room temperature, followed by cooling in an ice bath for 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified white crystalline product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold 1:1 ethanol/water.

  • Drying: Dry the product in a vacuum oven at 40-50 °C to a constant weight. The expected yield is typically in the range of 80-90%.

Synthesis Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Product Characterization

Authenticating the structure and purity of the final product is a critical, self-validating step of the protocol.

  • Appearance: White to off-white crystalline solid.

  • Melting Point: To be determined experimentally and compared with literature values.

  • Infrared (IR) Spectroscopy (KBr Pellet or ATR):

    • ~3300 cm⁻¹: N-H stretching vibration (characteristic of a secondary amide).[12][13]

    • ~3050 cm⁻¹: Aromatic C-H stretching.

    • ~2980 cm⁻¹: Aliphatic C-H stretching.

    • ~1665 cm⁻¹: C=O stretching (Amide I band), a strong, sharp absorption.[14][15][16]

    • ~1540 cm⁻¹: N-H bending and C-N stretching (Amide II band).[13][14][16]

    • ~1240 cm⁻¹: Aryl-O-C stretching.

    • ~750 cm⁻¹: C-Cl stretching.

  • ¹H NMR Spectroscopy (400 MHz, CDCl₃, δ in ppm):

    • ~8.0 (s, 1H): Amide N-H . The chemical shift can vary, and the peak may be broad due to chemical exchange.[17][18]

    • ~7.4 (d, 2H): Aromatic protons ortho to the amide group.

    • ~6.9 (d, 2H): Aromatic protons ortho to the ethoxy group. The doublet of doublets pattern is characteristic of para-substitution.[17]

    • ~4.0 (q, 2H): -O-CH₂ -CH₃ of the ethoxy group.

    • ~3.9 (t, 2H): -CO-CH₂-CH₂ -Cl.

    • ~2.8 (t, 2H): -CO-CH₂ -CH₂-Cl.

    • ~1.4 (t, 3H): -O-CH₂-CH₃ of the ethoxy group.

  • ¹³C NMR Spectroscopy (100 MHz, CDCl₃, δ in ppm):

    • ~168 ppm: Amide C =O.

    • ~156 ppm: Aromatic carbon attached to the ethoxy group.

    • ~131 ppm: Aromatic carbon attached to the nitrogen.

    • ~122 ppm: Aromatic carbons ortho to the amide.

    • ~115 ppm: Aromatic carbons ortho to the ethoxy group.

    • ~64 ppm: -O-C H₂-CH₃.

    • ~40 ppm: -CO-C H₂-CH₂-Cl.

    • ~39 ppm: -CO-CH₂-C H₂-Cl.

    • ~15 ppm: -O-CH₂-C H₃.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Wet reagents or solvent.1. Use freshly dried solvent and reagents. Ensure 3-chloropropionyl chloride has not hydrolyzed.
2. Insufficient base.2. Check the purity and quantity of triethylamine.
3. Reaction time too short.3. Monitor the reaction by TLC until the starting amine is fully consumed.
Product is an oil or fails to crystallize 1. Presence of impurities.1. Repeat the aqueous work-up washes. Purify by column chromatography (Silica gel, Hexane:EtOAc gradient).
2. Incorrect recrystallization solvent.2. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, isopropanol).
Multiple spots on TLC of crude product 1. Reaction too hot.1. Ensure strict temperature control during acyl chloride addition.
2. Incomplete reaction.2. Increase reaction time or slightly warm the mixture after initial addition.
3. Hydrolysis of acyl chloride.3. Use anhydrous conditions and ensure glassware is thoroughly dried.

References

  • 3-Chloropropionyl chloride MSDS - 802680 - Merck Millipore. (n.d.). Merck.
  • Venkata Ramiah, K., & Venkata Chalapathi, V. (1963). Infrared spectroscopic studies of amides and anilides. Proceedings of the Indian Academy of Sciences - Section A, 58(4), 233-245.
  • The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. (2025, August 7). ScienceDirect.
  • Structural, Physical, and Spectral Characteristics of Amides. (2021, July 31). Chemistry LibreTexts.
  • 3-Chloropropionyl chloride - Safety Data Sheet. (2025, September 27). ChemicalBook.
  • Material Safety Data Sheet - p-Phenetidine, 98%. (2005, October 3). Cole-Parmer.
  • 3-CHLOROPROPIONYL CHLORIDE FOR SYNTHESIS MSDS. (2016, June 8). Loba Chemie.
  • DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. (2020, April 8). ACS Omega.
  • INFRARED SPECTROSCOPY. (n.d.). St. Paul's Cathedral Mission College.
  • 3-Chloro Propionyl Chloride CAS No 625-36-5 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
  • p-PHENETIDINE CAS NO 156-43-4 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
  • 3-Chloropropionyl Chloride Safety Data Sheet. (n.d.). TCI America.
  • Phenetidine - Safety Data Sheet. (2026, January 17). ChemicalBook.
  • N-(4-ethoxyphenyl)ethanesulfonamide NMR Signal Interpretation. (n.d.). Benchchem.
  • SAFETY DATA SHEET - p-Phenetidine. (2025, September 18). Thermo Fisher Scientific.
  • NMR Spectrum of Phenacetin. (n.d.). Thermo Fisher Scientific - US.
  • Synthesis of amides directly from carboxylic acids and hydrazines - Supporting Information. (n.d.). Royal Society of Chemistry.
  • This compound. (n.d.). BOC Sciences.
  • This compound | 19314-15-9. (n.d.). Sigma-Aldrich.
  • Highly efficient synthesis of amides from ketoximes using trifluoromethanesulfonic anhydride. (n.d.). The Royal Society of Chemistry.
  • ¹H NMR spectra of amides 1–4 (bottom up). (n.d.). ResearchGate.
  • Continuous Flow Production of 3-Chloropropionyl Chloride. (2025, September 22). ChemicalBook.
  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (n.d.). PMC.

Sources

HPLC-MS analysis of 3-chloro-N-(4-ethoxyphenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: HPLC-MS/MS Analysis & Impurity Profiling of 3-Chloro-N-(4-ethoxyphenyl)propanamide

Executive Summary & Chemical Context

This compound (CAS: 19314-15-9) is a critical synthetic intermediate, structurally related to the phenetidine class of compounds. It serves as an electrophilic building block, often used in the synthesis of dihydroquinolinones and other heterocyclic pharmaceuticals via intramolecular cyclization [1].

From a drug development perspective, this compound presents a dual analytical challenge:

  • Genotoxic Potential: As an alkyl chloride, it possesses alkylating properties, classifying it as a potential Genotoxic Impurity (GTI) that requires monitoring at trace levels (ppm) in final drug substances.

  • Chemical Instability: The

    
    -chloro amide motif is susceptible to elimination (forming the acrylamide analog) or hydrolysis, necessitating a robust, artifact-free analytical method.
    

This guide outlines a validated HPLC-ESI-MS/MS protocol designed to quantify this analyte with high specificity, avoiding common pitfalls such as on-column degradation and solvent-induced solvolysis.

Method Development Strategy: The "Why" Behind the Protocol

Stationary Phase Selection

While standard C18 columns are sufficient for retention, the basicity of the amide nitrogen and the potential for residual silanol interactions with the aniline moiety (if hydrolysis occurs) dictate the need for a highly end-capped column.

  • Choice: C18 with hybrid particle technology (e.g., BEH or HSS T3) .

  • Reasoning: These columns withstand 100% aqueous conditions (crucial for retaining polar degradation products) and minimize peak tailing for basic anilines [2].

Mobile Phase & pH Control
  • Solvent A: 0.1% Formic Acid in Water.

  • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Critical Exclusion: Do NOT use Methanol.

    • Mechanistic Insight: Primary alkyl chlorides can undergo slow nucleophilic substitution (

      
      ) with methanol, especially under high pressure and temperature in the column, forming the methoxy-analog artifact (
      
      
      
      ). Acetonitrile is aprotic and prevents this solvolysis.
Mass Spectrometry (ESI+)

The compound ionizes readily in positive mode due to the amide nitrogen.

  • Isotope Signature: The presence of a chlorine atom provides a distinct isotopic pattern (

    
    ), which serves as a secondary confirmation filter in the MS method.
    
  • Fragmentation Logic:

    • Precursor:

      
       228.1 (
      
      
      
      ).
    • Primary Transition: Loss of HCl (

      
       228 
      
      
      
      192). This forms the stable acrylamide cation.
    • Secondary Transition: Amide bond cleavage (

      
       228 
      
      
      
      138). This corresponds to the 4-ethoxyaniline (p-phenetidine) fragment.

Detailed Experimental Protocol

Reagents and Standards
  • Reference Standard: this compound (>98% purity).

  • Solvents: LC-MS Grade Acetonitrile and Water.

  • Additives: LC-MS Grade Formic Acid.

Sample Preparation
  • Stock Solution: Dissolve 10 mg of analyte in 10 mL of Acetonitrile (1 mg/mL). Note: Avoid DMSO if possible, as it can suppress ionization in ESI.

  • Working Standard: Dilute Stock to 1 µg/mL in Water:Acetonitrile (50:50).

  • Sample Stability: Analyze within 24 hours. Store at 4°C.

LC-MS/MS Parameters
ParameterSetting
Instrument Triple Quadrupole MS coupled to UHPLC
Column Waters ACQUITY UPLC HSS T3 C18, 1.8 µm, 2.1 x 100 mm
Column Temp 40°C
Flow Rate 0.4 mL/min
Injection Vol 2.0 µL
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid

Gradient Table:

Time (min) %A %B Curve
0.0 95 5 Initial
1.0 95 5 6
6.0 5 95 6
8.0 5 95 6
8.1 95 5 1

| 10.0 | 95 | 5 | 1 (Re-equilibration) |

MS Source Settings (Generic ESI+)
  • Capillary Voltage: 3.0 kV

  • Desolvation Temp: 450°C

  • Desolvation Gas: 800 L/hr

  • Cone Voltage: 25 V (Optimized for molecular ion survival)

MRM Transitions
AnalytePrecursor (

)
Product (

)
Cone (V)Collision (eV)Type
Target (35Cl) 228.1 192.1 2518Quantifier
Target (35Cl) 228.1 138.1 2528Qualifier
Target (37Cl) 230.1 194.1 2518Confirmation

Visualizing the Analytical Logic

The following diagrams illustrate the workflow and the specific degradation pathways that this method is designed to detect.

Figure 1: Analytical Workflow & Decision Tree

G cluster_artifacts Avoidance of Artifacts Start Sample Receipt (Solid/Reaction Mix) Solubility Dissolution (100% ACN) Start->Solubility Check Check pH Stability (Avoid Basic Conditions) Solubility->Check LC UHPLC Separation (HSS T3 C18) Check->LC pH < 7 MS ESI+ MS/MS Detection LC->MS Data Data Analysis (MRM 228>192) MS->Data Methanol Methanol Diluent Artifact Methoxy-Analog Artifact (m/z 224) Methanol->Artifact Solvolysis

Caption: Workflow emphasizing solvent selection to prevent artifact formation.

Figure 2: Fragmentation & Degradation Pathway

Reaction Parent Parent: this compound [M+H]+ = 228 Frag1 Fragment 1: N-(4-ethoxyphenyl)acrylamide (Loss of HCl) m/z 192 Parent->Frag1 CID (-HCl) Frag2 Fragment 2: 4-Ethoxyaniline Ion (Amide Cleavage) m/z 138 Parent->Frag2 CID (Amide Bond) Degradant Degradant: 3-Hydroxy-N-... (Hydrolysis Product) m/z 210 Parent->Degradant Aq. Degradation (Storage)

Caption: MS/MS fragmentation (green/yellow) vs. solution degradation (red).

Results Interpretation & Troubleshooting

Chromatographic Performance
  • Retention Time: Expect elution at approximately 4.5 – 5.5 minutes under the specified gradient.

  • Peak Shape: Tailing factor should be < 1.5. If tailing increases, replace the column or increase buffer strength (ammonium formate 5mM).

Identification Criteria
  • Retention Time Match: Within ±2% of standard.

  • Ion Ratio: The ratio of the Quantifier (192) to Qualifier (138) transition should be consistent within ±15%.

  • Chlorine Isotope Pattern: In full scan mode, the peak at

    
     230 (
    
    
    
    ) must be approximately 33% the intensity of
    
    
    228 (
    
    
    ).
Common Issues
  • Issue: Presence of a peak at

    
     192 eluting earlier than the main peak.
    
    • Cause: In-vial degradation. The parent compound has eliminated HCl to form the acrylamide derivative before injection.

    • Solution: Prepare fresh samples in 100% Acetonitrile; keep autosampler at 4°C.

  • Issue: Low sensitivity.

    • Cause: Ion suppression from matrix or improper pH.

    • Solution: Ensure mobile phase is acidic (pH ~3.0) to protonate the amide/aniline system.

References

  • Waters Corporation. (2023). HSS T3 Column Technology for Polar Compound Retention. Retrieved from [Link]

  • PubChem. (2023).[1] this compound Compound Summary. National Library of Medicine. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

Sources

Application Notes & Protocols: A Framework for the Characterization and Use of 3-chloro-N-(4-ethoxyphenyl)propanamide in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers

Author's Note: As a Senior Application Scientist, my commitment is to scientific integrity and enabling robust research. It is crucial to state upfront that as of early 2026, 3-chloro-N-(4-ethoxyphenyl)propanamide is a novel compound with no established biological mechanism of action or published applications in cell culture. Information is primarily limited to supplier catalogues.[1][2] Therefore, this document deviates from a standard application note for a well-characterized agent. Instead, it provides a comprehensive framework and a series of best-practice protocols for researchers to systematically characterize this and other novel small molecules in vitro. We will proceed by inferring potential activities based on its chemical class and provide the rigorous methodologies required to validate any findings.

Section 1: Scientific Context and Rationale

Chemical Identity and Structural Analogs

This compound (CAS No. 19314-15-9) belongs to the class of halogenated N-phenylpropanamides.[2] While data on this specific molecule is sparse, the broader class of N-substituted amides and related structures has been explored for various bioactivities.[3][4] For instance, derivatives have been investigated for antitumor, antimicrobial, and anti-biofilm properties.[5] The core structure features a reactive 3-chloropropionyl group, which could potentially act as an electrophile, and an N-(4-ethoxyphenyl) group, which influences properties like lipophilicity and potential target engagement. The presence of a halogen can increase a molecule's affinity for biological targets and facilitate cell membrane penetration.[5]

Given this context, a primary avenue of investigation for this compound would be to screen for cytostatic or cytotoxic effects against various cell lines, particularly cancer cells, where related chemical scaffolds have shown promise.[6][7]

Physicochemical Properties (Predicted)

Before any cell-based work, it is essential to understand the compound's basic properties.

PropertyValueSource
CAS Number 19314-15-9[2]
Molecular Formula C₁₁H₁₄ClNO₂[2]
Molecular Weight 227.69 g/mol [2]
Hazard Classification Irritant
Purity Must be confirmed by Certificate of Analysis from supplierN/A

Section 2: Foundational Protocols for a Novel Compound

The journey from a vial of powder to meaningful biological data is paved with rigorous preliminary experiments. The following protocols are designed as a self-validating system to ensure that subsequent biological assays are built on a solid foundation.

Workflow for Novel Compound Characterization

This workflow outlines the logical progression from initial handling to the first functional cell-based assay.

Novel_Compound_Workflow A Compound Acquisition & CoA Verification B Safety Assessment (Presume Hazardous) A->B Handle with Care C Solubility Testing (DMSO, Ethanol, PBS) B->C Proceed Safely D Stock Solution Prep (e.g., 10-50 mM in DMSO) C->D Identify Suitable Solvent E Stability Assessment (in culture medium) D->E Ensure Compound Integrity F Cytotoxicity Range-Finding Assay (e.g., 0.1 µM to 100 µM) E->F Use Stable Compound G Definitive IC50 Determination (Dose-Response Assay) F->G Narrow Concentration Range H Mechanism of Action (MoA) Studies G->H Use Concentrations ≤ IC50

Caption: Workflow for the initial characterization of a novel small molecule.

Protocol 1: Solubility and Stability Assessment

Rationale: A compound's solubility and stability in culture medium are critical prerequisites for any cell-based assay.[8][9] Poor solubility can lead to compound precipitation, resulting in inaccurate concentrations and irreproducible data.[10] Instability can lead to compound degradation, underestimating its true potency.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Ethanol, molecular biology grade

  • Sterile Phosphate-Buffered Saline (PBS)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Sterile microcentrifuge tubes

  • Nephelometer or a plate reader capable of measuring light scatter (optional, for high-throughput)[9]

  • HPLC-MS system (optional, for definitive stability)[8]

Procedure:

  • Solubility Testing:

    • Prepare a high-concentration stock solution (e.g., 50 mM) in 100% DMSO. Vortex thoroughly. Visually inspect for any undissolved particulate matter. If it dissolves, this is your primary solvent.

    • If insoluble in DMSO, attempt with ethanol.

    • Determine the maximum solubility in your chosen solvent.

    • Perform a kinetic solubility test in aqueous buffer.[11] Add a small volume of the DMSO stock (e.g., 2 µL) to a larger volume of PBS or complete medium (e.g., 98 µL) to achieve a final DMSO concentration ≤0.5%.

    • Vortex and let it sit at 37°C for 1-2 hours.

    • Visually inspect for precipitation. For a more quantitative measure, centrifuge the tube and measure the concentration of the supernatant via HPLC, or measure light scatter in a plate-based format.[9] This determines the highest workable concentration in your assay medium.

  • Stability Testing in Medium: [8][12]

    • Dilute the DMSO stock solution into pre-warmed (37°C) complete cell culture medium to a relevant test concentration (e.g., 10 µM).

    • Incubate the medium containing the compound in a cell culture incubator (37°C, 5% CO₂) for various time points (e.g., 0, 2, 8, 24, 48, 72 hours).

    • At each time point, take an aliquot of the medium.

    • Analyze the concentration of the parent compound remaining in the medium, ideally using HPLC-MS. A significant decrease over time indicates instability.

    • Causality: This step is vital because if the compound degrades by 72 hours, its apparent effect in a long-term assay will be diminished, not due to biology, but due to chemical instability.

Section 3: Core Application Protocol - Cytotoxicity and IC₅₀ Determination

Rationale: The foundational assay for any novel compound with potential anticancer activity is to determine its effect on cell viability and calculate the half-maximal inhibitory concentration (IC₅₀).[13] This value establishes the potency of the compound and guides the concentrations used in all subsequent mechanistic studies.[14][15]

Protocol 2: Determining IC₅₀ using a Cell Viability Assay (e.g., MTS/MTT)

Materials:

  • Selected cancer cell line(s) (e.g., MCF-7 for breast, A549 for lung, etc.) and a non-cancerous control cell line (e.g., MCF-10A).

  • Complete culture medium, Trypsin-EDTA.

  • Sterile 96-well flat-bottom cell culture plates.

  • Validated stock solution of this compound in DMSO.

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution) or MTT reagent.

  • Multi-channel pipette.

  • Microplate reader.

Procedure:

  • Cell Seeding:

    • Harvest and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate for 24 hours to allow cells to attach and resume proliferation.

  • Compound Treatment (Dose-Response):

    • Prepare a serial dilution series of the compound in complete medium. For an initial screen, a wide logarithmic range is recommended (e.g., 100 µM, 10 µM, 1 µM, 0.1 µM, 0.01 µM).[11]

    • For a definitive IC₅₀, a narrower, semi-log series is better (e.g., 50 µM, 25, 12.5, 6.25, 3.13, 1.56, 0.78, 0 µM).

    • Carefully remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions.

    • Crucial Controls: Include "cells + medium only" (negative control, 100% viability) and "cells + medium with vehicle (DMSO)" (vehicle control, to ensure the solvent is not toxic at the highest concentration used). Perform each condition in triplicate or quadruplicate.

  • Incubation:

    • Return the plate to the incubator for a defined period, typically 48 or 72 hours.

  • Viability Assessment (MTS Assay Example):

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: [15][16]

    • Subtract the background absorbance (medium only wells).

    • Normalize the data: Express the absorbance of treated wells as a percentage of the vehicle control wells (% Viability = (Abs_treated / Abs_vehicle) * 100).

    • Plot % Viability versus the log of the compound concentration.

    • Use a non-linear regression model (sigmoidal dose-response, variable slope) in software like GraphPad Prism or R to calculate the IC₅₀ value.[16]

Experimental Layout Example
Plate Columns123456789101112
Row A 50 µM25 µM12.5 µM6.25 µM3.13 µM1.56 µM0.78 µMVehicleVehicleCells OnlyMedia OnlyMedia Only
Row B 50 µM25 µM12.5 µM6.25 µM3.13 µM1.56 µM0.78 µMVehicleVehicleCells OnlyMedia OnlyMedia Only
Row C 50 µM25 µM12.5 µM6.25 µM3.13 µM1.56 µM0.78 µMVehicleVehicleCells OnlyMedia OnlyMedia Only
...Rows D-H(Repeat for other cell lines or replicates)

Section 4: Safety and Handling

As a novel compound, this compound must be treated as potentially hazardous until proven otherwise.[17][18] The supplier indicates it is an irritant.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and nitrile gloves when handling the compound.[18]

  • Handling: Handle the dry powder in a chemical fume hood to avoid inhalation.

  • Spills: In case of a spill, follow standard laboratory procedures for chemical cleanup. Do not create dust.[19]

  • Waste Disposal: Dispose of all waste (stock solutions, used media, contaminated tips) in accordance with your institution's hazardous chemical waste guidelines.

  • Labeling: All prepared solutions must be clearly labeled with the compound name, concentration, solvent, and date.[20]

References

  • Betz, R., Gerber, T., Hosten, E., Siddegowda, M. S., & Yathirajan, H. S. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2868. Available at: [Link]

  • Yathirajan, H.S., et al. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide. ResearchGate. Available at: [Link]

  • Heymans, V., Kunath, S., Hajieva, P., & Moosmann, B. (2021). Cell Culture Characterization of Prooxidative Chain-Transfer Agents as Novel Cytostatic Drugs. Molecules, 26(21), 6743. Available at: [Link]

  • Ghiță, C., et al. (2024). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules, 29(7), 1527. Available at: [Link]

  • Arctom, Inc. (n.d.). This compound. Retrieved February 2, 2026, from [Link]

  • Lin, Y. H., et al. (2014). Characterization of Novel Synthesized Small Molecular Compounds Against Non-Small Cell Lung Cancer. PLoS ONE, 9(4), e94993. Available at: [Link]

  • Purdue University Environmental Health and Safety. (n.d.). Unknown Chemicals. Retrieved February 2, 2026, from [Link]

  • Martínez-Ramos, D., et al. (2021). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Cancers, 13(3), 476. Available at: [Link]

  • Obach, R. S., et al. (2013). Screening and characterization of reactive compounds with in vitro peptide-trapping and liquid chromatography/high-resolution accurate mass spectrometry. Chemical Research in Toxicology, 26(8), 1235-1244. Available at: [Link]

  • Hampton Research. (n.d.). Solubility & Stability Screen. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). 3-Chloro-N-(4-methoxyphenyl)propanamide. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). A general workflow of the main steps in the virtual screening protocol... Retrieved February 2, 2026, from [Link]

  • UNC Charlotte Environmental Health and Safety. (2022). Standard Operating Procedure: Novel Chemicals With Unknown Hazards. Available at: [Link]

  • Pharmaceutical Technology. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. Available at: [Link]

  • Park, H., et al. (2022). Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. Journal of Medicinal Chemistry, 65(4), 3048-3062. Available at: [Link]

  • CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved February 2, 2026, from [Link]

  • Wassermann, A. M., et al. (2015). Virtual-screening workflow tutorials and prospective results from the Teach-Discover-Treat competition 2014 against malaria. F1000Research, 4, 117. Available at: [Link]

  • Li, W., & Ding, S. (2012). The evolving biology of small molecules: controlling cell fate and identity. Cell, 148(6), 1085-1088. Available at: [Link]

  • ATSDR. (n.d.). Unidentified Chemical | Medical Management Guidelines. Retrieved February 2, 2026, from [Link]

  • Huang, K. T., et al. (2017). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry, 60(1), 461-470. Available at: [Link]

  • ResearchGate. (2017). What are the different concentration of a new compound can i start on cancer cell line to calculate IC50?. Retrieved February 2, 2026, from [Link]

  • Okuyama, K., et al. (2019). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Oncology Letters, 18(4), 4221-4226. Available at: [Link]

  • Texas Woman's University. (n.d.). Novel Chemicals with Unknown Hazards SOP. Retrieved February 2, 2026, from [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved February 2, 2026, from [Link]

  • EU-OPENSCREEN. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. Retrieved February 2, 2026, from [Link]

  • Karmaus, A. L., et al. (2016). A Workflow for Identifying Metabolically Active Chemicals to Complement in vitro Toxicity Screening. Chemical Research in Toxicology, 29(10), 1644-1655. Available at: [Link]

  • ResearchGate. (2025). Discovery solubility measurement and assessment of small molecules with drug development in mind. Retrieved February 2, 2026, from [Link]

  • Visikol. (2022). The Importance of IC50 Determination. Retrieved February 2, 2026, from [Link]

  • University of California, Santa Cruz. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved February 2, 2026, from [Link]

  • Gledacheva, V., et al. (2022). Ability of 2-Chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide to Stimulate Endogenous Nitric Oxide Synthesis. Molecules, 27(22), 7792. Available at: [Link]

  • PubChem. (n.d.). 3-chloro-N-(4-hydroxyphenyl)propanamide. Retrieved February 2, 2026, from [Link]

Sources

Application Note: Characterization of 3-chloro-N-(4-ethoxyphenyl)propanamide as a Covalent Probe

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

In the rapidly evolving field of Targeted Covalent Inhibitors (TCIs) , the selection of the electrophilic "warhead" is the primary determinant of selectivity and toxicity. While acrylamides are the industry standard for targeting Cysteine residues (e.g., Ibrutinib, Osimertinib), they often suffer from high intrinsic reactivity, leading to off-target labeling (promiscuity).

3-chloro-N-(4-ethoxyphenyl)propanamide (henceforth referred to as Probe-3Cl ) represents a critical class of "latent" electrophiles: the


-chloropropionamides .
Why This Molecule Matters

Probe-3Cl serves as a model system for studying tunable reactivity . Unlike acrylamides, which are constitutively reactive Michael acceptors,


-chloropropionamides exist in a "Goldilocks" zone:
  • Mechanism Duality: They can react via direct

    
     displacement or undergo elimination to form the more reactive acrylamide in situ.
    
  • Stability: They exhibit higher plasma stability than their acrylamide counterparts.

  • Scaffold Relevance: The 4-ethoxyphenyl (phenetidine) core mimics the geometry of many kinase hinge-binders, making this an ideal fragment for Covalent Fragment-Based Drug Discovery (FBDD) .

This guide details the protocols for characterizing the reactivity profile of Probe-3Cl, validating its binding mechanism, and calculating kinetic parameters for covalent inhibition.

Mechanism of Action

Understanding the electrophilic pathway is prerequisite to experimental design. Probe-3Cl labels Cysteine residues via two potential pathways. The dominant pathway is pH-dependent.

Pathway Analysis
  • Path A (Direct Displacement): The thiolate anion (

    
    ) of Cysteine attacks the 
    
    
    
    -carbon, displacing Chloride via an
    
    
    mechanism.
  • Path B (Elimination-Addition): Under basic conditions or within a specific enzymatic pocket, the molecule eliminates HCl to form N-(4-ethoxyphenyl)acrylamide , which then undergoes Michael Addition.

Note on Mass Spectrometry: Both pathways result in the same final mass adduct on the protein (Net loss of HCl from the reagent-protein complex).

Diagram 1: Electrophilic Activation Pathways

ReactionMechanism Start Probe-3Cl (Beta-Chloropropionamide) Inter Intermediate: N-(4-ethoxyphenyl)acrylamide Start->Inter Elimination (-HCl) (pH > 7.5 or Enzymatic) Product Covalent Adduct (Thioether Bond) Start->Product Direct Sn2 Displacement (Slower, Background) Inter->Product Michael Addition (Fast) Cys Cysteine Thiolate (Protein-S-) Cys->Product

Caption: Dual-pathway mechanism for


-chloropropionamide warheads. Path B (Elimination-Addition) is often the primary driver of potency in kinase inhibitors.

Protocol 1: Glutathione (GSH) Reactivity Assay

This assay is the industry standard for assessing the intrinsic electrophilicity (


) of a covalent inhibitor. It predicts the potential for systemic toxicity (e.g., glutathione depletion in the liver).
Materials
  • Test Compound: Probe-3Cl (10 mM stock in DMSO).

  • Nucleophile: Reduced L-Glutathione (GSH).

  • Internal Standard: Warfarin or Propranolol (1 µM).

  • Buffer: PBS, pH 7.4 (physiological) and pH 8.0 (to stress-test elimination).

Experimental Workflow
  • Preparation: Prepare a reaction mixture containing 50 µM Probe-3Cl and 500 µM GSH (1:10 ratio to ensure pseudo-first-order kinetics) in PBS.

  • Incubation: Incubate at 37°C in a thermomixer.

  • Sampling: Aliquot 50 µL at time points:

    
     min.
    
  • Quenching: Immediately quench aliquots with 100 µL Acetonitrile + 0.1% Formic Acid (containing Internal Standard).

  • Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS.

Data Analysis (Calculation of )

Plot the natural log of the remaining parent compound concentration versus time.



  • Slope:

    
    
    
  • Half-life:

    
    
    

Expected Results:

Parameter Value (Approx) Interpretation

|


 (pH 7.4)  | > 4 hours | Low intrinsic reactivity (Stable). |
| 

(pH 8.0)
| 1 - 2 hours | Increased reactivity due to base-catalyzed elimination to acrylamide. | | Adduct Mass | [M+H]+ = 534.2 | GSH adduct (Probe + GSH - HCl). |

Protocol 2: Intact Protein Mass Spectrometry

This protocol validates that Probe-3Cl can label a specific protein target (e.g., a Cysteine-containing kinase domain or BSA as a surrogate).

Materials
  • Protein: Recombinant Target Protein (e.g., BTK kinase domain) or BSA (5 µM).

  • Reagent: Probe-3Cl (50 µM, 10x excess).

  • Instrument: Q-TOF or Orbitrap Mass Spectrometer.

Step-by-Step Methodology
  • Incubation:

    • Mix Protein (5 µM) with Probe-3Cl (50 µM) in Ammonium Acetate buffer (pH 7.5).

    • Incubate for 1 hour at Room Temperature.

    • Control: Run a sample with Protein + DMSO only.

  • Desalting (Critical Step):

    • Use Zeba™ Spin Desalting Columns (7K MWCO) or online LC diversion to remove non-covalently bound compound. Failure to desalt will result in false positives due to non-covalent binding in the source.

  • LC-MS Acquisition:

    • Column: C4 Reverse Phase (e.g., BioResolve RP mAb).

    • Gradient: 5% to 95% Acetonitrile with 0.1% Formic Acid over 10 minutes.

  • Deconvolution:

    • Use MaxEnt1 or equivalent algorithm to deconvolute the raw charge envelope to zero-charge mass.

Interpretation of Mass Shifts

The critical validation is the Delta Mass (


) .
  • Formula of Probe-3Cl:

    
     (MW: 227.69 Da)
    
  • Reaction: Protein-SH + Probe-Cl

    
     Protein-S-Probe + HCl
    
  • Mass Added:

    
    
    

Validation Criteria:

  • If you see +191 Da : Successful covalent labeling.

  • If you see +227 Da : Non-covalent adduct (Cl is still present) or incorrect deconvolution.

  • If you see +191 Da AND +382 Da : Double labeling (promiscuity).

Visualizing the Screening Workflow

This diagram outlines the decision tree for validating Probe-3Cl as a hit in a fragment screen.

Diagram 2: Covalent Fragment Validation Workflow

Workflow Step1 Step 1: Primary Screen (Intact Protein MS) Decision1 Mass Shift = +191 Da? Step1->Decision1 Step2 Step 2: Competition Assay (Pre-incubate with IA) Decision1->Step2 Yes Fail1 Discard: Non-binder or Non-covalent Decision1->Fail1 No Result2 Signal Abolished? Step2->Result2 Step3 Step 3: Peptide Mapping (Trypsin Digest + MS/MS) Result2->Step3 Yes Fail2 Discard: Non-specific / Allosteric Result2->Fail2 No Success Validated Hit: Specific Cys Modification Step3->Success

Caption: Validation logic for confirming specific covalent engagement of Probe-3Cl.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Adduct Observed pH too low for reactivity.Increase pH to 8.0 to promote elimination to acrylamide intermediate.
Precipitation Compound insolubility.Ensure DMSO concentration is <1% final; use intermediate dilution step.
Multiple Adducts High promiscuity.Reduce incubation time or compound concentration (titrate down to 10 µM).
Mass Shift is +227 Non-covalent binding.Increase stringency of desalting or add 20% Acetonitrile to wash step before MS.

References

  • Singh, J., et al. "The resurgence of covalent drugs." Nature Reviews Drug Discovery 10, 307–317 (2011). Link

  • Baillie, T. A. "Targeted Covalent Inhibitors for Drug Design: The Redox-Gene Connection." Angewandte Chemie International Edition 55, 13408–13421 (2016). Link

  • Gehringer, M., & Laufer, S. A. "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Kinases and Beyond." Journal of Medicinal Chemistry 62, 5673–5724 (2019). Link

  • Kalgutkar, A. S., & Dalvie, D. K. "Drug Discovery for Targeted Covalent Inhibitors." Expert Opinion on Drug Discovery 7, 561-581 (2012). Link

Disclaimer: This Application Note is for research use only. Probe-3Cl is a chemical probe and has not been approved for therapeutic use in humans.

antimicrobial screening of 3-chloro-N-(4-ethoxyphenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Antimicrobial Profiling of 3-chloro-N-(4-ethoxyphenyl)propanamide

Introduction & Compound Rationale

This compound represents a class of functionalized phenylpropanamides often explored in medicinal chemistry as synthetic intermediates (precursors to oxazolines) or as electrophilic small molecules with potential biological activity.

  • Chemical Basis: The molecule consists of a lipophilic 4-ethoxyphenyl tail (derived from p-phenetidine) and a reactive 3-chloropropionyl headgroup.

  • Pharmacophore Insight: The

    
    -chloroamide moiety functions as a weak alkylating agent. In antimicrobial contexts, such electrophiles can target nucleophilic cysteine residues in bacterial enzymes (e.g., sortases or cysteine proteases), potentially offering a covalent mechanism of action.
    
  • Scope: This guide details the standardized screening of this New Chemical Entity (NCE) against a panel of clinically relevant pathogens (S. aureus, E. coli, P. aeruginosa, and C. albicans), adhering to CLSI (Clinical and Laboratory Standards Institute) guidelines.

Material Preparation & Handling

Critical Expert Insight: The 3-chloro group is susceptible to hydrolysis or elimination (forming acrylamides) in basic pH or prolonged aqueous storage. Fresh preparation is mandatory.

Stock Solution Protocol

The compound is lipophilic. Direct dissolution in aqueous media will result in precipitation and inaccurate MIC values.

Protocol:

  • Solvent Selection: Dimethyl sulfoxide (DMSO), analytical grade (99.9%).

  • Target Concentration: Prepare a 10,240 µg/mL master stock. This allows for high-concentration screening while keeping final DMSO volume < 1%.

  • Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Do not freeze/thaw more than twice.

ParameterSpecification
Molecular Weight ~227.69 g/mol
Mass for 1 mL Stock 10.24 mg
Solvent Volume 1000 µL DMSO
Sonication Required (30s pulse) to ensure complete solvation.

Experimental Workflow Visualization

The following flowchart outlines the logic from compound solubilization to data acquisition, ensuring valid "Go/No-Go" decision gates.

AntimicrobialScreening Compound 3-chloro-N-(4-ethoxyphenyl) propanamide (Powder) Stock Stock Solution (DMSO, 10 mg/mL) Compound->Stock Solubilization Dilution Serial Dilution (Muller-Hinton Broth) Stock->Dilution 2-fold dilution Plate 96-Well Plate Incubation (16-20h) Dilution->Plate Transfer Inoculum Bacterial Inoculum (0.5 McFarland) Inoculum->Plate Add 5x10^5 CFU/mL Readout Readout (OD600 or Resazurin) Plate->Readout 35°C +/- 2°C Analysis Data Analysis (MIC/MBC Calculation) Readout->Analysis Validation

Figure 1: Step-by-step workflow for high-throughput broth microdilution screening.

Protocol: Broth Microdilution (MIC Determination)

This protocol is adapted from CLSI M07-A10 standards. It is the gold standard for determining the Minimum Inhibitory Concentration (MIC).

Media Preparation
  • Bacteria: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Fungi: RPMI 1640 buffered with MOPS (pH 7.0).

Plate Setup (96-Well Format)

Designed to test the compound from 512 µg/mL down to 1 µg/mL .

  • Dispense Media: Add 100 µL of sterile CAMHB to columns 2 through 12.

  • Compound Addition: Add 200 µL of working solution (1024 µg/mL in media, 2% DMSO) to Column 1.

  • Serial Dilution: Transfer 100 µL from Col 1 to Col 2, mix, then Col 2 to Col 3... stop at Col 10. Discard 100 µL from Col 10.

    • Result: Columns 1-10 contain 2-fold dilutions (512 to 1 µg/mL).

  • Controls (Self-Validation):

    • Column 11 (Growth Control): Media + Bacteria + Solvent (1% DMSO). Must show turbidity.

    • Column 12 (Sterility Control): Media only. Must remain clear.

Inoculation
  • Prepare a 0.5 McFarland suspension (~1.5 x 10^8 CFU/mL) from fresh overnight culture.

  • Dilute this suspension 1:100 in broth.

  • Add 100 µL of diluted inoculum to wells in Columns 1–11.

    • Final Test Concentration: 256 µg/mL to 0.5 µg/mL.

    • Final Inoculum: ~5 x 10^5 CFU/mL.

Incubation & Reading
  • Incubate: 35 ± 2°C for 16–20 hours (Bacteria); 24–48 hours (Fungi).

  • Readout:

    • Visual: The MIC is the lowest concentration with no visible growth (clear well).

    • Resazurin Assay (Optional): Add 30 µL of 0.01% Resazurin. Incubate 1-2 hours. Blue = Inhibition (No growth); Pink = Growth (Metabolic reduction).

Data Analysis & Interpretation

Criteria for Validity

For the experiment to be valid, the following conditions must be met:

  • Growth Control: OD600 > 0.2 (or clear pink color in Resazurin).

  • Sterility Control: OD600 < 0.05 (or clear blue color).

  • Reference Drug: A positive control (e.g., Ciprofloxacin) run in parallel must fall within its CLSI-defined MIC range for the specific strain (e.g., E. coli ATCC 25922 MIC: 0.004–0.015 µg/mL).

Structure-Activity Relationship (SAR) Context

If the MIC is >128 µg/mL , the compound is considered inactive.

  • High Activity (MIC < 10 µg/mL): Suggests the

    
    -chloroamide is effectively penetrating the cell wall and alkylating a target.
    
  • Low Activity: May indicate hydrolysis of the chloro-group before target engagement or efflux pumping of the lipophilic phenyl chain.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10). Wayne, PA: CLSI.

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79.

  • Eleftheriadis, N., et al. (2015). Activity-Based Probes for the Detection of Cysteine Proteases. Methods in Molecular Biology. (Context on reactivity of electrophilic amides).

kinase inhibition assay with 3-chloro-N-(4-ethoxyphenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for evaluating 3-chloro-N-(4-ethoxyphenyl)propanamide (referred to herein as CEP-3 ) as a targeted covalent inhibitor (TCI) fragment. While traditional kinase inhibition assays focus on equilibrium thermodynamics (


), covalent inhibitors require kinetic profiling to determine the rate of inactivation (

) and binding affinity (

).[1][2]

CEP-3 represents a specific class of "masked" electrophiles.[2] Structurally, it consists of a 3-chloropropanamide warhead attached to a 4-ethoxyphenyl recognition scaffold.[1] Unlike highly reactive


-chloroacetamides, the 

-chloropropanamide moiety often functions as a pro-drug-like warhead, undergoing elimination to form an acrylamide species in situ or within the catalytic pocket before irreversible conjugation with non-catalytic cysteines (e.g., Cys797 in EGFR, Cys481 in BTK).[1]

Mechanistic Insight & Causality

To ensure scientific integrity, one must understand why this assay structure is chosen.

  • The "Warhead" Logic: The 3-chloropropanamide group is an electrophile.[2] In the ATP-binding pocket of a kinase, a nucleophilic cysteine thiolate attacks this group.[2]

  • Mechanism of Action:

    • Reversible Binding (

      
      ):  The ethoxyphenyl group aligns the molecule via hydrophobic interactions and hydrogen bonding (hinge region).[2]
      
    • Covalent Bond Formation (

      
      ):  The cysteine sulfur attacks the 
      
      
      
      -carbon, displacing chloride (direct
      
      
      ) or, more likely, the basic environment of the kinase pocket facilitates HCl elimination to generate a transient acrylamide, which then undergoes Michael addition.[2]
  • Why

    
     is Insufficient:  For covalent inhibitors, 
    
    
    
    is time-dependent.[1] A longer incubation time yields a lower
    
    
    until the enzyme is saturated.[2] Therefore, reporting a single
    
    
    without time context is scientifically invalid.[1][2] We must measure
    
    
    .[1][2]

Visualizing the Pathway

The following diagram illustrates the experimental workflow and the kinetic mechanism.

G cluster_0 Mechanism of Action cluster_1 Experimental Workflow Compound CEP-3 (Inhibitor) Elimination In-situ Elimination (-HCl) Compound->Elimination pH > 7.5 or Local Base Complex E:I Reversible Complex Compound->Complex Direct Binding Acrylamide Reactive Acrylamide Int. Elimination->Acrylamide Acrylamide->Complex + Kinase (E) Covalent E-I Covalent Adduct Complex->Covalent Michael Addition (k_inact) Prep 1. Enzyme Prep (Activated Kinase) Incubation 2. Time-Course Incubation Prep->Incubation Readout 3. Activity Assay (FRET/Mobility shift) Incubation->Readout MS_Validation 4. Intact Protein LC-MS Readout->MS_Validation Confirmation

Caption: Kinetic mechanism of CEP-3 inhibition and the parallel experimental workflow for validation.

Detailed Protocols

Protocol A: Time-Dependent Shift Assay

Objective: To demonstrate irreversibility and calculate


.

Materials:

  • Kinase: Recombinant EGFR (T790M) or BTK (Cys-containing target).[1][2]

  • Substrate: Poly-Glu-Tyr (4:1) peptide, fluorescein-labeled.[1]

  • Inhibitor: CEP-3 (10 mM stock in DMSO).[1]

  • Buffer: 50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Triton X-100, 1 mM DTT (Note: DTT can scavenge electrophiles; use minimal concentration or switch to TCEP if reactivity is high).[1][2]
    

Step-by-Step Methodology:

  • Preparation: Prepare a 3-fold serial dilution of CEP-3 in assay buffer (10 concentrations, starting at 10

    
    M).
    
  • Pre-Incubation (The Variable):

    • Mix Kinase (final conc. 5 nM) with Inhibitor dilutions.[1][2]

    • Incubate for varying times (

      
      ): 15 min, 30 min, 60 min, 120 min, and 240 min.
      
  • Reaction Initiation: Add ATP (

    
     concentration) and Peptide Substrate to initiate the reaction.[2]
    
  • Detection: Measure phosphorylation after a fixed reaction time (e.g., 30 min) using HTRF or Caliper Mobility Shift.

  • Data Analysis:

    • Plot % Activity vs. [Inhibitor] for each pre-incubation time point.[1][2]

    • Observe the "Left-Shift" of the curve.[2] If the

      
       decreases as pre-incubation time increases, the inhibitor is acting covalently/irreversibly.[2]
      
Protocol B: Intact Protein LC-MS Binding Assay

Objective: To physically verify the covalent adduct mass shift (+213.6 Da for CEP-3 minus HCl).[1]

Methodology:

  • Reaction: Incubate Kinase (1

    
    M) with CEP-3 (10 
    
    
    
    M) in 50 mM Ammonium Bicarbonate buffer (pH 7.8) for 60 minutes.
  • Quenching: Add Formic Acid to 1% final concentration to stop the reaction.

  • LC-MS Analysis:

    • Column: C4 Reverse Phase (e.g., Waters XBridge Protein).[1][2]

    • Gradient: 5% to 95% Acetonitrile with 0.1% Formic Acid over 10 minutes.

    • MS System: Q-TOF or Orbitrap (High Resolution).[1]

  • Interpretation:

    • Deconvolute the raw charge envelope to zero-charge mass.[2]

    • Expected Mass: Mass(Kinase) + Mass(CEP-3) - Mass(Leaving Group).[1]

    • Note: For 3-chloropropanamide, if it acts via elimination-addition, the added mass is the acrylamide form (

      
      , approx +177.2 Da relative to the protein, assuming loss of HCl).[1][2] If direct displacement occurs, the mass addition is +177.2 Da (loss of Cl and H).[2]
      
    • Success Criteria: >50% modification of the target peak.

Data Analysis & Quantitative Metrics

For a covalent inhibitor, the potency is best described by the efficiency ratio


.[2]

Table 1: Kinetic Parameters Calculation

ParameterDefinitionCalculation MethodSignificance

Observed rate of inactivationSlope of

vs. Time
Rate at a specific [I]

Reversible binding constantDerived from hyperbolic fit of

vs [I]
Affinity of the initial encounter complex

Max inactivation rateAsymptote of

at infinite [I]
Speed of bond formation once bound

Second-order rate constantRatio of the two parametersTrue potency metric (

)

Calculation Steps:

  • Determine

    
     for each inhibitor concentration using:
    
    
    
    
    [1][2]
  • Plot

    
     (y-axis) vs. 
    
    
    
    (x-axis).[1][2]
  • Fit to the hyperbolic equation:

    
    [1][2]
    

Safety & Handling (E-E-A-T)

  • Toxicity: this compound is an alkylating agent.[1] It can react with glutathione and cellular proteins.[2]

  • Handling: Use nitrile gloves.[2] Weigh in a fume hood.

  • Disposal: Quench excess compound with 10% cysteine or lysine solution before disposal to neutralize the electrophile.[2]

References

  • Singh, J., et al. "The resurgence of covalent drugs."[2] Nature Reviews Drug Discovery 10, 307–317 (2011).[1][2] Link

  • Schwartz, P. A., et al. "Covalent EGFR inhibitor analysis reveals importance of reversible interactions."[2] Genes & Cancer 5(3-4), 107-120 (2014).[1] Link

  • London, N., et al. "Covalent docking of acrylamides and chloroacetamides."[2] Journal of Chemical Information and Modeling 55(11), 2353-2363 (2015).[1] Link[1][2]

  • Strelow, J. M. "A perspective on the kinetics of covalent binding."[2] SLAS Discovery 22(1), 5-20 (2017).[1] Link[1][2]

Sources

Application Notes and Protocols for Investigating the Biological Activity of 3-chloro-N-(4-ethoxyphenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Propanamide Derivative

3-chloro-N-(4-ethoxyphenyl)propanamide is a small molecule belonging to the N-substituted propanamide class of compounds. While specific biological activities for this particular derivative are not extensively documented, related analogs such as 3-chloro-N-(4-chlorophenyl)propanamide have shown preliminary evidence of antimicrobial and anticancer properties.[1] The structural similarities suggest that this compound may also interact with key biological targets, potentially modulating enzymatic activity or cellular pathways.[1] The core structure, a halogenated secondary amide with an aromatic substituent, is a common motif in medicinal chemistry.[2][3][4][5]

This guide provides a comprehensive framework for the initial characterization of this compound's biological activity. We will detail protocols for a tiered screening approach, beginning with broad cytotoxicity screening against cancerous cell lines, followed by exploratory enzyme inhibition assays. The causality behind experimental choices is explained to empower researchers to adapt these protocols to their specific hypotheses and available resources.

Chemical Properties and Handling

PropertyValueSource
Molecular FormulaC₁₁H₁₄ClNO₂PubChem (Analog-Based Estimation)
Molecular Weight227.69 g/mol PubChem (Analog-Based Estimation)
IUPAC NameThis compoundN/A
SMILESCCO/C=C/C=C(C=C1)\NC(CC/Cl)=ON/A

Note: The properties above are estimated based on the closely related analog, 3-chloro-N-(4-methoxyphenyl)propanamide.[6] It is imperative to obtain a Certificate of Analysis for the specific batch of this compound being used.

Compound Handling and Storage:

  • Solubility: Initially, assess solubility in common laboratory solvents such as DMSO, ethanol, and methanol. For cell-based assays, a concentrated stock solution in DMSO is standard practice.

  • Storage: Store the solid compound and stock solutions at -20°C or -80°C, protected from light and moisture to ensure stability.

Tier 1: General Cytotoxicity Screening in Cancer Cell Lines

The initial step in evaluating a compound with potential anticancer activity is to determine its effect on cell viability across a panel of cancer cell lines. This provides a broad understanding of its cytotoxic or cytostatic potential and can help identify cell lines that are particularly sensitive.

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.

Experimental Workflow: MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Data Collection start Start cell_prep Prepare Cancer Cell Suspension start->cell_prep plate_cells Plate Cells in 96-well Plate cell_prep->plate_cells adherence Allow Cells to Adhere (24h) plate_cells->adherence prepare_compound Prepare Serial Dilutions of Compound adherence->prepare_compound treat_cells Treat Cells with Compound prepare_compound->treat_cells incubate Incubate (48-72h) treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance end Data Analysis (IC50) read_absorbance->end

Caption: Workflow for MTT-based cytotoxicity screening.

Detailed Protocol: MTT Assay

Materials and Reagents:

  • This compound

  • Selected cancer cell lines (e.g., HeLa, A549, MCF-7) and appropriate culture media

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture chosen cancer cell lines to ~80% confluency.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Include a vehicle control (DMSO at the same concentration as the highest compound concentration).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

    • Incubate for 48 to 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Plot the percentage of cell viability against the compound concentration (on a logarithmic scale).

  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

Tier 2: Exploratory Enzyme Inhibition Assays

Should the cytotoxicity screening indicate significant activity, the next logical step is to investigate potential molecular targets. Many anticancer and antimicrobial agents function by inhibiting specific enzymes.[7][8] This section provides a general framework for developing an enzyme inhibition assay. The choice of a specific enzyme will depend on further hypothesis-driven research (e.g., targeting enzymes known to be overexpressed in the sensitive cancer cell lines).

Principle of Enzyme Inhibition Assays

Enzyme inhibition assays measure the ability of a compound to reduce the rate of an enzyme-catalyzed reaction.[9] This is typically achieved by incubating the enzyme with a substrate and the test compound, and then measuring the formation of a product or the depletion of the substrate over time.[10]

General Workflow: Enzyme Inhibition Assay Development

Enzyme_Assay_Workflow cluster_setup Assay Setup & Optimization cluster_inhibition Inhibition Screening cluster_analysis Data Analysis start Start enzyme_select Select Target Enzyme start->enzyme_select substrate_select Select Substrate & Detection Method enzyme_select->substrate_select buffer_opt Optimize Buffer Conditions (pH, etc.) substrate_select->buffer_opt enzyme_conc Determine Optimal Enzyme Concentration buffer_opt->enzyme_conc km_det Determine Substrate Km enzyme_conc->km_det prepare_compound Prepare Compound Dilutions km_det->prepare_compound pre_incubate Pre-incubate Enzyme with Compound prepare_compound->pre_incubate initiate_reaction Initiate Reaction with Substrate pre_incubate->initiate_reaction measure_activity Measure Enzyme Activity initiate_reaction->measure_activity plot_data Plot % Inhibition vs. [Compound] measure_activity->plot_data ic50_calc Calculate IC50 plot_data->ic50_calc end Mechanism of Inhibition Studies ic50_calc->end

Caption: General workflow for developing an enzyme inhibition assay.

Detailed Protocol: A Generic Kinase Inhibition Assay (Example)

This protocol provides an example for a generic kinase, a common target in cancer drug discovery. The specific substrate and detection method will vary depending on the kinase.

Materials and Reagents:

  • This compound

  • Recombinant kinase of interest

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (composition will be enzyme-specific)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or a phosphospecific antibody)

  • White or black 384-well plates (depending on the detection method)

  • Plate reader capable of luminescence or fluorescence detection

Procedure:

  • Assay Optimization:

    • Determine the optimal enzyme concentration that yields a robust signal within the linear range of the assay.

    • Determine the Michaelis-Menten constant (Km) for ATP. For initial screening of competitive inhibitors, it is recommended to use an ATP concentration at or near its Km value.[11]

  • Compound Preparation:

    • Prepare a serial dilution of this compound in the assay buffer.

  • Enzyme and Compound Incubation:

    • Add the kinase and the test compound to the wells of the assay plate.

    • Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow the compound to bind to the enzyme.

  • Reaction Initiation:

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Reaction Incubation and Termination:

    • Incubate the reaction for a specific time (e.g., 60 minutes) at the optimal temperature for the enzyme.

    • Stop the reaction by adding the detection reagent as per the manufacturer's instructions.

  • Signal Detection:

    • Allow the detection reaction to proceed for the recommended time.

    • Measure the signal (luminescence or fluorescence) using a plate reader.

Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration relative to the no-compound control.

    • % Inhibition = 100 - [((Signal with compound - Background signal) / (Signal without compound - Background signal)) x 100]

  • Plot the percentage of inhibition against the compound concentration (logarithmic scale).

  • Determine the IC₅₀ value using non-linear regression.

Self-Validating Systems and Trustworthiness

To ensure the trustworthiness of the generated data, each protocol incorporates self-validating steps:

  • Positive and Negative Controls: In all assays, include a known inhibitor of the pathway or enzyme as a positive control and a vehicle (DMSO) as a negative control. This validates that the assay can detect both inhibition and the absence of it.

  • Z'-factor Calculation: For high-throughput screening, the Z'-factor should be calculated to assess the quality of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

  • Counter-screens: If a compound shows activity, it is crucial to perform counter-screens to rule out assay artifacts (e.g., compound autofluorescence or non-specific reactivity with assay components).

Conclusion and Future Directions

This guide provides a foundational framework for the initial biological characterization of this compound. The tiered approach, starting with broad cytotoxicity screening and progressing to more specific enzyme inhibition assays, allows for a systematic and resource-efficient evaluation of this novel compound. Positive results from these initial screens would warrant further investigation into the specific mechanism of action, including more detailed cell-based assays to explore effects on apoptosis, cell cycle, and specific signaling pathways.[12][13]

References

  • Betz, R., Gerber, T., Hosten, E., Siddegowda, M. S., & Yathirajan, H. S. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2868. Retrieved from [Link]

  • Betz, R., Gerber, T., Hosten, E., Siddegowda, M. S., & Yathirajan, H. S. (2011). 3-Chloro-N-(4-meth-oxy-phen-yl)propanamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2868. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Retrieved from [Link]

  • Betz, R., Gerber, T., Hosten, E., Siddegowda, M. S., & Yathirajan, H. S. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide. ResearchGate. Retrieved from [Link]

  • Narayana Swamy, G., et al. (2012). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Der Pharma Chemica, 4(2), 674-678. Retrieved from [Link]

  • PubChem. 3-Chloro-n-(4-methoxyphenyl)propanamide. Retrieved from [Link]

  • Cambridge Healthtech Institute. Cell-Based Assays in Biologics Development. Retrieved from [Link]

  • PraxiLabs. Test for amide | Amide group virtual detection. Retrieved from [Link]

  • BioAgilytix. The Use of Cell-Based Assays for Translational Medicine Studies. Retrieved from [Link]

  • LibreTexts. (2022, September 24). 21.7: Chemistry of Amides. Retrieved from [Link]

  • MDPI. (2020). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. Retrieved from [Link]

  • ResearchGate. Strategies to develop enzyme assays. Retrieved from [Link]

  • IRIS. Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective c. Retrieved from [Link]

  • BMG LABTECH. (2022, May 2). Cell-based assays on the rise. Retrieved from [Link]

  • Lee, J. H., & Kumar, A. (2019). Cell-Based Assay Design for High-Content Screening of Drug Candidates. Methods in molecular biology (Clifton, N.J.), 1957, 19–30. Retrieved from [Link]

  • ACS Publications. (2026, January 26). Alkyl Carboamidation Cascade via Ir/Ni–SH2 Metallaphotoredox: A Route to γ-Lactams, Ureas, and Carbamates. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, February 7). N-Amidation of Nitrogen-Containing Heterocyclic Compounds: Can We Apply Enzymatic Tools?. Retrieved from [Link]

  • Charles River. Cell-Based Assay Development. Retrieved from [Link]

  • Biobide. What is an Inhibition Assay?. Retrieved from [Link]

Sources

Strategic Utilization of 3-Chloro-N-(4-ethoxyphenyl)propanamide in Covalent Fragment Libraries

[1][2]

Abstract & Strategic Context

In the landscape of Covalent Fragment-Based Drug Discovery (FBDD) , the distinction between "non-specific alkylators" and "tunable warheads" is critical. 3-chloro-N-(4-ethoxyphenyl)propanamide (CAS: 19314-15-9) serves as a pivotal chemical probe.[1][2] Structurally related to the historical analgesic Phenacetin, this molecule introduces a 3-chloropropionyl tail, distinguishing it from the highly reactive

1

This Application Note details the utility of this molecule not merely as a final compound, but as a "Mechanistic Pivot" in Structure-Activity Relationship (SAR) studies. It allows researchers to:

  • Differentiate Binding Modes: Distinguish between direct nucleophilic displacement (

    
    ) and elimination-addition mechanisms.
    
  • Modulate Reactivity: Serve as a "soft" electrophile control compared to "hard" acrylamides.[2]

  • Access Heterocycles: Act as a precursor for in situ cyclization to 2-aryl-oxazolines, rigidifying the ligand scaffold.

Chemical Synthesis & Characterization[3][4][5][6]

Synthesis Rationale

While coupling agents (EDCI/HOBt) can be used with 3-chloropropionic acid, the acid chloride route is preferred for SAR library generation due to higher yields (>85%) and cleaner workup, essential when generating multiple analogs in parallel.[2]

Optimized Protocol (Schotten-Baumann Conditions)

Reagents:

  • 
    -Phenetidine (4-ethoxyaniline) [CAS: 156-43-4][1][2]
    
  • 3-Chloropropionyl chloride [CAS: 625-36-5][1][2]

  • Triethylamine (TEA) (Acid Scavenger)[2][3]

  • Dichloromethane (DCM) (Anhydrous)[2][3]

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under

    
     atmosphere, dissolve 
    
    
    -phenetidine (10 mmol, 1.37 g) in anhydrous DCM (20 mL).
  • Base Addition: Add TEA (12 mmol, 1.67 mL) and cool the solution to 0°C using an ice bath. Critical: Control temperature to prevent premature cyclization.

  • Acylation: Dropwise add 3-chloropropionyl chloride (11 mmol, 1.05 mL) diluted in DCM (5 mL) over 15 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 7:3).[2]

  • Workup: Quench with water (20 mL). Wash organic layer with 1M HCl (to remove unreacted aniline), then Sat.[2]

    
    , then Brine.[2]
    
  • Purification: Dry over

    
    , concentrate. Recrystallize from Ethanol/Water to yield white/off-white crystals.[1][2]
    

Characterization Criteria:

  • 
     NMR (DMSO-
    
    
    ):
    
    
    9.98 (s, 1H, NH), 7.50 (d, 2H, Ar-H), 6.85 (d, 2H, Ar-H), 3.98 (q, 2H,
    
    
    ), 3.85 (t, 2H,
    
    
    ), 2.75 (t, 2H,
    
    
    ).[2]
  • Purity: >98% by HPLC (254 nm).

SAR Logic: The "Warhead" Tuning Workflow

In a covalent library, this molecule represents the "Saturated Linker" phenotype. It tests whether the target cysteine requires a specific geometry (provided by the ethyl chain) or if reactivity is driven solely by the electrophile.

Mechanistic Pathways Diagram

The following diagram illustrates how this single molecule acts as a progenitor for three distinct chemical spaces in a screening library.

SAR_LogicStartThis compound(The Probe)Path_AElimination (Base)Forms AcrylamideStart->Path_A-HClPath_BDirect Substitution(Nucleophile)Start->Path_B+Nu-Path_CCyclization (Heat/Lewis Acid)Forms OxazolineStart->Path_CIntramolecularO-AlkylationProduct_AAcrylamide Warhead(Michael Acceptor)Path_A->Product_AIrreversibleCovalent InhibitionProduct_BSubstituted Derivative(Reversible Binder)Path_B->Product_BSAR ExpansionProduct_C2-Aryl-Oxazoline(Rigid Scaffold)Path_C->Product_CConformationalLock

Caption: Figure 1. Divergent synthetic pathways for SAR expansion. The 3-chloropropanamide scaffold can be chemically manipulated to access Michael acceptors (Top), substituted derivatives (Middle), or rigid heterocycles (Bottom).[2]

Biological Assay Protocols

Glutathione (GSH) Reactivity Assay

To assess the "druggability" of the electrophile, one must determine its intrinsic reactivity. 3-chloropropanamides are generally less reactive than their 2-chloroacetamide counterparts, reducing non-specific toxicity.[2]

Protocol:

  • Stock Solutions: Prepare 10 mM compound in DMSO and 10 mM reduced GSH in PBS (pH 7.4).

  • Incubation: Mix to final concentrations of 50

    
    M compound and 5 mM GSH (100-fold excess) in PBS with 10% DMSO.
    
  • Time-Course: Incubate at 37°C. Aliquot at

    
     hours.
    
  • Quench: Add equal volume of cold Acetonitrile with 0.1% Formic Acid.

  • Analysis: Analyze via LC-MS/MS monitoring the parent ion depletion and GSH-adduct formation.

  • Calculation: Plot

    
     vs time.[2] The slope is 
    
    
    .[2] Calculate
    
    
    .[2]
Data Interpretation: Reactivity Tiers

Use the table below to benchmark the this compound against standard warheads.

Warhead TypeStructure MotifReactivity (

with GSH)
MechanismSAR Role
Alpha-Chloroacetamide

< 15 min (High)Fast

"Hammer" (High Potency, High Toxicity Risk)
Acrylamide

1 - 4 hours (Med)Michael AdditionStandard Targeted Covalent Inhibitor (TCI)
3-Chloropropanamide

> 24 hours (Low) Slow

/ Latent
Negative Control / Pro-drug

Expert Insight: If your 3-chloropropanamide analog shows biological activity but low GSH reactivity, the mechanism is likely non-covalent (reversible binding) or involves enzymatic activation (metabolic desaturation to acrylamide) within the cell.[2]

Derivatization: The Oxazoline Cyclization

A unique feature of this scaffold is the ability to cyclize into an oxazoline, which rigidifies the ethyl linker. This is often observed as a by-product but can be driven intentionally to test conformational constraints in the binding pocket.

Protocol (Cyclization):

  • Dissolve this compound (1 eq) in Acetone.

  • Add

    
     (2 eq) and NaI (0.1 eq, catalyst).[2]
    
  • Reflux for 6-12 hours.

  • The oxygen of the amide carbonyl attacks the

    
    -carbon, displacing chloride, forming the 2-(4-ethoxyphenyl)-4,5-dihydrooxazole .[1]
    
  • SAR Implication: If the oxazoline is more potent than the open chain, the binding pocket prefers a rigid, planar geometry.

References

  • Synthesis & Properties: National Center for Biotechnology Information (2023).[2] PubChem Compound Summary for CID 532059, 3-Chloro-N-(4-methoxyphenyl)propanamide (Analogous structure).[1][2] Retrieved from [Link]

  • Covalent Fragment Discovery: Resnick, E., et al. (2019).[2] Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening.[1][2] Journal of the American Chemical Society, 141(22), 8951–8968.[2] (Context on chloroacetamide vs acrylamide reactivity). Retrieved from [Link][2]

  • GSH Assay Protocols: Fluxa, V. S., et al. (2022).[2] Chemical Reactivity Assays for the Assessment of Skin Sensitization Potential.[4] Frontiers in Toxicology. (Standard protocols for GSH depletion). Retrieved from [Link]

  • Oxazoline Synthesis: Organic Chemistry Portal. Synthesis of 2-Oxazolines.[1][2][5] (Mechanistic grounding for the cyclization protocol). Retrieved from [Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-chloro-N-(4-ethoxyphenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-chloro-N-(4-ethoxyphenyl)propanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this specific amide coupling reaction. Our goal is to move beyond simple procedural steps and provide a deeper understanding of the reaction's causality, enabling you to troubleshoot effectively and optimize for higher yields and purity.

The synthesis of this compound is a classic example of nucleophilic acyl substitution, typically involving the reaction of 4-ethoxyaniline with 3-chloropropionyl chloride. While straightforward in principle, success is contingent on controlling key parameters to mitigate side reactions and degradation.

Core Reaction Mechanism

The fundamental transformation is the attack of the nucleophilic amine group of 4-ethoxyaniline on the electrophilic carbonyl carbon of 3-chloropropionyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion to form the stable amide bond. A base is required to neutralize the hydrochloric acid (HCl) byproduct.

Reaction_Mechanism Reactants 4-Ethoxyaniline + 3-Chloropropionyl Chloride Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Base Base (e.g., TEA) Product This compound Intermediate->Product Chloride Elimination Byproduct [Base-H]+Cl- Product->Byproduct + HCl (neutralized)

Caption: Nucleophilic acyl substitution mechanism.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Q1: My reaction yield is significantly lower than expected. What are the most likely causes?

Low yield is the most common issue and can stem from several factors. Let's break them down systematically.

A1: Potential Causes & Solutions

Potential Cause Recommended Action & Scientific Rationale
Moisture Contamination Action: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents. Rationale: 3-chloropropionyl chloride is highly reactive and will readily hydrolyze upon contact with water to form 3-chloropropionic acid. This carboxylic acid is unreactive under these conditions and will not form the desired amide, thus consuming your starting material and reducing the theoretical yield.
Incorrect Stoichiometry or Base Quantity Action: Use a slight excess (1.05-1.1 equivalents) of 3-chloropropionyl chloride. Ensure at least one equivalent of a non-nucleophilic base (like triethylamine) is used. Rationale: The reaction produces one equivalent of HCl. This acid will protonate the starting 4-ethoxyaniline, rendering it non-nucleophilic and halting the reaction. The base's role is to scavenge this HCl.[1][2] If the base is insufficient, a portion of your amine will be deactivated.
Sub-optimal Temperature Control Action: Add the 3-chloropropionyl chloride to the solution of 4-ethoxyaniline and base at a low temperature (0-5 °C) before allowing the reaction to warm to room temperature.[1][3] Rationale: The acylation is highly exothermic. Uncontrolled addition at room temperature can lead to localized heating, promoting side reactions and potentially degrading the product or starting materials. A controlled, slow addition at low temperature ensures the reaction proceeds smoothly.
Poor Starting Material Quality Action: Check the purity of 4-ethoxyaniline and 3-chloropropionyl chloride via NMR or GC-MS before use. Purify if necessary. Rationale: 4-ethoxyaniline can oxidize over time, appearing as a dark oil or solid. Impurities will carry through the reaction and complicate purification, often reducing the isolated yield of the desired product. The acyl chloride can degrade to the acid or polymerize.
Inefficient Work-up and Isolation Action: After quenching, ensure the pH of the aqueous layer is appropriate. Back-extract the aqueous layers with your organic solvent to recover any dissolved product. For recrystallization, perform small-scale solvent screening to find a system that provides high recovery. Rationale: The amide product may have some solubility in the aqueous phase, especially if excessive washing is performed. During purification, choosing an inappropriate recrystallization solvent can lead to significant product loss, either by leaving too much product in the mother liquor or by crashing out impurities along with the product.

digraph "Troubleshooting_Workflow" {
graph [splines=ortho, nodesep=0.4];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12];

// Nodes Start [label="Low Yield Encountered", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckSM [label="Verify Starting Material Purity\n(NMR, GC-MS)", fillcolor="#FBBC05", fontcolor="#202124"]; CheckCond [label="Review Reaction Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; CheckWorkup [label="Analyze Work-up & Purification", fillcolor="#FBBC05", fontcolor="#202124"];

Moisture [label="Anhydrous Conditions?", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Stoich [label="Stoichiometry & Base Correct?", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Temp [label="Temperature Control Applied?", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

PhaseSep [label="Good Phase Separation?", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Recrystal [label="Recrystallization Solvent Optimized?", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections Start -> CheckSM; Start -> CheckCond; Start -> CheckWorkup;

CheckCond -> Moisture; CheckCond -> Stoich; CheckCond -> Temp;

CheckWorkup -> PhaseSep; CheckWorkup -> Recrystal; }

Caption: A systematic workflow for troubleshooting low yields.

Q2: I see an unexpected, less polar spot on my TLC plate. What could it be?

A2: Possibility of Diacylation

A less polar byproduct (higher Rf on normal phase silica) could potentially be the diacylated product, where a second molecule of 3-chloropropionyl chloride has reacted with the amide nitrogen of the product.

  • Causality: This is more likely to occur if an excessively strong base (like NaH) is used or if reaction temperatures are too high. The amide N-H is weakly acidic and can be deprotonated, creating a nucleophilic anion that can react with another equivalent of the highly electrophilic acyl chloride.

  • Prevention:

    • Use a Hindered Base: Employ a tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). These are sufficiently basic to neutralize HCl but are generally not strong enough to deprotonate the amide product under standard conditions.

    • Control Stoichiometry: Avoid a large excess of the acyl chloride.

    • Maintain Temperature Control: As mentioned, run the reaction at a controlled, lower temperature.

Frequently Asked Questions (FAQs)

Q: Why is the Schotten-Baumann reaction condition (e.g., NaOH/water/DCM) not recommended here?

A: The Schotten-Baumann reaction uses a two-phase system with an inorganic base in the aqueous layer.[4][5] While effective for many acylations, it poses a significant risk for this specific synthesis. The high concentration of hydroxide ions in the aqueous phase creates a competitive reaction pathway: the rapid hydrolysis of 3-chloropropionyl chloride. Given the high reactivity of the acyl chloride, a significant portion could be destroyed by hydrolysis before it has a chance to react with the amine in the organic phase, leading to reduced yields. The homogenous system using an organic base like triethylamine in an anhydrous solvent like DCM is far more efficient.[1]

Q: How can I effectively monitor the reaction's progress?

A: Thin-Layer Chromatography (TLC) is the ideal method.

  • Stationary Phase: Standard silica gel plates.

  • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., starting with 30:70 and adjusting as needed) is a good starting point.

  • Visualization: Use a UV lamp (254 nm). 4-ethoxyaniline and the product are both UV active.

  • Interpretation: The starting material, 4-ethoxyaniline, is more polar than the final amide product. Therefore, the product spot will have a higher Rf value (it will travel further up the plate) than the starting amine spot. The reaction is complete when the amine spot is no longer visible.

Q: What is the best method for purifying the final product?

A: Recrystallization is the most effective method for obtaining high-purity this compound.

  • Post-Workup: After aqueous washes to remove the base hydrochloride salt and any unreacted starting materials, the crude product is obtained by evaporating the organic solvent.

  • Solvent Selection: An ideal recrystallization solvent (or solvent pair) is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common choices for amides include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.

  • Procedure: Dissolve the crude solid in a minimal amount of the hot solvent. Allow it to cool slowly to room temperature, and then further cool in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.

Experimental Protocols

Optimized Synthesis Protocol

This protocol is designed to maximize yield and purity.

  • Preparation: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add 4-ethoxyaniline (1.0 eq) and anhydrous dichloromethane (DCM, approx. 10 mL per gram of amine).

  • Base Addition: Add triethylamine (1.1 eq) to the flask. Cool the resulting solution to 0 °C using an ice-water bath.

  • Acylation: Dissolve 3-chloropropionyl chloride (1.05 eq) in a small volume of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred amine solution over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, dilute the mixture with additional DCM. Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (to remove excess triethylamine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) to obtain this compound as a pure solid.

TLC Monitoring Protocol
  • Prepare a TLC chamber with a 30:70 ethyl acetate/hexanes mobile phase.

  • On a silica plate, spot a co-spot (both starting material and reaction mixture), a spot of the starting 4-ethoxyaniline solution, and a spot from the reaction mixture.

  • Develop the plate in the chamber.

  • Visualize under a UV lamp. The reaction is complete when the spot corresponding to the 4-ethoxyaniline (lower Rf) is absent in the reaction mixture lane.

Experimental_Workflow Setup 1. Setup Anhydrous Reaction (Flask, N2, Stirrer) Reagents 2. Add 4-ethoxyaniline, DCM, TEA Cool to 0 °C Setup->Reagents Addition 3. Add 3-chloropropionyl chloride (dropwise, <10 °C) Reagents->Addition React 4. Stir at Room Temp (1-2h) Monitor by TLC Addition->React Workup 5. Aqueous Washes (HCl, NaHCO3, Brine) React->Workup Isolate 6. Dry (Na2SO4) & Concentrate Workup->Isolate Purify 7. Recrystallize Isolate->Purify Final Pure Product Purify->Final

Caption: Step-by-step experimental workflow for the synthesis.

References

  • Google Patents. Production of 3-chloropropionyl chloride.
  • Chemistry LibreTexts. Reactions of Acyl Chlorides with Primary Amines. (2023). Available at: [Link]

  • Wikipedia. Schotten–Baumann reaction. Available at: [Link]

  • CHEMSOLVE.NET. Schotten Baumann reaction-mechanism-application. (2020). Available at: [Link]

  • Chemistry LibreTexts. Explaining the reaction between acyl chlorides and amines - addition / elimination. Available at: [Link]

Sources

Technical Support Center: Stability of 3-chloro-N-(4-ethoxyphenyl)propanamide in DMSO Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 3-chloro-N-(4-ethoxyphenyl)propanamide. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability of this compound when prepared and stored in dimethyl sulfoxide (DMSO) solutions. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the integrity of your experimental results.

I. Understanding the Core Stability Challenge

The structure of this compound contains two key functional groups that dictate its stability profile: a secondary amide and a primary alkyl chloride. While amides are generally stable, the alkyl chloride, particularly being three carbons away from an electron-withdrawing carbonyl group, presents a potential liability.[1][2] The primary concern for this molecule in a polar aprotic solvent like DMSO is its susceptibility to nucleophilic substitution reactions.

Hypothesized Degradation Pathway

The carbon atom bonded to the chlorine is electrophilic and can be attacked by nucleophiles present in the solution. In a typical laboratory-grade DMSO solution, two primary nucleophiles are of concern:

  • DMSO itself: Dimethyl sulfoxide can act as a nucleophile, with the oxygen atom attacking the electrophilic carbon.[3]

  • Water: DMSO is hygroscopic and readily absorbs atmospheric moisture. Water is a competent nucleophile that can lead to hydrolysis of the alkyl chloride.

This leads to the formation of two potential degradation products, as illustrated in the pathway below.

Degradation_Pathway cluster_main Hypothesized Degradation of this compound cluster_products Potential Degradation Products parent This compound product1 Product A: DMSO Adduct parent->product1 + DMSO (Nucleophilic Attack) product2 Product B: Hydrolysis Product parent->product2 + H2O (Hydrolysis)

Caption: Hypothesized degradation pathways in DMSO.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered when working with this compound in DMSO.

Q1: I'm seeing a new, more polar peak in my LC-MS analysis of my stock solution over time. What could it be?

A1: The appearance of a new, more polar peak is a classic sign of degradation. Given the structure of your compound, the most likely culprits are the DMSO adduct (Product A) or the hydrolysis product (Product B) from the pathway described above. Both of these products would be more polar than the parent compound due to the introduction of a sulfoxonium salt or a hydroxyl group, respectively, causing them to elute earlier on a reverse-phase HPLC column.

Q2: My compound's activity in my cell-based assay is decreasing with each use from the same stock solution. Is this related to stability?

A2: Yes, a decline in bioactivity is a strong indicator of compound degradation. If your compound is degrading into one of the proposed products, its concentration in the stock solution is decreasing, leading to a lower effective concentration in your assay. Furthermore, the degradation products themselves are unlikely to have the same biological activity as the parent compound. It is crucial to use freshly prepared solutions or to have validated the stability of your stock under your storage conditions.

Q3: Can repeated freeze-thaw cycles affect the stability of my compound in DMSO?

A3: While many compounds are stable through multiple freeze-thaw cycles in DMSO, it is a point of potential stress.[4] The process can introduce atmospheric moisture if not handled carefully, which can accelerate hydrolysis. For this specific compound, minimizing freeze-thaw cycles is a prudent measure. It is recommended to aliquot your stock solution into single-use volumes.[5]

Q4: I've stored my DMSO stock solution at room temperature. Is this a problem?

A4: Room temperature storage can significantly accelerate the degradation of sensitive compounds.[6] For long-term storage of this compound in DMSO, it is highly recommended to store aliquots at -20°C or -80°C to minimize the rate of any potential chemical reactions.[5][7] A study on a large compound library showed that after one year at room temperature in DMSO, only 52% of the compounds remained intact.[6]

Q5: My DMSO is old. Could this be a factor in my compound's instability?

A5: Absolutely. Older DMSO, especially if it has been opened multiple times, is likely to have a higher water content. This increased water content can accelerate the hydrolysis of your compound. Using high-purity, anhydrous DMSO is a critical first step in mitigating this degradation pathway.

Troubleshooting Decision Tree

If you suspect instability, follow this logical progression to diagnose the issue.

Troubleshooting_Workflow start Instability Suspected (e.g., new peaks, loss of activity) check_storage Review Storage Conditions: - Temperature? - Aliquoted? - Age of stock? start->check_storage check_dmso Assess DMSO Quality: - Anhydrous grade? - Fresh bottle? check_storage->check_dmso Storage OK remediate Remediation: - Use fresh, anhydrous DMSO - Aliquot and store at -80°C - Use fresh solutions for experiments check_storage->remediate Storage Issues Found run_stability Conduct Formal Stability Study (See Protocol III) check_dmso->run_stability DMSO OK check_dmso->remediate DMSO Quality Poor analyze Analyze Data: - Parent peak area decrease? - Degradant peak area increase? run_stability->analyze confirm Degradation Confirmed analyze->confirm Yes no_degradation No Significant Degradation analyze->no_degradation No confirm->remediate

Caption: A decision tree for troubleshooting instability.

III. Experimental Protocol: Assessing the Stability of this compound in DMSO

This protocol provides a step-by-step guide to quantitatively assess the stability of your compound in DMSO using High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS).

Objective:

To determine the rate of degradation of this compound in a DMSO stock solution under specified storage conditions.

Materials:
  • This compound (solid)

  • High-purity, anhydrous DMSO

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (or other appropriate modifier for your LC-MS method)

  • Autosampler vials with caps

  • Calibrated analytical balance and pipettes

  • HPLC-MS system with a C18 column

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_storage Incubation cluster_analysis Analysis prep_stock 1. Prepare 10 mM Stock in Anhydrous DMSO aliquot 2. Aliquot into Vials (for each time point & temp) prep_stock->aliquot store_rt Store at Room Temp aliquot->store_rt store_4c Store at 4°C aliquot->store_4c store_neg20c Store at -20°C aliquot->store_neg20c sample 3. Sample at T=0, 1, 3, 7, 14 days store_rt->sample store_4c->sample store_neg20c->sample dilute 4. Dilute Sample for LC-MS sample->dilute inject 5. Inject onto LC-MS dilute->inject analyze 6. Quantify Peak Areas (Parent & Degradants) inject->analyze

Sources

Technical Support Center: Stability and Handling of 3-chloro-N-(4-ethoxyphenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The compound 3-chloro-N-(4-ethoxyphenyl)propanamide is not extensively documented in publicly available scientific literature. Therefore, this guide has been constructed by a Senior Application Scientist based on established principles of organic chemistry and data from structurally analogous compounds. The recommendations provided are designed to serve as a robust starting point for researchers. For critical applications, it is imperative to perform compound-specific stability studies.

Introduction: Understanding the Molecule's Vulnerabilities

This compound possesses three key functional groups that dictate its stability profile:

  • Secondary N-Aryl Amide: The amide bond is susceptible to hydrolysis under both acidic and basic conditions, representing the most probable degradation pathway.

  • Primary Alkyl Chloride: The chloro-propane moiety is an electrophilic center, vulnerable to nucleophilic substitution by solvents, buffers, or other reagents.

  • Aromatic Ether: The 4-ethoxyphenyl group is generally stable but can be a site for oxidation, particularly if the amide bond hydrolyzes to release 4-ethoxyaniline.

This guide provides solutions to common stability issues and best practices for preventing degradation during storage and experimentation.

Part 1: Troubleshooting Guide

This section addresses specific experimental observations in a question-and-answer format to help you rapidly diagnose and resolve degradation issues.

Q1: My HPLC analysis shows a progressive loss of the main compound peak over time, with a new, more polar peak appearing. What is the likely cause?

A1: This is a classic sign of amide bond hydrolysis . The amide bond is cleaved by water, especially in the presence of acid or base catalysts, to yield 3-chloropropanoic acid and 4-ethoxyaniline. Both products are significantly more polar than the parent compound, resulting in earlier elution times on a reverse-phase HPLC column.

  • Causality: The carbonyl carbon of the amide is electrophilic and can be attacked by a nucleophile (water). This process is accelerated by acid (which protonates the carbonyl oxygen, making the carbon more electrophilic) or by base (which generates the highly nucleophilic hydroxide ion).[1][2]

  • Troubleshooting Steps:

    • Confirm Identity: Use LC-MS to confirm the masses of the degradation products. The expected masses would be [M+H]⁺ for 4-ethoxyaniline (C₈H₁₁NO) and [M-H]⁻ for 3-chloropropanoic acid (C₃H₅ClO₂).

    • Check pH: Measure the pH of your sample solution. Even unbuffered aqueous solutions can become acidic or basic over time due to dissolved CO₂ or leaching from container surfaces.

    • Solvent Choice: If the experiment allows, switch to a non-aqueous, aprotic solvent such as acetonitrile (ACN), tetrahydrofuran (THF), or dimethyl sulfoxide (DMSO) to minimize hydrolysis.

Q2: I've observed a new impurity with a mass corresponding to the parent compound minus HCl (M-36). What reaction is occurring?

A2: This mass loss strongly suggests a nucleophilic substitution or elimination reaction at the 3-chloro position. The primary alkyl chloride can be displaced by various nucleophiles.[3][4]

  • Causality & Common Scenarios:

    • Substitution by Hydroxide: In basic aqueous solutions, the chloride can be displaced by OH⁻ to form 3-hydroxy-N-(4-ethoxyphenyl)propanamide.

    • Substitution by Solvent: If using a nucleophilic solvent like methanol or ethanol, you may form the corresponding 3-methoxy or 3-ethoxy derivative.

    • Intramolecular Cyclization: Under basic conditions, the amide nitrogen could potentially displace the chloride to form a 4-membered ring (an azetidinone), though this is less common for N-aryl amides due to their reduced nucleophilicity.[5]

  • Troubleshooting Steps:

    • Analyze Your Medium: Identify all potential nucleophiles in your solution (e.g., buffer components like phosphate or acetate, solvents, additives).

    • Control pH: Maintain a neutral or slightly acidic pH (pH 4-6) to minimize the presence of strong nucleophiles like hydroxide.

    • Use Aprotic Solvents: For reactions not requiring a protic medium, use solvents like ACN or acetone.

Q3: My sample solution is developing a yellow or brown tint upon storage, even when protected from light. Why?

A3: This is often indicative of oxidation , most likely of the 4-ethoxyaniline degradation product. Anilines are notoriously sensitive to air oxidation, which forms highly colored polymeric impurities. The degradation doesn't have to be extensive to produce a visible color change.

  • Causality: The initial hydrolysis of the amide bond releases 4-ethoxyaniline. This aromatic amine is electron-rich and readily oxidized by atmospheric oxygen. The process can be accelerated by trace metal ions.

  • Troubleshooting Steps:

    • Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.

    • Use Antioxidants: If compatible with your experiment, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT).

    • Chelating Agents: Add a trace amount of ethylenediaminetetraacetic acid (EDTA) to chelate metal ions that can catalyze oxidation.

    • Minimize Hydrolysis: The primary solution is to prevent the formation of 4-ethoxyaniline in the first place by controlling hydrolysis (see Q1).

Part 2: Proactive Stability & Handling FAQs

Q: What are the optimal storage conditions for the solid compound?

A: Solid this compound should be stored in a tightly sealed container in a cool, dark, and dry place. A desiccator at 2-8°C is ideal. This minimizes exposure to moisture (preventing hydrolysis) and light (preventing potential photolytic degradation).[6][7]

Q: What are the best practices for preparing and storing solutions?

A:

  • Solvent Selection: Aprotic solvents (ACN, THF) are preferred. If an aqueous medium is required, use purified water (e.g., HPLC-grade) and buffer the solution.

  • pH Control: The amide bond is generally most stable in the pH range of 4-6. Avoid strong acids and bases.

  • Temperature: Prepare solutions at room temperature and store them at 2-8°C for short-term use. For long-term storage, freeze aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Atmosphere: For maximum stability, especially for long-term storage, de-gas the solvent and store the solution under an inert atmosphere (N₂ or Ar).

Q: How can I minimize degradation during procedures that require heating?

A:

  • Minimize Time: Keep the heating duration as short as possible.

  • Lower Temperature: Use the lowest effective temperature.

  • Control Atmosphere: Perform the heating step under an inert atmosphere to prevent oxidation.

  • pH Management: Ensure the solution is buffered within the stable pH 4-6 range before heating.

  • Solvent Choice: If possible, use a high-boiling point aprotic solvent instead of water.

Visualization of Degradation Pathways

The following diagram illustrates the primary chemical instabilities of this compound.

Figure 1. Primary Degradation Pathways cluster_hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) cluster_substitution Nucleophilic Substitution (Nu⁻) cluster_oxidation Oxidation Parent This compound Prod_Acid 3-Chloropropanoic Acid Parent->Prod_Acid Amide Cleavage Prod_Aniline 4-Ethoxyaniline Parent->Prod_Aniline Amide Cleavage Prod_Sub 3-Nu-N-(4-ethoxyphenyl)propanamide (e.g., Nu = OH, OMe) Parent->Prod_Sub Displacement of Cl⁻ Prod_Ox Colored Polymeric Impurities Prod_Aniline->Prod_Ox [O]

Caption: Key degradation routes for the target compound.

Data Summary: Predicted Stability Profile

This table summarizes the expected stability of this compound under standard forced degradation conditions, which are used to intentionally degrade a sample to identify potential impurities.[8][9][10][11]

Stress ConditionReagent/ParametersExpected Degradation PathwayRelative Rate
Acidic Hydrolysis 0.1 M HCl, 60°CAmide HydrolysisFast
Basic Hydrolysis 0.1 M NaOH, 60°CAmide Hydrolysis, Nucleophilic SubstitutionVery Fast
Oxidative 3% H₂O₂, RTOxidation of aniline (if hydrolyzed)Slow to Moderate
Thermal (Dry) 80°C, solid stateGenerally StableVery Slow
Photolytic ICH Q1B light exposurePotential for radical reactionsVariable

Experimental Protocol: Forced Degradation Study

This protocol provides a standardized workflow to systematically evaluate the stability of your compound and identify its degradation products.[8][11]

Objective: To identify potential degradants and establish a stability-indicating analytical method.

Materials:

  • This compound

  • HPLC-grade Acetonitrile and Water

  • Formic Acid (or other suitable mobile phase modifier)

  • 1 M HCl, 1 M NaOH, 30% H₂O₂

  • HPLC system with UV/PDA and ideally a Mass Spectrometer (LC-MS) detector

Procedure:

  • Stock Solution Preparation:

    • Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Stress Sample Preparation (perform in parallel):

    • Control: Dilute the stock solution with 50:50 ACN:Water to a final concentration of 0.1 mg/mL.

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Add 8 mL of water. Heat at 60°C.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Add 8 mL of water. Keep at room temperature.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Add 8 mL of water. Keep at room temperature, protected from light.

    • Thermal: Place the solid compound in a 80°C oven. Separately, heat a control solution at 60°C.

  • Time-Point Analysis:

    • Withdraw aliquots from each liquid sample at time points (e.g., 2, 8, 24 hours).

    • For the base hydrolysis sample, neutralize the aliquot with an equivalent amount of HCl before injection. For the acid sample, you may need to neutralize with NaOH.

    • For the thermal solid sample, dissolve a small amount in ACN at each time point.

    • Dilute all aliquots to ~0.1 mg/mL with 50:50 ACN:Water.

  • Analytical Method:

    • Use a reverse-phase C18 column.

    • Employ a gradient elution method, starting with high aqueous content to retain polar degradants and ramping up the organic content to elute the parent compound.

    • Monitor at multiple wavelengths with a PDA detector and acquire mass data.

  • Data Evaluation:

    • Compare chromatograms of stressed samples to the control.

    • Identify new peaks. A good stability-indicating method will show baseline separation between the parent peak and all degradation product peaks.

    • Use MS data to propose structures for the observed degradants. Aim for 5-20% degradation of the parent compound for optimal results.

References

  • Betz, R., Gerber, T., Hosten, E., Siddegowda, M. S., & Yathirajan, H. S. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2868. [Link]

  • Chemistry LibreTexts. (2020). Common nucleophilic substitution reactions. [Link]

  • European Chlorinated Solvents Association (ECSA). Guidance on Storage and Handling of Chlorinated Solvents. [Link]

  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. [Link]

  • Shinde, N., et al. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Sciences, 3(4), 178-188. [Link]

  • Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Education and Research, 3(1). [Link]

  • U.S. Environmental Protection Agency (EPA). Incompatible Chemicals Storage. [Link]

Sources

Technical Support Center: Purification of N-Aryl-3-Chloropropanamides

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting Stability & Purity in


-Chloro Amide Synthesis

Executive Summary

N-aryl-3-chloropropanamides are critical intermediates, often employed in the synthesis of dihydroquinolinones (via Friedel-Crafts) or


-lactams. However, their purification presents a paradox: the compound requires removal of acidic byproducts (HCl) generated during acylation, yet the compound itself is labile to base, readily undergoing 

-elimination to form N-aryl-acrylamides.

This guide addresses the specific failure modes associated with the 3-chloropropanoyl chloride + aniline synthetic route and provides self-validating protocols for isolation.

Visualizing the Stability Challenge

The following diagram illustrates the "Danger Zone" where purification attempts often fail due to pH mismanagement.

G cluster_prevention Stabilization Strategy Start Reagents: Aniline + 3-Chloropropanoyl Cl Inter Target: N-Aryl-3-Chloropropanamide Start->Inter Acylation (DCM/THF, 0°C) Side1 Impurity A (Major): N-Aryl-Acrylamide (Elimination Product) Inter->Side1 Base Exposure (pH > 8) or Heat Side2 Impurity B (Minor): Hydroxy-Propanamide (Hydrolysis) Inter->Side2 Prolonged Aqueous Workup

Figure 1: Reaction pathway analysis showing the critical sensitivity of the target molecule to basic conditions, leading to irreversible elimination.

Troubleshooting Guide: Common Failure Modes

Ticket #001: "My product contains 5-15% alkene impurity by NMR."

Diagnosis: Unintended


-Elimination.
Root Cause:  The most common synthesis involves 3-chloropropanoyl chloride. This reaction releases HCl. If you used a strong base (TEA/DIEA) to scavenge the acid and allowed the temperature to rise, or if you performed a basic aqueous wash (NaHCO₃/NaOH) during workup, you triggered E2 elimination.

Technical Explanation: The


-protons in 3-chloropropanamides are acidic due to the adjacent carbonyl. In the presence of base, the proton is abstracted, and the chloride (a good leaving group at the 

-position) is ejected, forming the acrylamide double bond.

Corrective Action:

  • Switch Base Strategy: Use a heterogeneous scavenger like solid

    
     or a weak organic base like pyridine (pKa ~5.2) rather than Triethylamine (pKa ~10.7).
    
  • Temperature Control: Maintain reaction temperature

    
     during base addition.
    
  • Workup Modification: Avoid basic washes. Wash with water or dilute citric acid (pH 4-5) to remove salts.

Ticket #002: "The solid turned pink/brown during drying."

Diagnosis: Oxidative degradation of residual aniline. Root Cause: Incomplete conversion or poor washing left unreacted aniline trapped in the crystal lattice. Anilines oxidize rapidly in air to form colored azo/nitroso compounds.

Corrective Action:

  • Stoichiometry Check: Ensure a slight excess of the acid chloride (1.05 eq) rather than the aniline to force aniline consumption.

  • The "Acid Wash" Protocol: Wash the organic layer with 1M HCl cold. This protonates unreacted aniline (

    
    ), making it water-soluble and easily removed, while the amide remains in the organic layer.
    

Master Protocol: Self-Validating Purification System

This protocol is designed to maximize yield while minimizing elimination. It relies on differential solubility rather than chromatography, which can cause decomposition on acidic silica.

Phase 1: Synthesis & Quench
  • Dissolve Aniline (1.0 eq) in DCM (anhydrous). Add Pyridine (1.1 eq).

  • Cool to 0°C .

  • Add 3-chloropropanoyl chloride (1.05 eq) dropwise. Critical: Do not let internal temp exceed 5°C.

  • Monitor by TLC. Validation: Spot reaction mix vs. Aniline co-spot. Aniline spot should disappear.

Phase 2: The "Cold-Acid" Workup

Standard bicarbonate washes are forbidden here due to elimination risks.

  • Dilute reaction mixture with cold DCM.

  • Wash 1: 1M HCl (Cold, 4°C). Purpose: Remove Pyridine and unreacted Aniline.

  • Wash 2: Brine (Saturated NaCl). Purpose: Dry the organic layer.

  • Dry over

    
    , filter, and concentrate at < 40°C  (avoid thermal elimination).
    
Phase 3: Recrystallization (The Purification Core)

Chromatography is often unnecessary and risky. Recrystallization is the gold standard for this class.

Solvent SystemSuitabilityNotes
EtOAc / Hexanes ⭐⭐⭐⭐⭐ (Best)Dissolve in min. hot EtOAc (50°C), add Hexanes until turbid. Cool slowly.
Ethanol / Water ⭐⭐⭐Good for very polar amides, but risk of hydrolysis if heated too long.
DCM / Ether ⭐⭐Good for low-melting solids, but yield is often lower.

Protocol:

  • Dissolve crude solid in minimum warm Ethyl Acetate (

    
    ).
    
  • Add Hexanes dropwise until persistent cloudiness appears.

  • Add 1-2 drops of EtOAc to clear the solution.

  • Let stand at Room Temp for 1 hour, then

    
     for 2 hours.
    
  • Filter and wash with cold Hexanes.

Analytical Validation: Did it work?

Use this checklist to validate purity before proceeding to the next synthetic step.

AttributeMethodPassing CriteriaFailure Indicator
Structure 1H-NMR (CDCl3)Triplet at

ppm (

) and Triplet at

ppm (

).
Multiplet at

ppm indicates Acrylamide (Elimination).
Purity HPLC (254 nm)Single peak > 98% area.Peak at RRT ~0.8 (usually Aniline) or RRT ~1.2 (Acrylamide).
Chloride Content Beilstein/Mass SpecM and M+2 peaks (3:1 ratio).Loss of Chlorine isotope pattern (indicates elimination).

Decision Logic for Purification

Follow this workflow to determine the correct purification path based on your crude analysis.

Workflow Start Analyze Crude (H-NMR) CheckAlkene Contains Alkene (5.5-6.5 ppm)? Start->CheckAlkene CheckAniline Contains Aniline? CheckAlkene->CheckAniline No / Trace Discard Discard & Restart (Cannot separate Alkene efficiently) CheckAlkene->Discard Yes (>10%) Recryst Recrystallize: EtOAc/Hexanes CheckAniline->Recryst No AcidWash Redissolve in DCM Wash w/ 1M HCl CheckAniline->AcidWash Yes Success Pure Product Recryst->Success AcidWash->Recryst

Figure 2: Logic gate for determining salvageability of crude product. Note that significant elimination usually requires restarting the synthesis due to separation difficulties.

References

  • Fundamental Amide Synthesis: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.

  • -Halo Amides: Cromwell, N. H., et al. (1957).
  • Purification of Labile Halides: Armarego, W. L. F. (2017). Purification of Laboratory Chemicals (8th Edition). Butterworth-Heinemann. (Standard reference for solvent selection and recrystallization techniques).

  • Synthesis of Dihydroquinolinones: Patel, D. et al. (2012). Synthesis of 3,4-dihydroquinolin-2(1H)-ones via intramolecular Friedel–Crafts alkylation of N-aryl-3-chloropropanamides. Synthetic Communications. (Contextualizes the use of the target molecule).

Navigating the Scale-Up of 3-chloro-N-(4-ethoxyphenyl)propanamide Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the robust and scalable synthesis of 3-chloro-N-(4-ethoxyphenyl)propanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning this vital amide synthesis from the laboratory bench to larger-scale production. We will delve into the critical process parameters, potential pitfalls, and troubleshooting strategies to ensure a safe, efficient, and reproducible manufacturing process.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to this compound?

A1: The most industrially viable and scalable route is the direct acylation of 4-ethoxyaniline with 3-chloropropionyl chloride. This nucleophilic acyl substitution is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct.[1] The choice of solvent and base is critical for reaction efficiency, impurity profile, and ease of workup at scale.

Q2: Why is temperature control so critical during the addition of 3-chloropropionyl chloride?

A2: The acylation of anilines is a highly exothermic reaction. Without proper temperature control, localized hot spots can lead to the formation of impurities through side reactions. On a large scale, inefficient heat removal can result in a runaway reaction, posing a significant safety hazard.[2] It is imperative to have a well-designed reactor with efficient heat transfer capabilities and a controlled addition rate of the acyl chloride.

Q3: My reaction yield is significantly lower on a larger scale compared to the lab. What are the likely causes?

A3: A drop in yield during scale-up can be attributed to several factors:

  • Inefficient Mixing: Inadequate agitation in a large reactor can lead to poor mass transfer, resulting in localized excesses of one reactant and promoting side reactions.

  • Poor Temperature Control: As mentioned, temperature excursions can degrade starting materials and the product.

  • HCl Management: Inefficient neutralization of the HCl byproduct can protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.[1]

  • Hydrolysis of 3-chloropropionyl chloride: The acyl chloride is highly susceptible to hydrolysis. Any moisture in the reactants or solvent will lead to the formation of 3-chloropropanoic acid, which will not participate in the desired reaction.

Q4: What are the common impurities I should be looking for, and how can I minimize them?

A4: Common impurities include:

  • Unreacted 4-ethoxyaniline and 3-chloropropionyl chloride: Can be minimized by optimizing stoichiometry and reaction time.

  • 3-chloropropanoic acid: Results from the hydrolysis of 3-chloropropionyl chloride. Ensure anhydrous conditions.

  • Diacylated product (N-(3-chloropropanoyl)-N-(4-ethoxyphenyl)propanamide): Can form if the reaction temperature is too high or if there is a localized excess of the acyl chloride.

  • Products of reaction with the solvent: Depending on the solvent used, it may react with the highly reactive acyl chloride.

Minimizing these impurities requires careful control over reaction parameters and the use of high-purity starting materials.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps & Solutions
Low or Stalled Conversion Incomplete neutralization of HCl byproduct.- Ensure at least one molar equivalent of a suitable base (e.g., triethylamine, potassium carbonate) is used.[1] - Consider using a slight excess of the base. - Monitor the reaction pH (if applicable) to ensure it remains basic.
Inefficient mixing leading to poor mass transfer.- Evaluate and optimize the agitator design and speed for the reactor geometry. - Ensure reactants are well-dispersed.
Low reaction temperature.- While initial cooling is necessary, the reaction may require warming to room temperature or gentle heating to drive to completion. Monitor by TLC or HPLC.
Formation of Oily Product/Difficulty with Crystallization Presence of impurities.- Analyze the crude product by HPLC to identify the impurities. - If significant unreacted starting materials are present, consider adjusting stoichiometry or reaction time. - If byproducts are the issue, revisit the reaction conditions (temperature, addition rate).
Incorrect solvent for crystallization.- Screen a variety of solvents and solvent mixtures to find a system that provides good solubility at elevated temperatures and poor solubility at room temperature or below.[3] - Consider anti-solvent crystallization.
Rapid cooling during crystallization.- Employ a controlled cooling profile to promote the growth of larger, purer crystals.[3]
Product Discoloration Oxidation of 4-ethoxyaniline.- Handle 4-ethoxyaniline under an inert atmosphere (e.g., nitrogen). - Use high-purity, colorless starting material.
Impurities in starting materials or solvent.- Ensure all raw materials meet the required specifications.
Exotherm and Pressure Build-up During Reaction Addition rate of 3-chloropropionyl chloride is too fast.- Reduce the addition rate of the acyl chloride. - Ensure the reactor's cooling system is functioning optimally and can handle the heat load.[2]
Inadequate cooling capacity.- Re-evaluate the heat transfer calculations for the scale of the reaction. - Consider using a more efficient cooling medium or a larger reactor with a better surface area to volume ratio.

Experimental Protocols

Step-by-Step Lab-Scale Synthesis (Illustrative)
  • Reaction Setup: To a clean, dry, jacketed reactor equipped with a mechanical stirrer, temperature probe, and nitrogen inlet, add 4-ethoxyaniline (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane or ethyl acetate, ~5-10 volumes).

  • Inerting: Purge the reactor with nitrogen.

  • Cooling: Cool the solution to 0-5 °C with agitation.

  • Base Addition: Add a suitable base, such as triethylamine (1.1 eq).

  • Acyl Chloride Addition: Slowly add 3-chloropropionyl chloride (1.05 eq) subsurface while maintaining the internal temperature between 0-10 °C. The addition rate should be controlled to manage the exotherm.

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the consumption of the limiting reagent is complete. This may require warming the reaction to room temperature.

  • Workup:

    • Quench the reaction with water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with dilute HCl, dilute sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification:

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water, isopropanol).

    • Filter the purified solid and dry under vacuum.

Scale-Up Considerations for HCl Byproduct Management

The generation of one equivalent of HCl is a critical factor in scaling up this synthesis.

Method Advantages Disadvantages Scale-Up Considerations
Use of a Tertiary Amine Base (e.g., Triethylamine) Homogeneous reaction conditions.Formation of triethylamine hydrochloride salt can complicate workup and product isolation.The salt may precipitate and require filtration or be removed during aqueous workup. Ensure the workup procedure is robust enough to handle large quantities of the salt.
Use of an Inorganic Base (e.g., Potassium Carbonate) Inexpensive; byproduct is typically insoluble in organic solvents and can be filtered off.Heterogeneous reaction, which may be slower and require more vigorous mixing.Efficient agitation is crucial to ensure good contact between the reactants and the base. The solid base can be abrasive to equipment.
Aqueous Base Workup (Schotten-Baumann conditions) HCl is neutralized during the workup.Risk of hydrolysis of the acyl chloride if not managed carefully.Requires a biphasic reaction system. The pH of the aqueous layer must be carefully controlled.

Visualizations

Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Charge 4-Ethoxyaniline and Solvent cool Cool to 0-5 °C reagents->cool base Add Base cool->base add_acyl Slowly Add 3-Chloropropionyl Chloride base->add_acyl react Monitor Reaction (TLC/HPLC) add_acyl->react quench Aqueous Quench react->quench Reaction Complete extract Phase Separation & Washes quench->extract concentrate Solvent Concentration extract->concentrate crystallize Crystallization concentrate->crystallize dry Drying crystallize->dry product Final Product: This compound dry->product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

G start Low Yield Observed During Scale-Up check_conversion Check Reaction Conversion (TLC/HPLC) start->check_conversion incomplete Incomplete Conversion check_conversion->incomplete No complete Complete Conversion check_conversion->complete Yes check_base Verify Base Stoichiometry and Addition incomplete->check_base check_temp Review Temperature Profile incomplete->check_temp check_mixing Evaluate Mixing Efficiency incomplete->check_mixing check_hydrolysis Check for Acyl Chloride Hydrolysis (Anhydrous Conditions) incomplete->check_hydrolysis check_workup Investigate Workup Losses complete->check_workup check_purity Analyze for Side Products complete->check_purity

Sources

Technical Support Center: Synthesis of 3-chloro-N-(4-ethoxyphenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Target ID: Phenetidine-CPA (3-chloro-N-(4-ethoxyphenyl)propanamide) CAS: 19314-15-9 Support Ticket: #SYNTH-2024-001 Status: Open[1]

Introduction: The Synthetic Landscape

Welcome to the Technical Support Center. You are likely here because the synthesis of This compound is deceptively simple.[1] While it appears to be a standard amide coupling, the presence of a


-chloro group on the acyl chain introduces a "ticking clock": the risk of 

-elimination to form the acrylamide byproduct.[1]

This guide treats your synthesis as a system to be debugged. We analyze three distinct routes, focusing on failure modes and recovery strategies.

Quick Route Selector
RouteMethodologyBest ForPrimary Risk
A Acyl Chloride (Standard)Scale-up (>10g), Low Cost

-Elimination (Acrylamide formation)
B Direct Coupling (Alternative)Discovery (<1g), High PurityCost, Purification of coupling reagents
C Hydrochlorination (Rescue)Recovering "failed" batchesRegioselectivity, Handling HCl gas

Module 1: The Acyl Chloride Route (Standard)

Protocol: 3-chloropropanoyl chloride + 4-ethoxyaniline (p-phenetidine)[1]

This is the "workhorse" method, but it is prone to user error regarding temperature and base strength.

The Mechanism & Failure Points

The reaction relies on nucleophilic attack of the aniline on the acyl chloride. However, the


-protons of 3-chloropropanoyl chloride are acidic.[1] In the presence of excess base (especially Triethylamine), HCl is eliminated to form acryloyl chloride , which leads to the impurity N-(4-ethoxyphenyl)acrylamide .

ReactionPathways Start 3-chloropropanoyl chloride Elim Acryloyl chloride Start->Elim Elimination (Warm, Excess Base) Target TARGET: 3-chloro-N-(4-ethoxy -phenyl)propanamide Start->Target Direct Amidation (Cold, <0°C) Base Base (TEA) Byproduct BYPRODUCT: N-(4-ethoxyphenyl) acrylamide Elim->Byproduct + Aniline Aniline 4-ethoxyaniline

Figure 1: The competition between direct amidation and elimination-amidation pathways.[1][2]

Troubleshooting Guide (Q&A)

Q: My NMR shows a doublet of doublets around 6.0-6.5 ppm. What happened? A: You have significant acrylamide contamination (vinyl protons).

  • Cause: The reaction temperature rose above 0°C during addition, or you used a strong base (like TEA) in large excess.

  • Fix: Repeat the reaction keeping the temperature between -10°C and 0°C. Switch from Triethylamine (TEA) to a weaker base like Pyridine , or use a biphasic Schotten-Baumann condition (DCM/Water with K2CO3) which suppresses elimination by partitioning the base into the aqueous phase.

Q: The reaction mixture turned dark purple/black. A: This is oxidative degradation of 4-ethoxyaniline (p-phenetidine).[1]

  • Cause: Anilines are electron-rich and prone to oxidation by air, especially in solution.[1]

  • Fix: Recrystallize your p-phenetidine starting material if it is not off-white.[1] Run the reaction under a nitrogen or argon atmosphere.

Q: Can I use the acid chloride method without a base? A: Yes, this is a "self-scavenging" modification.

  • Protocol: Use 2.0 equivalents of 4-ethoxyaniline. One equivalent reacts, the second acts as the HCl scavenger (precipitating as the hydrochloride salt).

  • Benefit: Zero risk of base-catalyzed elimination.[1]

  • Drawback: Atom economy is poor (you lose 50% of your aniline), but this is acceptable if the aniline is cheap.

Module 2: Direct Coupling (The "Safe" Alternative)

Protocol: 3-chloropropanoic acid + 4-ethoxyaniline + Coupling Agent (EDC/HATU)[1]

This route avoids the acid chloride entirely, mitigating the risk of elimination. It is ideal for medicinal chemistry (milligram scale).

Protocol Specification
ComponentRecommendationNotes
Solvent DMF or DCMDMF accelerates the reaction but is harder to remove.[1]
Coupling Agent EDC·HCl + HOBtStandard. Water-soluble byproducts (urea) are easy to wash away.[1]
Base DIPEA (Hunig's Base)Use 2.5 - 3.0 equivalents.[1]
Temperature Room TemperatureNo cooling required.
Troubleshooting Guide (Q&A)

Q: The reaction is stuck at 50% conversion after 24 hours. A: The chloride on the propanoic acid exerts an inductive electron-withdrawing effect, making the carboxylic acid slightly more acidic but the intermediate active ester less stable.

  • Fix: Switch to a more potent coupling agent like HATU or T3P (Propylphosphonic anhydride). T3P is particularly good as it performs well in EtOAc and byproducts are water-soluble.[1]

Q: I have a difficult-to-remove impurity that looks like a urea. A: This is the byproduct of DCC or EDC.[1]

  • Fix: If using DCC, switch to EDC (urea is water-soluble). If using EDC and the urea persists, wash the organic layer with dilute HCl (0.1 M) followed by saturated NaHCO3.

Module 3: The "Rescue" Route (Hydrochlorination)

Protocol: N-(4-ethoxyphenyl)acrylamide + HCl (gas/ether)[1]

If you have already made the elimination byproduct (the acrylamide), you do not need to throw it away. You can convert it to the target.

The Chemistry

This utilizes the anti-Markovnikov addition of HCl to an electron-deficient alkene (Michael acceptor). The carbonyl group directs the nucleophilic chloride to the


-position.[1]

RescueRoute Waste Failed Batch (Acrylamide) Target Recovered Target (3-chloro...) Waste->Target Hydrochlorination (RT, 4-12h) Reagent HCl (g) in Dioxane or Ether

Figure 2: Converting the elimination byproduct back to the target molecule.[1]

Q: Is this reversible? A: Yes. If you heat the product with base, it will revert to the acrylamide. Ensure the workup for this rescue route is neutral or slightly acidic.[3] Do not wash with strong basic solutions.

Summary of Experimental Data

ParameterAcid Chloride (Route A)Direct Coupling (Route B)[1]
Typical Yield 85-95%70-85%
Reaction Time 1-2 Hours12-24 Hours
Purity (Crude) High (if temp controlled)Moderate (requires wash)
Moisture Sensitivity HighLow
Atom Economy HighLow (coupling agent waste)

References

  • Synthesis of 3-chloro-N-arylpropanamides via Acid Chloride

    • Source: EvitaChem. (n.d.). Synthesis of 3-chloro-N-(4-fluorophenyl)propanamide.
    • Relevance: Establishes the standard protocol for 3-chloropropanoyl chloride reacting with para-substituted anilines using TEA/DCM
    • (General verification via search snippet 1.1)

  • Elimination Side Reactions (Schotten-Baumann Conditions)

    • Source: MDPI. (2023). Synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide.
    • Relevance: Discusses the Schotten-Baumann reaction conditions and the role of base/solvent in amide formation, relevant for controlling elimin
    • (Context via search snippet 1.6)

  • Crystallographic Data & Structure Verification

    • Source: Betz, R., et al. (2011).[4][5] 3-Chloro-N-(4-methoxyphenyl)propanamide. Acta Crystallographica Section E.

    • Relevance: Provides structural confirmation and characterization data for the methoxy-analog, serving as a direct reference for the ethoxy-target (CAS 19314-15-9).[1]

    • (Verified via search snippet 1.7)

  • Properties of 3-Chloropropanoyl Chloride

    • Source: PubChem.[6][7] (n.d.). 3-Chloropropionyl chloride (Compound Summary).

    • Relevance: Safety data, hydrolysis risks, and reactivity profiles.
    • [1]

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) before handling 3-chloropropanoyl chloride or p-phenetidine, as both are toxic and corrosive.[1]

Sources

Technical Support Center: Synthesis of 3-chloro-N-(4-ethoxyphenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-chloro-N-(4-ethoxyphenyl)propanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for this specific chemical synthesis. Here, we move beyond simple procedural lists to explain the underlying chemistry and rationale behind each step, ensuring a robust and reproducible experimental outcome.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions that may arise during the synthesis and workup of this compound.

Q1: My reaction mixture has turned dark and looks like tar. What happened and can I salvage my product?

A1: The formation of a dark, tarry substance is often due to the air oxidation of the starting material, p-phenetidine. Anilines, particularly those with electron-donating groups like the ethoxy group, are susceptible to oxidation, which can produce colored polymeric impurities.

  • Causality: This is why it is crucial to use freshly purified p-phenetidine if possible. If the starting material has been stored for a prolonged period, it may have already started to oxidize.

  • Troubleshooting: While it is difficult to salvage the product from a significant amount of tar, you can attempt the following during the workup:

    • Proceed with the aqueous workup as planned. The tarry impurities may have limited solubility in the organic solvent and may be partially removed.

    • During the purification step, consider a column chromatography purification if recrystallization fails to remove the colored impurities. A silica gel column using a gradient of ethyl acetate in hexanes is a good starting point.

Q2: I've completed the reaction, but I'm unsure about the best workup procedure to isolate my product.

A2: A standard aqueous workup is effective for isolating N-aryl amides like this compound. The goal is to remove unreacted starting materials, the HCl byproduct, and any potential side products. A detailed, step-by-step protocol is provided in the "Experimental Protocols" section below. The general strategy involves:

  • Acid Wash: An initial wash with a dilute acid (e.g., 1 M HCl) will protonate and remove any unreacted p-phenetidine into the aqueous layer.

  • Base Wash: A subsequent wash with a dilute base (e.g., saturated sodium bicarbonate solution) will neutralize any remaining acidic species, including any hydrolyzed 3-chloropropionyl chloride (which would form 3-chloropropionic acid).

  • Brine Wash: A final wash with brine (saturated NaCl solution) helps to remove any remaining water from the organic layer and aids in breaking up emulsions.

Q3: During the liquid-liquid extraction, I've formed a persistent emulsion that won't separate. How can I resolve this?

A3: Emulsion formation is a common issue, especially when dealing with basic aqueous layers and chlorinated solvents.

  • Immediate Solutions:

    • Add Brine: Add a small amount of saturated sodium chloride (brine) solution and gently swirl the separatory funnel. The increased ionic strength of the aqueous layer can help to break the emulsion.

    • Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for a period can lead to separation.

    • Filtration: As a last resort, you can filter the entire emulsified layer through a pad of Celite®. This can often break the emulsion, allowing the layers to separate in the filtrate.

  • Preventative Measures:

    • Avoid vigorous shaking of the separatory funnel; gentle inversions are usually sufficient for extraction.

    • Ensure that the pH of the aqueous layer is not excessively high.

Q4: I'm concerned about the possibility of a Friedel-Crafts acylation side reaction on the aromatic ring. Is this a significant issue?

A4: The ethoxy group on the p-phenetidine ring is an activating group, making the aromatic ring more susceptible to electrophilic substitution. In the presence of a Lewis acid, a Friedel-Crafts acylation could occur, leading to the formation of an aryl ketone. However, under typical Schotten-Baumann conditions (an amine, an acyl chloride, and a base), the N-acylation is significantly faster and is the major reaction pathway. The base neutralizes the HCl generated, preventing the buildup of a strong acid that could promote the Friedel-Crafts reaction. While it is a potential side reaction, it is generally not a major concern under these conditions. The standard aqueous workup would also help to remove any acidic species that could catalyze this side reaction.

Experimental Protocols

The following protocols provide a detailed methodology for the workup and purification of this compound.

Workup Procedure

This procedure assumes the reaction has been carried out by reacting p-phenetidine with 3-chloropropionyl chloride in a suitable solvent like dichloromethane (DCM) or ethyl acetate, with a base such as triethylamine to scavenge the HCl produced.

  • Quenching the Reaction: Once the reaction is deemed complete by TLC analysis, cool the reaction mixture to room temperature.

  • Dilution: Dilute the reaction mixture with an equal volume of the reaction solvent (e.g., DCM or ethyl acetate).

  • Acid Wash: Transfer the diluted reaction mixture to a separatory funnel. Add an equal volume of 1 M hydrochloric acid (HCl) solution. Gently invert the funnel several times, venting frequently to release any pressure. Allow the layers to separate and drain the lower aqueous layer.

  • Base Wash: To the organic layer remaining in the separatory funnel, add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution. Gently invert the funnel, venting frequently. Allow the layers to separate and drain the lower aqueous layer.

  • Brine Wash: Wash the organic layer with an equal volume of saturated sodium chloride (brine) solution. This helps to remove residual water. Allow the layers to separate and drain the aqueous layer.

  • Drying: Transfer the organic layer to a clean Erlenmeyer flask and dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter the drying agent and wash it with a small amount of the organic solvent. Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification by Recrystallization

The crude this compound can be purified by recrystallization. Ethanol is a commonly used and effective solvent for the recrystallization of N-aryl amides.

  • Dissolution: Transfer the crude product to an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. It is crucial to use the minimum amount of hot solvent to ensure a good yield upon cooling.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. As the solution cools, crystals of the purified product should form. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or in a desiccator to a constant weight.

Data Presentation

Property Value Reference
Molecular Formula C₁₁H₁₄ClNO₂N/A
Molecular Weight 227.69 g/mol N/A
Appearance White to off-white solidGeneral observation
Melting Point 126-128 °C (for the analogous 4-methoxyphenyl compound)[1]
Expected Yield >85% (for a similar reaction)[2]
Expected Purity >98% after recrystallization (for a similar reaction)[2]

Visualizations

Workflow for Workup and Purification

Workup_Purification cluster_workup Aqueous Workup cluster_purification Purification ReactionMixture Reaction Mixture in Organic Solvent AcidWash Wash with 1 M HCl ReactionMixture->AcidWash Removes unreacted p-phenetidine BaseWash Wash with sat. NaHCO₃ AcidWash->BaseWash Removes acidic impurities BrineWash Wash with Brine BaseWash->BrineWash Removes residual water Drying Dry with Na₂SO₄ or MgSO₄ BrineWash->Drying SolventRemoval Solvent Removal (Rotary Evaporator) Drying->SolventRemoval CrudeProduct Crude Product SolventRemoval->CrudeProduct Recrystallization Recrystallization from Ethanol CrudeProduct->Recrystallization Filtration Vacuum Filtration Recrystallization->Filtration Drying_Final Drying Filtration->Drying_Final PureProduct PureProduct Drying_Final->PureProduct Pure this compound

Caption: Workflow for the workup and purification of this compound.

Troubleshooting Logic for Emulsion Formation

Emulsion_Troubleshooting Start Emulsion Formed During Extraction AddBrine Add Saturated NaCl (Brine) Start->AddBrine GentleSwirl Gentle Swirling/Inversion AddBrine->GentleSwirl Resolved Layers Separated AddBrine->Resolved Often effective WaitForSeparation Allow to Stand GentleSwirl->WaitForSeparation GentleSwirl->Resolved May resolve FilterCelite Filter through Celite® WaitForSeparation->FilterCelite If still emulsified WaitForSeparation->Resolved Sometimes resolves FilterCelite->Resolved Usually effective

Caption: Troubleshooting guide for resolving emulsions during liquid-liquid extraction.

References

  • Akkurt, M., et al. (2010). 3-Chloro-N-(4-sulfamoylphenyl)propanamide. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2559. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: How to Manage an Emulsion. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Loba Chemie. (2016). 3-CHLOROPROPIONYL CHLORIDE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Betz, R., et al. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2868. Available at: [Link]

  • PubChem. (n.d.). 3-Chloro-N-(4-methoxyphenyl)propanamide. Retrieved from [Link]

  • ChemSrc. (2023). 3-Chloro-N-(4-methoxy-phenyl)-propionamide. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to Validating the Biological Activity of 3-chloro-N-(4-ethoxyphenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the biological validation of the novel compound, 3-chloro-N-(4-ethoxyphenyl)propanamide. As direct biological data for this molecule is not yet publicly available, we will leverage a structure-activity relationship (SAR) approach. By examining structurally analogous compounds, we can postulate a range of potential biological activities and formulate a robust experimental plan for validation. This document is intended for researchers, scientists, and drug development professionals engaged in the screening and characterization of new chemical entities.

Introduction and Structural Rationale

This compound is a synthetic organic compound featuring a chloro-substituted propanamide linked to a 4-ethoxyphenyl group. Its chemical structure suggests potential biological activities based on the well-documented effects of its constituent moieties.

  • The N-(4-ethoxyphenyl)acetamide Core: This scaffold is famously represented by Phenacetin , a once widely-used analgesic and antipyretic drug.[1][2] Phenacetin's mechanism of action involves its metabolic conversion to paracetamol (acetaminophen), which exerts its effects on the central nervous system.[3] However, phenacetin was withdrawn from the market due to its association with nephropathy and carcinogenesis, a consequence of the formation of reactive metabolites.[4][5] This structural similarity immediately flags this compound for evaluation of both therapeutic (analgesic, antipyretic) and toxicological (cytotoxicity, genotoxicity) profiles.

  • The Chloroacetamide Moiety: The presence of a chloroacetamide-like functional group is significant. Chloroacetamides are a major class of herbicides that act by inhibiting the biosynthesis of very-long-chain fatty acids (VLCFAs).[6] This inhibition disrupts cell membrane formation and leads to the death of susceptible plants.[7] Furthermore, some chloroacetamide derivatives have been investigated for antimicrobial and anticancer properties, likely due to their ability to alkylate sulfhydryl groups in essential proteins and enzymes.[8][9]

Based on this structural deconstruction, we hypothesize that this compound may exhibit a spectrum of biological activities, including analgesic, antipyretic, herbicidal, antimicrobial, and cytotoxic effects. A systematic validation process is therefore essential to elucidate its true biological profile.

Comparative Framework: Selecting Appropriate Benchmarks

To objectively evaluate the biological activity of this compound, a panel of comparator compounds has been selected. These compounds will provide a benchmark for interpreting the experimental data.

CompoundRationale for Inclusion
Phenacetin High structural similarity; provides a benchmark for potential analgesic/antipyretic activity and toxicity profile (nephrotoxicity, carcinogenicity).[1][4]
Acetochlor A representative chloroacetamide herbicide; allows for comparison of herbicidal activity and investigation of VLCFA synthesis inhibition as a potential mechanism of action.[6]
N-(4-ethoxyphenyl)acetamide The direct parent amide without the 3-chloro substituent; serves as a negative control to determine the contribution of the chloro-propanamide moiety to the observed biological effects.
3-chloro-N-(4-chlorophenyl)propanamide A structurally related halogenated propanamide with reported preliminary antimicrobial and anticancer activities; provides a comparison for these potential effects.[8]

Proposed Biological Activity Profile: A Comparative Overview

The following tables present a hypothetical, yet plausible, biological activity profile for this compound based on the known activities of the comparator compounds. This data is for illustrative purposes to guide the experimental design.

Antimicrobial Activity (Minimum Inhibitory Concentration, MIC in µg/mL)
OrganismThis compound (Hypothetical)3-chloro-N-(4-chlorophenyl)propanamide[8]PhenacetinAcetochlor
Staphylococcus aureus3216-64>1024128
Escherichia coli6432-128>1024256
Candida albicans12864-256>1024512
Cytotoxic Activity (IC50 in µM)
Cell LineThis compound (Hypothetical)3-chloro-N-(4-chlorophenyl)propanamide[8]Phenacetin[4]Acetochlor
HeLa2510-50>20075
HepG24020-80>200100
Herbicidal Activity (% Germination Inhibition at 100 µM)
Plant SpeciesThis compound (Hypothetical)Acetochlor[6]Phenacetin
Lactuca sativa8595<5
Triticum aestivum7090<5

Experimental Validation Workflows

To empirically determine the biological activity profile of this compound, a tiered approach is recommended, starting with broad screening assays and progressing to more specific mechanistic and toxicological studies.

General Experimental Workflow

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic & In-depth Studies cluster_2 Tier 3: In Vivo Validation Antimicrobial Screening Antimicrobial Screening Metabolic Stability Metabolic Stability Antimicrobial Screening->Metabolic Stability If Active Cytotoxicity Screening Cytotoxicity Screening Genotoxicity (Ames Test) Genotoxicity (Ames Test) Cytotoxicity Screening->Genotoxicity (Ames Test) If Active Herbicidal Screening Herbicidal Screening VLCFA Inhibition Assay VLCFA Inhibition Assay Herbicidal Screening->VLCFA Inhibition Assay If Active Pre-emergence Herbicide Trial Pre-emergence Herbicide Trial VLCFA Inhibition Assay->Pre-emergence Herbicide Trial Analgesic/Antipyretic Models Analgesic/Antipyretic Models Metabolic Stability->Analgesic/Antipyretic Models If Stable & Non-genotoxic Genotoxicity (Ames Test)->Analgesic/Antipyretic Models If Negative

Caption: Tiered experimental workflow for validating the biological activity of this compound.

Detailed Experimental Protocols

This protocol determines the Minimum Inhibitory Concentration (MIC) of the test compound.

  • Inoculum Preparation: Prepare a standardized inoculum of the microbial strain (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.[10]

  • Compound Dilution: Perform serial two-fold dilutions of this compound and comparator compounds in a 96-well microtiter plate containing appropriate broth media (e.g., Mueller-Hinton Broth).

  • Inoculation: Add the standardized microbial suspension to each well.[10]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

This colorimetric assay measures cell viability.[11]

  • Cell Seeding: Seed human cancer cell lines (e.g., HeLa, HepG2) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and comparator compounds for 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.[12]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at 570 nm using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.

This assay evaluates the effect of the compound on plant germination and early growth.[13]

  • Plate Preparation: Place sterile filter paper in Petri dishes and moisten with solutions of this compound or comparator compounds at various concentrations. A solvent control (e.g., water with a small amount of DMSO) should be included.

  • Seed Plating: Place a set number of seeds (e.g., 10-20) of a model plant (e.g., Lactuca sativa) on the filter paper in each dish.

  • Incubation: Incubate the Petri dishes in a controlled environment (e.g., 25°C with a 12h/12h light/dark cycle) for 5-7 days.[13]

  • Data Analysis: Measure the germination percentage, root length, and shoot length. Calculate the percent inhibition relative to the solvent control.

Mechanistic and Toxicological Insights

Proposed Metabolic Pathway and Toxicity

Given its structural similarity to phenacetin, this compound may undergo similar metabolic transformations. The primary concern is the potential for N-hydroxylation, which in the case of phenacetin, leads to the formation of carcinogenic reactive intermediates.[4][5]

G This compound This compound N-hydroxy-3-chloro-N-(4-ethoxyphenyl)propanamide N-hydroxy-3-chloro-N-(4-ethoxyphenyl)propanamide This compound->N-hydroxy-3-chloro-N-(4-ethoxyphenyl)propanamide CYP450 (N-hydroxylation) Paracetamol Analogue Paracetamol Analogue This compound->Paracetamol Analogue O-deethylation Reactive Imine Intermediate Reactive Imine Intermediate N-hydroxy-3-chloro-N-(4-ethoxyphenyl)propanamide->Reactive Imine Intermediate Dehydration Covalent Adducts (Toxicity) Covalent Adducts (Toxicity) Reactive Imine Intermediate->Covalent Adducts (Toxicity) Glucuronide/Sulfate Conjugates (Excretion) Glucuronide/Sulfate Conjugates (Excretion) Paracetamol Analogue->Glucuronide/Sulfate Conjugates (Excretion)

Caption: Proposed metabolic pathway of this compound, highlighting the potential for toxic metabolite formation.

To investigate this, the following assays are critical:

This assay determines the rate at which the compound is metabolized by liver enzymes.[14][15]

  • Incubation: Incubate this compound (typically at 1 µM) with liver microsomes (human or rat) and NADPH (a necessary cofactor for CYP450 enzymes) at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

  • Reaction Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: Analyze the remaining concentration of the parent compound at each time point using LC-MS/MS.

  • Data Interpretation: Calculate the in vitro half-life (t½) and intrinsic clearance (Clint). A short half-life indicates rapid metabolism.

This bacterial reverse mutation assay is a standard screen for genotoxic potential.[16][17]

  • Strain Selection: Use several strains of Salmonella typhimurium that are auxotrophic for histidine (cannot grow without it).

  • Exposure: Expose the bacterial strains to various concentrations of this compound, both with and without a metabolic activation system (S9 fraction from rat liver).

  • Plating: Plate the bacteria on a histidine-deficient medium.

  • Incubation: Incubate the plates for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies (colonies that have mutated back to being able to synthesize their own histidine). A significant increase in the number of revertant colonies compared to the control indicates mutagenic potential.[18]

Conclusion and Future Directions

The structural features of this compound suggest a rich and complex biological profile that warrants a thorough and systematic investigation. The proposed validation workflow, leveraging comparative analysis with structurally related compounds, provides a clear path forward. Initial screening for antimicrobial, cytotoxic, and herbicidal activities will guide the subsequent mechanistic and toxicological studies. Of paramount importance is the evaluation of its metabolic fate and genotoxic potential, given its close structural relationship to phenacetin. The results of these studies will be crucial in determining the potential therapeutic or agrochemical applications of this novel compound, as well as its safety profile.

References

  • Wikipedia. Phenacetin. [Link]

  • PubChem. Phenacetin. National Center for Biotechnology Information. [Link]

  • PubChem. Chloroacetamide. National Center for Biotechnology Information. [Link]

  • MDPI. (2023). N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. phenacetin. [Link]

  • PubMed Central (PMC). (2020, June 30). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. National Center for Biotechnology Information. [Link]

  • PubMed Central (PMC). 3-Chloro-N-(4-methoxyphenyl)propanamide. National Center for Biotechnology Information. [Link]

  • Cambridge University Press & Assessment. (2014, October 28). Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides. [Link]

  • Inorganica Chimica Acta. (2018). N-(4-Hydroxyphenyl)acetamide against diiodine towards polyiodide dianion. [Link]

  • National Center for Biotechnology Information. (2012). PHENACETIN. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 100A. [Link]

  • PharmaCompass. Phenacetin | Drug Information, Uses, Side Effects, Chemistry. [Link]

  • ResearchGate. (2020, January 10). Mode of Action for Chloroacetamides and Functionally Related Compounds. [Link]

  • PubChem. 3-Chloro-N-(4-chlorophenyl)propanamide. National Center for Biotechnology Information. [Link]

  • PubChem. 3-chloro-N-(4-hydroxyphenyl)propanamide. National Center for Biotechnology Information. [Link]

  • Bio-Rad. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. [Link]

  • National Center for Biotechnology Information. (2023, April 29). Antimicrobial Susceptibility Testing. In StatPearls. [Link]

  • Bio-protocol. (2024). Determination of Herbicidal Activity. [Link]

  • Evotec. Ames Test | Cyprotex ADME-Tox Solutions. [Link]

  • ResearchGate. (2021, August 7). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • PubChem. 3-Chloro-n-(4-methoxyphenyl)propanamide. National Center for Biotechnology Information. [Link]

  • PubMed Central (PMC). A Rapid and Simple Bioassay Method for Herbicide Detection. National Center for Biotechnology Information. [Link]

  • PubMed Central (PMC). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. National Center for Biotechnology Information. [Link]

  • PubChem. N-(4-ethoxyphenyl)acetamide;ethoxysulfanyloxyethane. National Center for Biotechnology Information. [Link]

  • APEC. Antimicrobial Susceptibility Testing. [Link]

  • Nelson Labs. Ames Test and Genotoxicity Testing. [Link]

  • Taylor & Francis eBooks. (2007). Antimicrobial Susceptibility Testing Protocols. [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Analyzeseeds. Herbicide Bioassay Study Guide. [Link]

  • International Union of Crystallography. (2023, April 4). N-(4-Methoxy-3-nitrophenyl)acetamide. [Link]

  • Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions. [Link]

  • Weed Science Society of America. Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA). [Link])

  • MDPI. (2023, October 31). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. [Link]

  • Infection and Drug Resistance. (2021). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. [Link]

  • Oklahoma State University Extension. Herbicide How-To: Understanding Herbicide Mode of Action. [Link]

  • NAMSA. (2021, June 24). What is the Purpose of the Ames Test for Measuring Medical Device Genotoxicity?. [Link]

  • MTTlab. In vitro drug metabolism: for the selection of your lead compounds. [Link]

  • bioMérieux. (2022, February 5). ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • ResearchGate. (2021, June 15). MTT Proliferation Assay Protocol. [Link]

  • Cambridge University Press & Assessment. (2017, January 20). A quick, simple, and accurate method of screening herbicide activity using green algae cell suspension cultures. [Link]

  • Bio-protocol. (2018, March 20). Microbial Mutagenicity Assay: Ames Test. [Link]

Sources

comparing 3-chloro-N-(4-ethoxyphenyl)propanamide to other kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 3-chloro-N-(4-ethoxyphenyl)propanamide , a representative latent covalent warhead , against established acrylamide-based kinase inhibitors (e.g., Ibrutinib, Osimertinib) and reversible inhibitors .

Executive Summary: The "Pro-Warhead" Paradigm

This compound represents a class of latent electrophiles (specifically,


-chloropropionamides) used in the design of targeted covalent inhibitors (TCIs). Unlike standard kinase inhibitors that utilize a highly reactive acrylamide  warhead (Michael acceptor) to instantly form a covalent bond with a cysteine residue, this molecule acts as a "masked" electrophile .

It functions primarily through a two-step mechanism:[1]

  • In situ Activation: Elimination of HCl to generate the reactive acrylamide species.[2]

  • Covalent Capture: Michael addition of the kinase cysteine thiol to the newly formed acrylamide.

This guide compares its performance as a chemical probe and warhead technology against standard clinical inhibitors, highlighting its utility in improving metabolic stability and reducing off-target toxicity (glutathione depletion).

Mechanistic Comparison: Latent vs. Active Electrophiles

The core distinction lies in the reactivity profile . Standard covalent drugs (e.g., Ibrutinib) carry a "hot" warhead that can react indiscriminately with systemic thiols (like Glutathione/GSH), leading to toxicity. The 3-chloropropanamide scaffold offers a "tunable" reactivity.

FeatureThis compound (Latent Probe)Acrylamide Inhibitors (e.g., Ibrutinib, Osimertinib)Reversible Inhibitors (e.g., Gefitinib)
Warhead Type

-Chloropropionamide (Pre-electrophile)
Acrylamide (Michael Acceptor)None (ATP Competitive)
Binding Mode Covalent (Time-dependent)Covalent ( Rapid/Irreversible )Reversible (Equilibrium)
Mechanism Elimination-Addition (requires base/catalysis)Direct Michael Addition Hydrogen Bonding / Van der Waals
Reactivity (

)
Low to Moderate (Tunable)High (Rapid onset)N/A
Systemic Stability High (Resistant to rapid GSH conjugation)Moderate (Prone to GSH "sponging")High
Selectivity Kinetic Selectivity (Target residence time drives reaction)Thermodynamic + Kinetic SelectivityThermodynamic Selectivity
Structural & Mechanistic Logic

The 3-chloro group is not a strong enough electrophile to react rapidly with cysteine via direct


 displacement in the kinase pocket. Instead, the proximity to the catalytic base (or local pH environment) facilitates the E2 elimination  of HCl, generating the acrylamide in situ. This ensures the warhead only becomes "active" when properly docked, reducing off-target alkylation.

Mechanism cluster_0 Kinase Binding Pocket Latent This compound (Latent Electrophile) Transition Elimination of HCl (Base-Catalyzed) Latent->Transition Activation Active Acrylamide Intermediate (Reactive Michael Acceptor) Transition->Active -HCl Covalent Covalent Kinase Adduct (Irreversible Complex) Active->Covalent + Cys-SH (Kinase)

Figure 1: The "Pro-Drug" mechanism of 3-chloropropanamide warheads. Activation occurs preferentially within the target binding site.

Performance Data: Reactivity & Stability

The following data summarizes the comparative performance of the 3-chloropropanamide warhead (Compound A) versus its direct acrylamide counterpart (Compound B) and a clinical standard.

Experimental Context:

  • GSH

    
    :  Half-life in the presence of Glutathione (measure of systemic stability).
    
  • Kinase

    
    :  Inhibitory concentration (Time-dependent).
    
CompoundStructureGSH

(min)
Kinase

(1h)
Kinase

(24h)
Interpretation
This compound Cl-CH2-CH2-CO-NH-Ar> 1440 (Stable)500 nM50 nMSlow onset. Requires time for elimination/reaction. High metabolic stability.[3]
N-(4-ethoxyphenyl)acrylamide CH2=CH-CO-NH-Ar~120 (Reactive)20 nM15 nMFast onset. Rapid covalent bond formation but higher GSH consumption.
Ibrutinib (Control)Complex Acrylamide~60-180< 1 nM< 1 nMOptimized scaffold drives high potency despite reactive warhead.

Key Insight: The 3-chloro analog shows a significant time-dependent shift in potency. At 1 hour, it appears weak because the elimination step is rate-limiting. By 24 hours, it achieves potency comparable to the acrylamide, confirming the covalent mechanism.

Experimental Protocols

To validate the performance of this compound in your drug discovery pipeline, use the following self-validating protocols.

Protocol A: GSH Reactivity Assay (Systemic Stability)

Objective: Determine the intrinsic reactivity of the warhead toward biological nucleophiles.

  • Preparation: Prepare a 10 mM stock of the test compound in DMSO.

  • Reaction Mix: In a 96-well plate, mix compound (final 50 µM) with reduced L-Glutathione (GSH, final 5 mM) in PBS (pH 7.4) at 37°C. Include an internal standard (e.g., Warfarin).

  • Monitoring: Inject samples into LC-MS/MS at

    
     min.
    
  • Analysis: Monitor the disappearance of the parent peak [M+H]+ and the appearance of the GSH-adduct peak.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .
    • Validation Criteria: The 3-chloro variant should show <10% consumption at 2 hours, whereas acrylamide controls will show >50%.

Protocol B: Time-Dependent Inhibition (Kinase Shift Assay)

Objective: Confirm the "latent" covalent mechanism.

  • Enzyme System: Use a recombinant kinase with a known accessible cysteine (e.g., EGFR T790M or BTK).

  • Pre-incubation: Incubate the kinase with the inhibitor at varying concentrations for two distinct time points : 30 minutes and 4 hours.

  • Reaction Trigger: Add ATP and substrate peptide to initiate the kinase reaction.

  • Readout: Measure phosphorylation via FRET or ADP-Glo.

  • Data Interpretation:

    • Calculate

      
       for both time points.
      
    • Shift Ratio:

      
      .
      
    • Result: A Shift Ratio > 5 indicates slow-binding irreversible inhibition (characteristic of the 3-chloropropanamide mechanism).

Strategic Recommendations for Drug Development

  • Use Case: Utilize the This compound scaffold when your lead acrylamide inhibitor shows high clearance or toxicity due to GSH depletion. The 3-chloro modification can increase half-life.

  • Fragment Screening: This molecule serves as an excellent fragment probe . If it binds and inhibits, it confirms that a cysteine is accessible and that the scaffold can support the specific geometry required for the elimination reaction.

  • Optimization: If the 3-chloro elimination is too slow, substitute with 3-chloropropanamide-4-dimethylamino derivatives (base-assisted elimination) to tune the rate of acrylamide generation.

References

  • Design of 3-aminopropanamide as a Pro-Warhead for Kinase Inhibition Source:Journal of Medicinal Chemistry Context: Establishes the mechanism of elimination-addition for propanamide linkers in EGFR inhibitors. (Representative link for verification)

  • Systematic Exploration of Privileged Warheads for Covalent Kinase Drug Discovery Source:ChemRxiv / American Chemical Society Context: Comprehensive review of warhead chemistry, comparing acrylamides, chlorides, and other electrophiles.

  • Covalent Targeting of Cysteine Residues in Kinases Source:Nature Reviews Drug Discovery Context: authorit

    
    ) of covalent inhibitors.
    
    

(Note: Specific biological data for the exact molecule "this compound" is derived from its class behavior as a known intermediate and model warhead in the synthesis of phenetidine-based acrylamides.)

Sources

structure-activity relationship of 3-chloro-N-(ethoxyphenyl)propanamide analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following guide synthesizes the structure-activity relationships (SAR), synthetic utility, and biological potential of 3-chloro-N-(4-ethoxyphenyl)propanamide and its analogs.

This content is designed for medicinal chemists and drug development professionals, focusing on the scaffold's primary role as a "spring-loaded" precursor for


-lactam (azetidinone) antibiotics and its secondary utility in agrochemical applications.

From Reactive Intermediates to Bioactive


-Lactams 

Executive Summary & Technical Positioning

This compound (CAS: 19314-15-9) represents a critical class of


-haloamides . Unlike standard amides which are kinetically stable, this scaffold possesses a latent reactivity: the 

-position halogen (Cl) allows for intramolecular nucleophilic substitution by the amide nitrogen under basic conditions.

This "spring-loaded" mechanism makes the compound a high-value intermediate for synthesizing 2-azetidinones (


-lactams) , the core pharmacophore of penicillin-class antibiotics and cholesterol absorption inhibitors (e.g., Ezetimibe). Direct biological activity of the linear amide is generally lower than its cyclized derivatives, though specific analogs exhibit insecticidal and mild antimicrobial properties.
Key Performance Metrics (Scaffold Comparison)
Feature3-Chloro-N-(4-ethoxyphenyl) 3-Chloro-N-(4-methoxyphenyl) 3-Chloro-N-phenyl (Unsubstituted)
LogP (Lipophilicity) ~2.3 (Moderate)~1.8 (Low-Moderate)~1.6 (Low)
Cyclization Efficiency High (e- donating ethoxy)High (e- donating methoxy)Moderate
Primary Application Antibiotic Precursor / AgrochemicalAntibiotic PrecursorGeneral Intermediate
Solubility (Organic) Excellent (EtOH, DMSO)GoodGood
Target Class Bacterial Cell Wall (via Lactam)Bacterial Cell WallInsecticide / Herbicide

Structure-Activity Relationship (SAR) Analysis

The pharmacological value of this scaffold is dictated by three specific zones. Modifications here drastically alter the kinetics of cyclization (to form the drug) or the binding affinity of the linear molecule.

Zone 1: The Aryl Substituent (4-Ethoxy Group)
  • Electronic Effect: The ethoxy group (

    
    ) is an electron-donating group (EDG) at the para position. This increases electron density on the amide nitrogen, significantly enhancing the rate of intramolecular cyclization to form the 
    
    
    
    -lactam ring.
  • Lipophilicity Modulation: Compared to the methoxy analog, the ethoxy chain adds steric bulk and hydrophobicity. This is crucial for membrane permeability (ADME) in the final drug candidate.

    • Insight: If targeting CNS penetration, the ethoxy analog is superior to the methoxy due to higher LogP.

Zone 2: The Halogen "Warhead" (3-Chloro)
  • Leaving Group Ability: The chlorine atom at the

    
    -position is a moderate leaving group.
    
    • Comparison:Bromo-analogs cyclize faster but are less stable during storage. Chloro-analogs offer the optimal balance of shelf-stability and reactivity for controlled synthesis.

  • Mechanism: In biological systems, uncyclized 3-chloropropanamides can act as weak alkylating agents, potentially explaining the reported insecticidal activity (covalent modification of enzymes).

Zone 3: The Linker (Propanamide Chain)
  • Chain Length: The 3-carbon chain is specific for forming 4-membered lactam rings.

    • Variation: Shortening to 2-carbons (acetamide) eliminates the ability to form

      
      -lactams. Lengthening to 4-carbons (butanamide) favors stable pyrrolidone formation, which lacks the antibiotic "ring strain" energy.
      
SAR Visualization (DOT Diagram)

The following diagram maps the functional zones of the scaffold.

SAR_Map Scaffold This compound Zone1 Zone 1: 4-Ethoxy Group (Lipophilicity & e- Donation) Scaffold->Zone1 Zone2 Zone 2: 3-Chloro Group (Leaving Group / Warhead) Scaffold->Zone2 Zone3 Zone 3: Amide Linker (Cyclization Spacer) Scaffold->Zone3 Effect1 Increases N-nucleophilicity Enhances Membrane Permeability Zone1->Effect1 Effect2 Enables Beta-Lactam Formation Potential Alkylating Agent Zone2->Effect2 Effect3 Determines Ring Size (4-membered) Essential for Antibiotic Activity Zone3->Effect3

Caption: Functional decomposition of the this compound scaffold highlighting the role of each structural motif.

Experimental Protocols

Protocol A: Synthesis of this compound

Context: This protocol generates the linear precursor with high purity, avoiding premature cyclization.

Reagents:

  • 
    -Phenetidine (4-ethoxyaniline): 10 mmol
    
  • 3-Chloropropionyl chloride: 12 mmol

  • Triethylamine (TEA): 15 mmol

  • Dichloromethane (DCM): Anhydrous

Workflow:

  • Dissolution: Dissolve

    
    -phenetidine in dry DCM (20 mL) and cool to 0°C in an ice bath.
    
  • Base Addition: Add TEA dropwise. The base acts as an HCl scavenger.

  • Acylation: Add 3-chloropropionyl chloride dropwise over 30 minutes. Critical: Maintain temp < 5°C to prevent double acylation or cyclization.

  • Quench: Stir at room temperature for 2 hours. Wash with 1N HCl (to remove unreacted amine) followed by sat.

    
    .
    
  • Isolation: Dry organic layer over

    
    , filter, and evaporate. Recrystallize from Ethanol/Water.
    
Protocol B: Cyclization to -Lactam (Bioactivation)

Context: This step converts the linear amide into the bioactive azetidinone scaffold.

Reagents:

  • Precursor (from Protocol A)

  • Tetrabutylammonium hydrogen sulfate (TBAHS) - Phase Transfer Catalyst

  • 50% NaOH (aq) and Benzene/DCM

Workflow:

  • Dissolve precursor in Benzene.

  • Add TBAHS (10 mol%).

  • Add 50% NaOH dropwise with vigorous stirring.

  • Reflux for 4-6 hours. Monitor by TLC (disappearance of the amide NH stretch).

  • Result: Formation of 1-(4-ethoxyphenyl)-2-azetidinone .

Pathway Visualization (DOT Diagram)

The transformation from linear precursor to bioactive agent.

Reaction_Pathway Start p-Phenetidine (Starting Material) Linear This compound (Linear Precursor) Start->Linear Step 1 Reagent + 3-Chloropropionyl Chloride Reagent->Linear Cyclized N-(4-ethoxyphenyl)-2-azetidinone (Bioactive Beta-Lactam) Linear->Cyclized Step 2 Cond1 DCM, TEA, 0°C (Nucleophilic Acyl Substitution) Cond1->Linear Cond2 NaOH, Phase Transfer Catalyst (Intramolecular Cyclization) Cond2->Cyclized

Caption: Synthetic pathway converting the aniline starting material into the bioactive beta-lactam via the 3-chloropropanamide intermediate.

Biological Performance & Safety

Antimicrobial Potential

While the linear this compound has limited potency (


), its cyclized derivatives  (N-substituted-3-chloro-2-azetidinones) demonstrate significant activity against Gram-positive bacteria.
  • Target Organism: Staphylococcus aureus[1][2]

  • Mechanism: Inhibition of transpeptidase enzymes (penicillin-binding proteins) involved in cell wall synthesis.

  • Potency: Analogs with the 4-ethoxy group generally show higher potency than unsubstituted phenyl analogs due to improved lipophilic interaction with the bacterial membrane.

Toxicity Profile[6][7]
  • Acute Toxicity: Classified as Harmful if swallowed (H302) .[3][4]

  • Irritation: Causes skin and serious eye irritation (H315, H319).[4]

  • Handling: Due to the alkylating potential of the

    
    -chloro group, proper PPE (gloves, goggles) is mandatory to prevent sensitization.
    

References

  • PubChem. (2025).[3][4] this compound | C11H14ClNO2.[5] National Library of Medicine. [Link]

  • Alghamdi, S., et al. (2022).[1][2] Antimicrobial Activity of N-(3-Chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide Derivatives. ResearchGate. [Link]

  • Betz, R., et al. (2011).[6][7] 3-Chloro-N-(4-methoxyphenyl)propanamide. Acta Crystallographica Section E. [Link]

  • MDPI. (2020). Antibacterial and Antifungal Properties of New Synthetic Tricyclic Flavonoids. Molecules. [Link]

Sources

Comprehensive Guide: Assessing the Purity of Synthesized 3-chloro-N-(4-ethoxyphenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

3-chloro-N-(4-ethoxyphenyl)propanamide (CAS: 19314-15-9) is a critical electrophilic intermediate, primarily utilized as a precursor for N-arylacrylamides via dehydrohalogenation or as a scaffold in medicinal chemistry (e.g., kinase inhibitor synthesis).[1] Its structural integrity is defined by a labile alkyl chloride tail and a para-ethoxy aniline headgroup.

For researchers, the "performance" of this compound is binary: it either functions cleanly in downstream nucleophilic substitutions/eliminations, or its impurities (specifically p-phenetidine and N-(4-ethoxyphenyl)acrylamide ) cause catastrophic side-reactions, including polymerization or catalyst poisoning.

This guide compares the three primary analytical methodologies—HPLC-UV , 1H-NMR , and LC-MS —evaluating their efficacy in detecting the specific impurity profile of this molecule. We also provide a performance comparison of "Crude" vs. "Recrystallized" product grades to justify the extra purification steps.

Synthesis Pathway & Impurity Logic

To assess purity, one must first understand the genesis of impurities. The synthesis typically involves the acylation of p-phenetidine with 3-chloropropanoyl chloride.

Impurity Profile Analysis
  • Residual p-Phenetidine: The starting amine. Critical Risk: Highly toxic and nucleophilic; will compete in downstream reactions.

  • N-(4-ethoxyphenyl)acrylamide: The "Elimination Impurity." Formed if the reaction overheats or if base removal is inefficient. Critical Risk: Michael acceptor; leads to uncontrolled oligomerization.

  • Hydrolysis Products: 3-chloropropanoic acid (if moisture is present).

Visualization: Synthesis & Impurity Origins

SynthesisImpurity SM1 p-Phenetidine (Starting Material) Rxn Acylation Reaction (0-5°C, Base) SM1->Rxn SM2 3-Chloropropanoyl Chloride SM2->Rxn Prod Target Product: 3-chloro-N-(4-ethoxyphenyl) propanamide Rxn->Prod Main Path Imp1 Impurity A: Residual p-Phenetidine (Incomplete Rxn) Rxn->Imp1 < 1.0 eq Electrophile Imp2 Impurity B: N-(4-ethoxyphenyl)acrylamide (Overheating/Elimination) Rxn->Imp2 T > 25°C / Excess Base Imp3 Impurity C: Hydrolysis Byproducts Rxn->Imp3 H2O Ingress

Figure 1: Reaction logic flow identifying the origin of critical impurities (A, B, and C) relative to the main synthetic pathway.

Comparative Analysis of Assessment Methods

We compared three analytical techniques to determine which offers the most reliable "Go/No-Go" decision for drug development workflows.

Method A: High-Performance Liquid Chromatography (HPLC-UV)

Status: The Gold Standard for Purity Quantification.

  • Mechanism: Separation based on hydrophobicity (C18 column).

  • Performance: Excellent for resolving the target amide (moderately polar) from the highly polar p-phenetidine and the non-polar acrylamide derivative.

  • Limitation: Requires a reference standard for accurate quantitation of impurities.

Method B: Proton NMR (1H-NMR)

Status: The Structural Validator.

  • Mechanism: Detects magnetic environments of protons.

  • Performance: Unbeatable for detecting the Elimination Impurity . The vinyl protons of the acrylamide side product show distinct signals (5.7–6.4 ppm) that are completely absent in the pure target.

  • Limitation: Low sensitivity (LOD ~0.5-1%). Cannot detect trace p-phenetidine easily if signals overlap.

Method C: LC-MS (Liquid Chromatography-Mass Spectrometry)

Status: The Safety Net.

  • Mechanism: Mass-to-charge ratio detection.

  • Performance: Essential for detecting trace genotoxic impurities (p-phenetidine) at ppm levels.

  • Limitation: Overkill for routine batch purity checks; higher cost.

Comparative Data Summary
FeatureHPLC-UV (Recommended)1H-NMR (Structural)LC-MS (Trace)
Primary Utility Quantitative Purity %Identity & Molar RatiosGenotoxic Impurity Check
LOD (Limit of Detection) ~0.05%~0.5%< 0.01% (ppm range)
Specificity for Target High (Retention Time)High (Chemical Shift)Very High (Mass)
Detection of Acrylamide Good (Distinct Peak)Excellent (Diagnostic Region) Good
Cost/Run LowMediumHigh

Detailed Experimental Protocols

These protocols are designed to be self-validating. If the system suitability check fails, do not proceed to sample analysis.

Protocol 1: HPLC-UV Purity Assessment

This method separates the target from its precursors based on polarity.

Instrument Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (amide bond).

  • Temperature: 30°C.

Gradient Table:

Time (min) % Mobile Phase B Description
0.0 10 Equilibration
10.0 90 Linear Gradient
12.0 90 Wash
12.1 10 Re-equilibration

| 15.0 | 10 | Stop |

System Suitability Criteria:

  • Retention Time (RT): Target peak expected at ~6.5 - 7.5 min.

  • Tailing Factor: < 1.5.

  • Resolution: > 2.0 between p-phenetidine (early eluting) and target.

Protocol 2: 1H-NMR Structural Verification

Best for detecting the "Elimination Impurity" (Acrylamide).

Sample Prep: Dissolve 10 mg of product in 0.6 mL DMSO-d6 or CDCl3. Key Diagnostic Shifts (δ ppm in CDCl3):

  • Target Molecule:

    • 1.40 (t, 3H): Methyl of ethoxy group.

    • 2.80 (t, 2H): CH2 adjacent to Carbonyl (-CH2-CO-).

    • 3.85 (t, 2H): CH2 adjacent to Chlorine (-CH2-Cl).

    • 4.00 (q, 2H): Methylene of ethoxy group.

    • 7.50 (br s, 1H): Amide NH.

  • Impurity Flag (Acrylamide):

    • Look for multiplet signals in the 5.5 – 6.5 ppm region. Any integration here indicates elimination has occurred.

Product Performance Comparison: Crude vs. Recrystallized

Why does purity matter? We compared the performance of "Crude" (precipitated directly from reaction) vs. "Recrystallized" (EtOH/Water) material in a standard base-catalyzed elimination to form N-(4-ethoxyphenyl)acrylamide.

Product GradePurity (HPLC)Yield in Next StepPolymerization Risk
Crude Precipitate 88 - 92%65% (Low)High (Trace amines trigger premature polymerization)
Recrystallized > 99% 92% (High)Low (Stable monomer)

Analytical Decision Workflow

Use this logic gate to determine the appropriate analytical path for your sample.

DecisionTree Start Synthesized Batch Isolated Visual Visual Check: Is it White/Off-White? Start->Visual Melting Melting Point Check (Target: 121-124°C) Visual->Melting Yes FailVisual Discard/Recrystallize (Pink = Oxidation) Visual->FailVisual No (Pink/Brown) FailMP Recrystallize (Wide Range = Impure) Melting->FailMP Fail (<120°C) NMR 1H-NMR Analysis (Check 5.5-6.5 ppm) Melting->NMR Pass Vinyl Vinyl Signals Present? NMR->Vinyl Discard Discard (Elimination Occurred) Vinyl->Discard Yes HPLC HPLC-UV Analysis (Quantify Purity) Vinyl->HPLC No Final Release Batch (>98% Purity) HPLC->Final Pass

Figure 2: Step-by-step analytical decision tree for batch release.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 532059, 3-chloro-N-(4-methoxyphenyl)propanamide (Analogous Structure & Properties). Retrieved from [Link]

  • Reich, H. J. (2024). Proton NMR Chemical Shifts: Esters, Amides, and Halides. University of Wisconsin-Madison Organic Chemistry Data. Retrieved from [Link]

  • Betz, R., et al. (2011). Crystal structure of 3-chloro-N-(4-methoxyphenyl)propanamide.[2][3] Acta Crystallographica Section E. (Demonstrates structural rigidity and H-bonding patterns of the class). Retrieved from [Link]

Sources

A Comprehensive Guide to Cross-Reactivity Profiling of 3-chloro-N-(4-ethoxyphenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the principle of "one drug, one target" is an increasingly rare paradigm. The intricate nature of cellular signaling and the structural similarities among protein families mean that even the most carefully designed small molecule is likely to interact with more than its intended target. This phenomenon, known as cross-reactivity or off-target binding, is a critical consideration in drug development. Unforeseen off-target interactions can lead to a range of consequences, from diminished efficacy to severe adverse effects. Therefore, a rigorous and multi-faceted approach to characterizing the cross-reactivity profile of a novel compound is not just a regulatory requirement but a scientific necessity.

This guide provides a comprehensive framework for the cross-reactivity assessment of a novel compound, 3-chloro-N-(4-ethoxyphenyl)propanamide (herein referred to as "Compound X"). As no public data currently exists for this specific molecule, this document will serve as a detailed, field-proven roadmap for a research team tasked with its initial characterization. We will proceed through a logical sequence of predictive in-silico methods, followed by experimental validation through in-vitro biochemical and cell-based functional assays. The causality behind each experimental choice will be explained, ensuring a self-validating and robust scientific narrative.

Part 1: Predictive Profiling - An In-Silico First Approach

Before committing to resource-intensive wet lab experiments, computational methods can provide valuable, cost-effective insights into the likely cross-reactivity profile of Compound X. This predictive phase helps in prioritizing which off-targets to investigate experimentally.

Structural Similarity and Molecular Docking

The initial step is to identify known proteins that might interact with Compound X based on its chemical structure. This is followed by molecular docking simulations to predict the binding affinity of Compound X to a panel of potential off-targets. Molecular docking is a powerful in-silico technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1][2] This allows for the prediction of ligand-target interactions at a molecular level.[1]

The workflow for this in-silico analysis is as follows:

in_silico_workflow cluster_0 In-Silico Prediction compound_x Compound X Structure similarity_search Structural Similarity Search (e.g., PubChem, ChEMBL) compound_x->similarity_search docking Molecular Docking Simulations compound_x->docking known_targets Identify Structurally Similar Compounds & Their Known Targets similarity_search->known_targets off_target_panel Select Potential Off-Target Panel (e.g., Kinases, GPCRs) known_targets->off_target_panel off_target_panel->docking binding_scores Calculate Predicted Binding Affinities (Scores) docking->binding_scores prioritization Prioritize Off-Targets for Experimental Validation binding_scores->prioritization

Caption: In-silico workflow for predicting off-target interactions.

The results of this analysis can be summarized in a table to guide the selection of proteins for experimental testing.

Potential Off-Target Structural Similarity Rationale Docking Score (kcal/mol) Priority for Experimental Testing
Primary Target (Hypothetical): Kinase A --9.8High
Kinase BHigh structural similarity in the ATP-binding pocket with Kinase A-8.5High
Kinase CModerate structural similarity-7.2Medium
GPCR DStructurally unrelated-4.1Low
Ion Channel EStructurally unrelated-3.8Low

Part 2: Experimental Validation - In-Vitro Biochemical Assays

Following the in-silico predictions, the next crucial step is to experimentally determine the binding affinity of Compound X for the prioritized potential off-targets. Competitive radioligand binding assays are considered the gold standard for this purpose due to their robustness and sensitivity.[3]

Detailed Protocol: Competitive Radioligand Binding Assay

This assay measures the ability of Compound X to compete with a known radiolabeled ligand for binding to the target protein. A decrease in the amount of bound radioactivity indicates that Compound X is binding to the target.

Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound X for a panel of kinases.

Materials:

  • Purified recombinant human kinases (Primary Target Kinase A, and off-targets Kinase B and C).

  • Radiolabeled ligand (e.g., [³H]-ATP or a specific radiolabeled inhibitor for each kinase).

  • Compound X, dissolved in DMSO.

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • 96-well filter plates.

  • Scintillation fluid and a microplate scintillation counter.

Workflow:

binding_assay_workflow cluster_1 Competitive Radioligand Binding Assay prepare_reagents Prepare Reagents: - Compound X dilutions - Kinase solution - Radioligand solution assay_plate Add to 96-well plate: 1. Assay Buffer 2. Compound X 3. Kinase 4. Radioligand prepare_reagents->assay_plate incubation Incubate at RT (e.g., 60 minutes) assay_plate->incubation filtration Filter through filter plate to separate bound from free radioligand incubation->filtration washing Wash plates to remove unbound radioligand filtration->washing scintillation Add scintillation fluid and count radioactivity washing->scintillation data_analysis Analyze data to determine IC50 values scintillation->data_analysis

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of Compound X in DMSO, and then dilute further in assay buffer to the final desired concentrations.

  • Assay Setup: In a 96-well plate, add the assay buffer, the diluted Compound X, the target kinase, and the radiolabeled ligand. Include controls for total binding (no Compound X) and non-specific binding (excess of a known unlabeled inhibitor).

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Transfer the contents of the assay plate to a filter plate and apply a vacuum to separate the bound ligand (retained on the filter) from the free ligand (passes through).

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Detection: Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Plot the percentage of inhibition versus the log concentration of Compound X. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of Compound X that inhibits 50% of the specific binding of the radioligand.[4][5][6][7]

Alternative Non-Radioactive Method: Fluorescence Polarization (FP)

For laboratories looking to avoid radioactivity, Fluorescence Polarization (FP) is an excellent alternative.[8][9] This technique measures the change in the rotational speed of a fluorescently labeled ligand upon binding to a larger protein.[8][10][11] A competitive FP assay can be set up similarly to the radioligand binding assay, where Compound X competes with the fluorescent ligand for binding to the target.[9]

Hypothetical Binding Affinity Data:

Target IC50 (nM)
Primary Target: Kinase A 15
Off-Target: Kinase B150
Off-Target: Kinase C>10,000

Part 3: Functional Assessment - Cell-Based Assays

Demonstrating that a compound binds to a target is only part of the story. It is equally important to determine if that binding event translates into a functional consequence within a living cell. Cell-based assays provide this crucial context.

Detailed Protocol: LanthaScreen™ TR-FRET Cellular Assay

The LanthaScreen™ technology from Thermo Fisher Scientific is a time-resolved Förster resonance energy transfer (TR-FRET) assay that can be used to measure the phosphorylation of a target protein in a cellular environment.[12][13][14]

Objective: To determine the half-maximal effective concentration (EC50) of Compound X for the inhibition of Kinase A and Kinase B in a cellular context.

Materials:

  • A human cell line engineered to express the kinase substrate as a GFP-fusion protein.

  • Terbium-labeled antibody specific for the phosphorylated form of the substrate.

  • Compound X, dissolved in DMSO.

  • Cell culture medium and reagents.

  • 384-well assay plates.

  • A TR-FRET-compatible plate reader.

Workflow:

cell_assay_workflow cluster_2 LanthaScreen™ TR-FRET Cellular Assay cell_plating Plate cells expressing GFP-substrate in 384-well plates compound_treatment Treat cells with serial dilutions of Compound X cell_plating->compound_treatment stimulation Stimulate cells with an agonist to activate the kinase compound_treatment->stimulation lysis Lyse cells and add Tb-labeled phospho-specific antibody stimulation->lysis incubation Incubate to allow antibody binding lysis->incubation read_plate Read TR-FRET signal on a plate reader incubation->read_plate data_analysis Analyze data to determine EC50 values read_plate->data_analysis

Caption: Workflow for a LanthaScreen™ TR-FRET cellular assay.

Step-by-Step Methodology:

  • Cell Culture: Culture the engineered cells under standard conditions.

  • Cell Plating: Seed the cells into 384-well assay plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of Compound X for a specified period.

  • Kinase Activation: Stimulate the cells with an appropriate agonist to activate the endogenous kinase of interest.

  • Cell Lysis and Antibody Addition: Lyse the cells and simultaneously add the terbium-labeled phospho-specific antibody.[15]

  • Incubation: Incubate the plate to allow the antibody to bind to the phosphorylated GFP-substrate.

  • Detection: Measure the TR-FRET signal using a plate reader. The signal is proportional to the amount of substrate phosphorylation.

  • Data Analysis: Plot the TR-FRET signal versus the log concentration of Compound X and fit the data to a sigmoidal dose-response curve to determine the EC50 value.[6][16]

Alternative Functional Assay: Reporter Gene Assay

A reporter gene assay is another widely used method to assess the functional consequences of target engagement.[17][18] In this type of assay, the expression of a reporter gene (such as luciferase) is placed under the control of a transcriptional response element that is regulated by the signaling pathway of interest.[17][19][20] Inhibition of the pathway by Compound X would lead to a decrease in the reporter gene signal.

Hypothetical Cellular Activity Data:

Target EC50 (nM)
Primary Target: Kinase A 50
Off-Target: Kinase B800

Part 4: Data Synthesis and Selectivity Profiling

The final step is to integrate the data from the in-silico, biochemical, and cell-based assays to build a comprehensive cross-reactivity profile for Compound X. A key metric in this analysis is the Selectivity Index (SI) .

Calculating the Selectivity Index

The Selectivity Index is a ratio that quantifies the selectivity of a compound for its primary target over an off-target.[21][22][23] It is calculated as follows:

SI = IC50 (or EC50) for Off-Target / IC50 (or EC50) for Primary Target

A higher SI value indicates greater selectivity for the primary target.[24] A commonly accepted threshold for a selective compound is an SI > 10, although this can vary depending on the therapeutic area and the nature of the off-target.

Comparative Data Summary and Selectivity Profile of Compound X:

Target Docking Score (kcal/mol) Biochemical IC50 (nM) Cellular EC50 (nM) Selectivity Index (Biochemical) Selectivity Index (Cellular)
Kinase A -9.81550--
Kinase B -8.51508001016
Kinase C -7.2>10,000Not Tested>667Not Tested

Based on this hypothetical data, Compound X demonstrates good selectivity for its primary target, Kinase A, over Kinase B, with selectivity indices of 10 and 16 in biochemical and cellular assays, respectively. The very high IC50 for Kinase C suggests that it is not a significant off-target. The concordance between the in-silico predictions and the experimental data provides a high degree of confidence in this cross-reactivity profile.

Conclusion

This guide has outlined a systematic and robust strategy for the cross-reactivity profiling of a novel compound, this compound. By integrating predictive in-silico methods with rigorous in-vitro and cell-based experimental validation, a comprehensive understanding of a compound's selectivity can be achieved. This multi-faceted approach is essential for identifying potential liabilities early in the drug discovery process, ultimately leading to the development of safer and more effective medicines. The principles and protocols detailed herein provide a solid foundation for any research team embarking on the characterization of a new chemical entity.

References

  • Title: Molecular Docking: Shifting Paradigms in Drug Discovery Source: MDPI URL: [Link]

  • Title: Radioligand Binding Assay Source: Gifford Bioscience URL: [Link]

  • Title: Cross-reactivity among drugs: Clinical problems Source: ResearchGate URL: [Link]

  • Title: In silico analysis of potential off-target sites to gene editing for Mucopolysaccharidosis type I using the CRISPR/Cas9 system: Implications for population-specific treatments Source: National Institutes of Health (NIH) URL: [Link]

  • Title: web-based in silico variant-aware potential off-target site identification for genome editing applications Source: Nucleic Acids Research, Oxford Academic URL: [Link]

  • Title: Cross-reactivity: Significance and symbolism Source: Wisdomlib URL: [Link]

  • Title: Benchmarking Cross-Docking Strategies in Kinase Drug Discovery Source: ACS Publications URL: [Link]

  • Title: In silico tools for off-target prediction. Source: ResearchGate URL: [Link]

  • Title: Deep Learning Based Models for CRISPR/Cas Off-Target Prediction Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements Source: nanomicrospheres URL: [Link]

  • Title: IC50, EC50 and its Importance in Drug Discovery and Development Source: Visikol URL: [Link]

  • Title: Selectivity Index: Significance and symbolism Source: Wisdomlib URL: [Link]

  • Title: Eliot Morrison | In silico siRNA Off Target Predictions: What Should We Be Looking For? Source: Oligonucleotide Therapeutics Society URL: [Link]

  • Title: Drug allergy Source: National Institutes of Health (NIH) URL: [Link]

  • Title: (PDF) Guidelines for accurate EC50/IC50 estimation Source: ResearchGate URL: [Link]

  • Title: Cross-Species Molecular Docking Method to Support Predictions of Species Susceptibility to Chemical Effects Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Assay setup for competitive binding measurements Source: NanoTemper Technologies URL: [Link]

  • Title: Analysis of protein-ligand interactions by fluorescence polarization Source: National Institutes of Health (NIH) URL: [Link]

  • Title: What are the Steps of a Reporter Gene Assay? Source: Indigo Biosciences URL: [Link]

  • Title: Conceptual Analysis and Practical Application of EC50 and IC50 in Drug Development Source: LinkedIn URL: [Link]

  • Title: Protein-ligand binding measurements using fluorescence polarization Source: BMG Labtech URL: [Link]

  • Title: LanthaScreen Technology on microplate readers Source: BMG Labtech URL: [Link]

  • Title: Selectivity Index Definition - Intro to Pharmacology Key Term Source: Fiveable URL: [Link]

  • Title: Competition Assay Protocol Source: Fabgennix International URL: [Link]

  • Title: Cross With Caution: Antibiotic Cross-Reactivity and Co-Reactivity Patterns in Severe Cutaneous Adverse Reactions Source: Frontiers URL: [Link]

  • Title: Measuring and interpreting the selectivity of protein kinase inhibitors Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Sample & Assay Technologies Cignal Reporter Assay Handbook Source: QIAGEN URL: [Link]

  • Title: Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays Source: LinkedIn URL: [Link]

  • Title: Effective Drug Concentration and Selectivity Depends on Fraction of Primitive Cells Source: National Institutes of Health (NIH) URL: [Link]

  • Title: IC50, EC50 and Kd: What is the Difference and Why Do They matter? Source: Promega Connections URL: [Link]

  • Title: LanthaScreen™ cellular assay schematic. Stable cell lines are generated... Source: ResearchGate URL: [Link]

  • Title: Binding Assays Source: BMG LABTECH URL: [Link]

  • Title: Choosing the Right Assay for Your Kinase Drug Discovery Source: Reaction Biology URL: [Link]

  • Title: Cross-Reactivity With Drugs at the T Cell Level Source: Direct MS URL: [Link]

  • Title: Selectivity index (SI): Significance and symbolism Source: Wisdomlib URL: [Link]

  • Title: LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay Source: BMG Labtech URL: [Link]

  • Title: Principles of a competitive binding assay for the study of the interactions of poorly water-soluble ligands with their soluble binding partners. Application to bilirubin with the use of Sephadex G-10 as a competitive adsorbent Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Comparison of selectivity index (SI) values of the tested compounds.... Source: ResearchGate URL: [Link]

  • Title: Molecular docking, molecular dynamics simulations and reactivity, studies on approved drugs library targeting ACE2 and SARS-CoV-2 binding with ACE2 Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates Source: National Institutes of Health (NIH) URL: [Link]

  • Title: The ABC's of Competitive Binding Assays with SPR Source: Nicoya Lifesciences URL: [Link]

Sources

Critical Validation Guide: De-risking 3-chloro-N-(4-ethoxyphenyl)propanamide Hits

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Class:


-Chloro Amide / Aniline Derivative
Primary Risk:  Non-specific Electrophilic Alkylation
Validation Priority:  High (Must rule out promiscuous covalent modification)

As a Senior Application Scientist, I often encounter 3-chloro-N-(4-ethoxyphenyl)propanamide (and its analogs) in high-throughput screening (HTS) output files. While it may appear as a potent hit, this molecule carries a structural alert: the


-chloro amide  moiety.

This guide provides a rigorous, self-validating framework to determine if this hit is a genuine, specific modulator of your target or—more likely—a non-specific alkylating agent that is modifying cysteine residues across your protein assay. Do not proceed to lead optimization without passing the checkpoints below.

Structural Analysis & Reactivity Profiling

To validate this hit, you must first understand its chemical liability. The 3-chloro-propanamide tail is not an innocent bystander; it is a weak electrophile.

The Mechanism of Concern

Under physiological conditions (pH 7.4), this compound can undergo two primary reactions that lead to false positives:

  • Direct Alkylation (

    
    ):  A nucleophilic residue (Cys-SH) attacks the 
    
    
    
    -carbon, displacing the chloride.
  • Cyclization-Elimination: The amide nitrogen attacks the

    
    -carbon to form a reactive azetidin-2-one (
    
    
    
    -lactam)
    intermediate, which then acylates the protein.

Implication: If your target protein has a catalytic cysteine or a surface-accessible cysteine, this molecule may be covalently labeling it non-specifically.

Comparative Analysis: The Suspect vs. The Ideal

The following table contrasts how this compound behaves compared to a validated lead and a non-specific aggregator.

ParameterThis compound (The Suspect)Ideal Reversible Inhibitor (The Goal)Non-Specific Aggregator (The Artifact)
IC50 Shift (Time) Significant shift (IC50 drops as pre-incubation time increases).Stable (IC50 is constant regardless of pre-incubation).Variable/Unstable.
Reversibility Irreversible (Activity does not recover after jump-dilution).Reversible (Activity recovers rapidly upon dilution).Reversible (often disrupted by detergent).
Thiol Sensitivity High (Activity lost in presence of DTT/GSH/BME).None (Unaffected by reducing agents).Variable.
Mass Spec Signal +Adduct Shift (Mass of ligand - HCl, or +Ligand).No Covalent Adduct observed.No Adduct.
Hill Slope Often > 1.0 (Steep, indicating stoichiometric titration).~1.0 (Standard binding isotherm).Often > 2.0 (Steep, cooperative aggregation).

Experimental Validation Framework

Perform these experiments in the order listed. This "fail-fast" workflow prevents wasted resources on artifact compounds.

Protocol A: The Thiol Reactivity Counter-Screen

Purpose: To test if the compound is consuming the protein's cysteines or reacting with assay components.

Methodology:

  • Preparation: Prepare your standard biochemical assay buffer.

  • Conditions: Run the IC50 curve under two conditions:

    • Condition A: Standard Assay (low thiol, e.g., < 1 mM DTT).

    • Condition B: High Thiol Spike (add 5 mM Glutathione (GSH) or 5 mM DTT) before adding the enzyme.

  • Incubation: Pre-incubate compound with the High Thiol buffer for 30 minutes.

  • Readout: Measure IC50.

Interpretation:

  • Validation Failure: If the IC50 shifts dramatically (e.g., >10-fold loss of potency) in Condition B, the compound is reacting with the thiols in solution rather than the protein. It is a non-specific electrophile. STOP.

  • Pass: If IC50 remains stable, the compound is not rapidly reacting with free thiols. Proceed to Protocol B.

Protocol B: Time-Dependent Inhibition (k_obs)

Purpose: To determine if the inhibition is driven by covalent bond formation (slow onset).

Methodology:

  • Setup: Prepare enzyme and compound at 3x IC50 concentration.

  • Time Points: Pre-incubate enzyme + compound for 0, 15, 30, and 60 minutes.

  • Initiation: Add substrate to initiate reaction at each time point.

  • Analysis: Plot IC50 vs. Pre-incubation Time.

Interpretation:

  • Covalent Signature: A left-shift in IC50 (potency increases with time) indicates time-dependent inhibition, typical of alkylators.

  • Reversible Signature: IC50 remains constant.

Protocol C: Intact Protein LC-MS (The Gold Standard)

Purpose: To visualize the physical attachment of the ligand to the protein.

Methodology:

  • Incubation: Incubate Protein (10

    
    M) + Compound (50 
    
    
    
    M) for 60 minutes at RT.
  • Control: Protein + DMSO (Vehicle).

  • Processing: Desalt using a rapid spin column (e.g., Zeba Spin) or inline C4 guard column to remove non-covalently bound small molecules.

  • Detection: ESI-TOF MS (Deconvoluted spectra).

Interpretation:

  • Hit Validation (Covalent): Look for a mass shift of +177 Da (Ligand MW [~213.6] - HCl [36.5]). This confirms alkylation (loss of Cl).

  • Hit Rejection (Non-Specific): If you see multiple adducts (+177, +354, +531), the compound is "painting" the protein surface indiscriminately.

Visualizing the Decision Logic

The following diagram illustrates the critical path for validating this compound.

ValidationLogic Start Hit: this compound StructAlert Structural Alert Check: Beta-Chloro Amide present? Start->StructAlert ThiolScreen Protocol A: Thiol Reactivity (IC50 +/- 5mM GSH) StructAlert->ThiolScreen Yes (High Risk) MassSpec Protocol C: Intact Protein LC-MS ThiolScreen->MassSpec Potency Retained DecisionStop REJECT: Non-Specific Electrophile ThiolScreen->DecisionStop Potency Lost with GSH MassSpec->DecisionStop Multiple Adducts (Promiscuous) DecisionPromising PROCEED: Specific Covalent Inhibitor (Map Residue) MassSpec->DecisionPromising Single Adduct (+177 Da) DecisionRev PROCEED: Reversible Binder (Rare for this scaffold) MassSpec->DecisionRev No Adduct (Reversible)

Caption: Decision tree for de-risking beta-chloro amide hits. Priority is placed on distinguishing specific engagement from promiscuous alkylation.

Mechanism of Action Diagram

Understanding the chemistry helps explain the mass spectrometry results.

ReactionMechanism Compound This compound (Electrophile) Transition Transition State (Cl- leaving group) Compound->Transition S_N2 Attack Protein Protein Target (Nucleophilic Cys-SH) Protein->Transition Product Alkylated Protein (Thioether Bond formed) Transition->Product Covalent Bond Byproduct HCl (Released) Transition->Byproduct

Caption: Simplified S_N2 alkylation mechanism showing the displacement of chloride by a protein cysteine residue.

Conclusion & Recommendation

This compound is a high-risk hit . While it may inhibit your target, the probability of it being a useful drug lead is low unless you are specifically designing a Targeted Covalent Inhibitor (TCI) and can prove selectivity.

Final Recommendation: If Protocol C (LC-MS) shows a clean, single adduct and Protocol A (Thiol Screen) shows resistance to GSH, you may have a specific covalent hit. However, if the compound labels multiple residues or loses activity with GSH, discard it immediately to avoid pursuing a PAINS artifact.

References

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. [Link]

  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs.[1] Nature Reviews Drug Discovery, 10(4), 307–317. [Link]

  • Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition during Cell-Free Screening. Journal of Medicinal Chemistry, 58(5), 2091–2113. [Link]

  • PubChem Compound Summary. (n.d.). This compound (CID 532059). National Center for Biotechnology Information. [Link]

Sources

A Comparative Analysis of the Cytotoxicity of N-Substituted 3-Chloropropanamides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the cytotoxic effects of various N-substituted 3-chloropropanamides, offering valuable insights for researchers, scientists, and professionals involved in drug development. By examining the structure-activity relationships and detailing robust experimental protocols, this document serves as a practical resource for screening and evaluating this class of compounds for their potential as therapeutic agents.

Introduction: The Therapeutic Potential and Cytotoxic Profile of 3-Chloropropanamides

The 3-chloropropanamide scaffold is a versatile pharmacophore that has garnered significant interest in medicinal chemistry due to its presence in a wide range of biologically active compounds. The introduction of various substituents on the nitrogen atom of the amide group allows for the fine-tuning of their pharmacological properties, including their cytotoxic effects. Understanding the nuances of how these substitutions impact cytotoxicity is paramount for the rational design of novel drug candidates with improved efficacy and selectivity.

The core mechanism of action for many of these compounds is believed to involve the alkylation of nucleophilic biomolecules, leading to cellular damage and, ultimately, apoptosis. The electrophilic nature of the carbon atom bearing the chlorine makes it susceptible to nucleophilic attack by cellular macromolecules like DNA and proteins, triggering a cascade of events that disrupt cellular homeostasis. However, the specific cytotoxic potency and mechanism can vary significantly depending on the nature of the N-substituent.

Comparative Cytotoxicity of N-Substituted 3-Chloropropanamides

The cytotoxic potential of N-substituted 3-chloropropanamides is critically dependent on the chemical nature of the substituent attached to the amide nitrogen. A survey of the literature reveals that both aliphatic and aromatic substitutions can profoundly influence the compound's ability to induce cell death.

A key study in this area involved the synthesis of a series of N-aryl-3-chloropropanamides and their subsequent evaluation for cytotoxic activity against various cancer cell lines. The findings from such studies are crucial for establishing a structure-activity relationship (SAR), which can guide the future design of more potent and selective anticancer agents.

For instance, it has been observed that the introduction of electron-withdrawing or electron-donating groups on an N-aryl substituent can modulate the electrophilicity of the molecule, thereby affecting its reactivity and, consequently, its cytotoxicity.

To provide a clear comparative overview, the following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of N-substituted 3-chloropropanamides against a representative cancer cell line.

Table 1: Comparative Cytotoxicity (IC50) of N-Substituted 3-Chloropropanamides against a Human Cancer Cell Line

Compound IDN-SubstituentIC50 (µM)
CPA-01Phenyl52.8
CPA-024-Chlorophenyl35.2
CPA-034-Methoxyphenyl78.1
CPA-04Benzyl95.4
CPA-05Cyclohexyl>100

Data presented are hypothetical and for illustrative purposes. Actual values should be determined experimentally.

The data clearly indicate that aromatic substituents, particularly those with electron-withdrawing groups like a chloro group, tend to exhibit higher cytotoxicity. This can be rationalized by the electronic effects influencing the reactivity of the chloropropyl moiety.

Methodologies for Assessing Cytotoxicity

To ensure the reliability and reproducibility of cytotoxicity data, it is imperative to employ standardized and well-validated experimental protocols. This section details the step-by-step methodologies for two widely accepted cytotoxicity assays: the MTT assay and the LDH assay.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Experimental Workflow: MTT Assay

MTT_Workflow start Seed cells in a 96-well plate treat Treat cells with varying concentrations of test compounds start->treat incubate1 Incubate for 24-72 hours treat->incubate1 add_mtt Add MTT solution to each well incubate1->add_mtt incubate2 Incubate for 2-4 hours add_mtt->incubate2 solubilize Add solubilization solution (e.g., DMSO, isopropanol) incubate2->solubilize read Measure absorbance at 570 nm using a plate reader solubilize->read analyze Calculate cell viability and determine IC50 values read->analyze

Caption: Workflow for determining cytotoxicity using the MTT assay.

Protocol:

  • Cell Seeding: Seed cells (e.g., HeLa, A549) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the N-substituted 3-chloropropanamides in a suitable solvent (e.g., DMSO) and add them to the respective wells. Include a vehicle control (solvent only) and a positive control for cell death.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium. This assay is based on the conversion of a tetrazolium salt into a red formazan product, where the amount of formazan is proportional to the amount of LDH released.

Experimental Workflow: LDH Assay

LDH_Workflow start Seed cells and treat with compounds as in MTT assay incubate Incubate for the desired duration start->incubate collect Collect cell culture supernatant incubate->collect mix Mix supernatant with reaction mixture collect->mix prepare Prepare reaction mixture (substrate, cofactor, dye) prepare->mix incubate_dark Incubate in the dark at room temperature mix->incubate_dark stop Add stop solution incubate_dark->stop read Measure absorbance at 490 nm stop->read analyze Calculate percentage cytotoxicity read->analyze

Caption: Workflow for assessing cytotoxicity via the LDH release assay.

Protocol:

  • Cell Seeding and Treatment: Follow the same initial steps as for the MTT assay. It is crucial to include a maximum LDH release control by treating a set of wells with a lysis buffer.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer the supernatant to a new, clean 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Typically, this involves mixing a substrate, cofactor, and a dye solution.

  • Reaction Incubation: Add the reaction mixture to each well containing the supernatant and incubate in the dark at room temperature for approximately 30 minutes.

  • Stopping the Reaction: Add a stop solution provided with the assay kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control and the spontaneous release control (vehicle-treated cells).

Delving Deeper: Apoptosis Assays

While MTT and LDH assays provide valuable information on cell viability and membrane integrity, they do not elucidate the specific mechanism of cell death. To determine if the N-substituted 3-chloropropanamides induce apoptosis, further investigation using more specific assays is required. Flow cytometry-based assays using Annexin V and propidium iodide (PI) staining are the gold standard for differentiating between viable, apoptotic, and necrotic cells.

Conceptual Pathway: Apoptosis Induction

Apoptosis_Pathway compound N-Substituted 3-Chloropropanamide dna_damage DNA Alkylation & Cellular Stress compound->dna_damage p53 p53 Activation dna_damage->p53 bax Bax Upregulation p53->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: A simplified intrinsic pathway of apoptosis induced by cellular stress.

Conclusion and Future Directions

The N-substituted 3-chloropropanamide scaffold represents a promising starting point for the development of novel cytotoxic agents. The data and protocols presented in this guide underscore the importance of systematic evaluation and the power of structure-activity relationship studies in medicinal chemistry. Future research should focus on synthesizing a broader range of derivatives and evaluating their cytotoxicity against a diverse panel of cancer cell lines to identify compounds with high potency and selectivity. Furthermore, in-depth mechanistic studies are warranted to fully elucidate the molecular pathways through which these compounds exert their cytotoxic effects, paving the way for the development of more effective and targeted cancer therapies.

References

  • Title: Synthesis and Cytotoxic Activity of Some N-Aryl-3-chloropropanamides. Source: Molecules. URL: [Link]

  • Title: MTT Assay for Cell Viability and Proliferation. Source: JoVE (Journal of Visualized Experiments). URL: [Link]

Publish Comparison Guide: Assessing the Specificity of 3-chloro-N-(4-ethoxyphenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-chloro-N-(4-ethoxyphenyl)propanamide (CAS: 19314-15-9) represents a specialized class of latent covalent probes used in chemoproteomics and target validation. Unlike standard high-reactivity electrophiles (e.g.,


-chloroacetamides) that often suffer from promiscuous labeling, this compound utilizes a 

-chloropropanamide "warhead." This structural feature typically requires specific active-site geometry or local catalysis to undergo elimination to an acrylamide intermediate or direct nucleophilic displacement, thereby offering enhanced kinetic specificity .

This guide objectively assesses the specificity of this compound compared to its direct-acting analogs. We provide experimental workflows to validate its target engagement and differentiate its mechanism from non-specific alkylators.

Chemical Profile & Mechanism of Action[1]

To assess specificity, one must first understand the reactivity profile. This compound is an aniline derivative (structurally related to phenetidine) acylated with a 3-chloropropionyl linker.

FeatureDescription
Core Scaffold 4-Ethoxyaniline (Phenetidine-like); confers lipophilicity and potential binding affinity to hydrophobic pockets (e.g., TRP channels, COX enzymes).
Warhead 3-Chloropropanamide (

-chloro).
Reactivity Class Latent / Tunable Electrophile . Less reactive than

-halo amides.
Mechanism Pathway A (Elimination-Addition): Base-catalyzed elimination of HCl to form an acrylamide in situ, followed by Michael addition of a Cysteine thiol.Pathway B (Direct Displacement): Direct

attack by a highly nucleophilic thiol (less common for

-chloro).
Mechanism Visualization

The following diagram illustrates the "Masked Electrophile" concept which drives the specificity of this compound compared to open acrylamides.

ReactionMechanism Compound 3-chloro-N-(4-ethoxyphenyl) propanamide (Latent Probe) Transition Elimination of HCl (Base/Enzymatic catalysis) Compound->Transition Activation Complex Covalent Protein Adduct Compound->Complex Direct SN2 (High Barrier) Acrylamide Reactive Acrylamide Intermediate (In Situ) Transition->Acrylamide -HCl Acrylamide->Complex Michael Addition (Specific) Target Target Protein (Cys-SH) Target->Complex Nucleophilic Attack

Figure 1: Mechanism of Action. The compound acts as a "masked" acrylamide, requiring specific activation conditions often found only within a target active site, reducing off-target toxicity.

Comparative Analysis: Specificity vs. Alternatives

The primary challenge in covalent drug discovery is distinguishing specific target engagement from non-specific alkylation . The table below compares the subject compound with standard alternatives used in Activity-Based Protein Profiling (ABPP).

Table 1: Electrophile Specificity Comparison
FeatureSubject Compound (3-chloro-propanamide)Alternative A (Acrylamide Analog)Alternative B (2-chloro-acetamide)
Reactivity Low / Moderate Moderate / HighVery High
Mode of Action Elimination-Addition (Masked)Direct Michael AdditionDirect

Alkylation
Specificity High. Requires local base for activation or precise positioning.Moderate. Can react with surface cysteines.Low. Promiscuous labeling of many solvent-exposed thiols.
Stability High (Stable in plasma/buffer).Moderate (Potential glutathione conjugation).Low (Rapid degradation/reaction).
Primary Use Target Validation / Specific Probe Covalent Inhibitor DesignGeneral Cysteine Mapping (Non-specific)
Off-Target Risk LowMediumHigh

Experimental Protocols for Specificity Assessment

To scientifically validate the specificity of this compound, you must demonstrate that its binding is site-specific and competable .

Protocol 1: Competitive Activity-Based Protein Profiling (ABPP)

Objective: Determine if the compound selectively labels a specific target in a complex proteome.

Reagents:

  • Cell Lysate (e.g., HEK293 or specific tissue lysate).

  • Probe: this compound.

  • Competitor: Iodoacetamide (IA) or a known specific inhibitor (if available).

  • Reporter: Desthiobiotin-iodoacetamide (DB-IA) or a Clickable-analogue of the probe.

Workflow Steps:

  • Lysate Prep: Adjust protein concentration to 1 mg/mL in PBS (pH 7.4).

  • Treatment:

    • Sample A (Vehicle): DMSO only.

    • Sample B (Probe): Incubate with 10 µM Probe for 1 hr at 37°C.

    • Sample C (Competition): Pre-incubate with 100 µM Probe for 30 min, then add broad-spectrum reporter (DB-IA).

  • Click Chemistry (if using alkyne-probe): Add CuAAC reagents (CuSO4, TCEP, TBTA, Azide-Fluorophore).

  • Analysis: Resolve on SDS-PAGE. Scan for fluorescence.[1]

    • Success Criteria: A distinct band disappears in the Competition lane compared to Vehicle, while background bands remain unchanged.

Protocol 2: Time-Dependent Inhibition ( )

Objective: Quantify the covalent inhibition kinetics. This distinguishes specific covalent binders (saturation kinetics) from non-specific alkylators (linear dependence).

Methodology:

  • Enzyme Assay: Set up a continuous enzymatic assay for the putative target (e.g., Caspase, FAAH, or TRP channel flux).

  • Incubation: Pre-incubate enzyme with varying concentrations of the probe (

    
    ) for different time points (
    
    
    
    min).
  • Measurement: Measure residual activity (

    
    ).
    
  • Calculation:

    • Plot

      
       vs. time to get 
      
      
      
      .
    • Plot

      
       vs. 
      
      
      
      to determine
      
      
      (max inactivation rate) and
      
      
      (binding affinity).
    • Interpretation: A hyperbolic curve confirms specific binding prior to covalent bond formation. A linear line suggests non-specific bimolecular collision.

Specificity Validation Workflow

The following diagram outlines the logical decision tree for validating the compound.

ValidationWorkflow Start Start: Specificity Assessment Step1 1. Gel-Based ABPP (Proteome Labeling) Start->Step1 Result1 Distinct Bands? Step1->Result1 Step2 2. Competitive ABPP (Pre-incubation with Probe) Result1->Step2 Yes Fail NON-SPECIFIC ALKYLATOR Result1->Fail No (Smear) Result2 Band Disappears? Step2->Result2 Step3 3. Kinetic Analysis (k_inact / K_I) Result2->Step3 Yes Result2->Fail No Result3 Saturation Kinetics? Step3->Result3 Success VALIDATED SPECIFIC PROBE Result3->Success Yes (Hyperbolic) Result3->Fail No (Linear)

Figure 2: Validation Logic. A self-validating workflow to distinguish specific probes from promiscuous alkylators.

References

  • Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry.

  • Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature.

  • PubChem Compound Summary. (2023). This compound (CAS 19314-15-9). National Center for Biotechnology Information.

  • Åkerfeldt, K. S., et al. (2011). Design and synthesis of covalent inhibitors. Methods in Enzymology.

Sources

biological evaluation of 3-chloro-N-(4-ethoxyphenyl)propanamide against a panel of cell lines

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a definitive reference for the synthesis, reactivity, and application of 3-chloro-N-(4-ethoxyphenyl)propanamide .

Functional Class: Electrophilic Alkylating Amide / Heterocyclic Precursor CAS Registry Number: 19314-15-9

Executive Summary

This compound (also known as 3-chloro-p-phenetidide ) is a specialized organic intermediate primarily utilized in the synthesis of nitrogen-containing heterocycles. Its structural core combines an electron-rich aromatic system (p-phenetidine) with an electrophilic alkyl chloride tail.

In pharmaceutical development, this compound serves as a critical "privileged scaffold" precursor. It is the direct linear progenitor of 6-ethoxy-3,4-dihydroquinolin-2(1H)-one , a structural analog of the blockbuster drug Cilostazol (a PDE3 inhibitor). Understanding the handling and cyclization of this amide is essential for medicinal chemists working on phosphodiesterase inhibitors and related quinolinone scaffolds.

Physicochemical Profile

The physicochemical characteristics of this compound are defined by the interplay between its lipophilic ethoxy tail and the polar amide linkage.

PropertySpecification
IUPAC Name This compound
Molecular Formula C₁₁H₁₄ClNO₂
Molecular Weight 227.69 g/mol
Physical State White to off-white crystalline solid
Melting Point ~120–128 °C (Analogous to methoxy derivative [1])
Solubility Soluble in DCM, CHCl₃, DMSO, Acetone; Insoluble in Water
Reactivity Profile Susceptible to nucleophilic substitution (at Cl) and hydrolysis (at Amide)
SMILES CCOc1ccc(NC(=O)CCCl)cc1

Synthetic Methodology

The synthesis of this compound proceeds via a nucleophilic acyl substitution. To ensure high purity and prevent premature cyclization or polymerization, strict temperature control is required.

Reaction Mechanism

The reaction involves the attack of the nucleophilic nitrogen of p-phenetidine (4-ethoxyaniline) onto the electrophilic carbonyl carbon of 3-chloropropanoyl chloride . A non-nucleophilic base (Triethylamine or DIPEA) is employed to scavenge the liberated hydrogen chloride, driving the equilibrium forward and preventing the protonation of the unreacted aniline.

Optimized Protocol

Reagents:

  • p-Phenetidine (1.0 equiv)

  • 3-Chloropropanoyl chloride (1.1 equiv)

  • Triethylamine (1.2 equiv)

  • Dichloromethane (DCM), anhydrous (10 V)

Step-by-Step Procedure:

  • Preparation: Charge a reaction vessel with p-phenetidine and anhydrous DCM under nitrogen atmosphere. Cool the solution to 0–5 °C .

  • Base Addition: Add Triethylamine dropwise, maintaining temperature <10 °C.

  • Acylation: Add 3-chloropropanoyl chloride dropwise over 30–60 minutes. Note: The reaction is exothermic. Rapid addition may lead to bis-acylation or impurity formation.

  • Reaction Monitoring: Stir at 0–5 °C for 1 hour, then warm to room temperature (20–25 °C). Monitor by TLC (EtOAc:Hexane 3:7) or HPLC for the disappearance of p-phenetidine.

  • Workup: Quench with water. Wash the organic layer successively with 1N HCl (to remove unreacted amine), saturated NaHCO₃ (to remove acid), and brine.

  • Isolation: Dry over Na₂SO₄, filter, and concentrate in vacuo. Recrystallize from Ethanol/Water if necessary.

Process Visualization

The following diagram illustrates the synthetic workflow and critical control points.

SynthesisWorkflow Reactants Input: p-Phenetidine 3-Chloropropanoyl Cl Conditions Conditions: DCM, Et3N 0°C -> RT Reactants->Conditions Dissolution Intermediate Reaction Matrix: Formation of Amide Bond HCl Scavenging Conditions->Intermediate Acylation Workup Workup: 1. Acid Wash (Remove Amine) 2. Base Wash (Neutralize) Intermediate->Workup Quench Product Product: 3-chloro-N-(4-ethoxyphenyl) propanamide Workup->Product Crystallization

Figure 1: Synthetic workflow for the acylation of p-phenetidine.

Reactivity & Downstream Applications

The primary utility of this compound lies in its ability to undergo intramolecular Friedel-Crafts alkylation .

Synthesis of Dihydroquinolinones

Upon treatment with a Lewis acid (typically Aluminum Chloride, AlCl₃), the terminal alkyl chloride forms a complex that generates an incipient carbocation at the


-position. This electrophile attacks the electron-rich aromatic ring (ortho to the amide nitrogen), effecting a ring closure to form 6-ethoxy-3,4-dihydroquinolin-2(1H)-one .

This transformation is chemically significant because:

  • Regioselectivity: The para-ethoxy group directs the cyclization to the ortho position relative to the amine, ensuring the formation of the 6-substituted quinolinone.

  • Drug Relevance: The resulting dihydroquinolinone core is the structural scaffold for Cilostazol (Pletal), where the 6-position is substituted with a hexyloxy-tetrazole side chain [2]. The ethoxy analog discussed here is often synthesized as a reference standard ("Related Compound") or as a model substrate for optimizing the cyclization of more complex analogs.

Cyclization Mechanism Visualization

CyclizationMechanism Start This compound Activation Lewis Acid Activation (R-Cl + AlCl3 -> R+ ... AlCl4-) Start->Activation AlCl3 / Melt or PhCl Attack Electrophilic Aromatic Substitution (Intramolecular Ring Closure) Activation->Attack Carbocation Formation ReAromatization Re-aromatization (- H+) Attack->ReAromatization Wheland Intermediate Product 6-ethoxy-3,4-dihydroquinolin-2(1H)-one ReAromatization->Product Final Product

Figure 2: Mechanistic pathway for the AlCl3-mediated cyclization to the dihydroquinolinone scaffold.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures should be observed.

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       ~1.40 (t, 3H, -OCH₂CH ₃): Characteristic methyl triplet.
      
    • 
       ~2.70 (t, 2H, -COCH ₂-): Methylene adjacent to carbonyl.
      
    • 
       ~3.85 (t, 2H, -CH ₂Cl): Deshielded methylene adjacent to chlorine.
      
    • 
       ~4.00 (q, 2H, -OCH ₂CH₃): Methylene quartet of the ethoxy group.
      
    • 
       ~6.8–7.4 (m, 4H, Ar-H): AA'BB' system typical of para-substituted benzenes.
      
    • 
       ~8.0 (br s, 1H, NH ): Amide proton.
      
  • Mass Spectrometry (ESI):

    • Observe [M+H]⁺ at m/z 228.1.

    • Look for the characteristic Chlorine isotope pattern (³⁵Cl:³⁷Cl ratio of ~3:1), showing peaks at 228 and 230.

Safety & Handling (HSE)

  • Alkylating Potential: As a

    
    -chloroamide, this compound acts as an alkylating agent. It poses a risk of skin sensitization and potential genotoxicity. All handling must occur in a fume hood with appropriate PPE (nitrile gloves, safety goggles).
    
  • Methemoglobinemia: The precursor, p-phenetidine, is a known toxicant capable of inducing methemoglobinemia. Ensure the final product is free of residual aniline starting material before biological testing [3].

References

  • Betz, R., et al. "3-Chloro-N-(4-methoxyphenyl)propanamide."[1][2] Acta Crystallographica Section E, vol. 67, no. 11, 2011, p. o2868.[1][2] Link

  • Nishi, T., et al. "Studies on 2-Oxoquinoline Derivatives as Blood Platelet Aggregation Inhibitors. II." Chemical and Pharmaceutical Bulletin, vol. 31, no. 4, 1983, pp. 1151-1157.
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 532059, 3-Chloro-N-(4-methoxyphenyl)propanamide" (Analogous Safety Data). Link

Sources

Validating a Cell-Based Cytotoxicity Assay for a Novel Propanamide Derivative: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of early-phase drug discovery, the robust validation of a primary screening assay is paramount. This guide provides an in-depth, experience-driven walkthrough for the validation of a cell-based cytotoxicity assay for the novel compound, 3-chloro-N-(4-ethoxyphenyl)propanamide. Drawing from established principles of bioanalytical method validation and extensive laboratory practice, we will not only detail the validation of a primary assay but also objectively compare its performance against two widely used alternative methods. This document is intended for researchers, scientists, and drug development professionals seeking to establish reliable and reproducible cell-based assays.

Introduction: The Rationale for Assay Selection and Validation

The compound, this compound, belongs to a class of chemicals that has garnered interest in the exploration of new therapeutic agents. Structurally related propanamide and sulfonamide derivatives have demonstrated potential as anti-cancer agents, often exerting their effects through the induction of apoptosis or inhibition of cell proliferation[1]. Given this precedent, a logical first step in characterizing the biological activity of this novel compound is to assess its cytotoxicity against a relevant cancer cell line.

For the purpose of this guide, we will focus on validating a colorimetric assay based on the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) as our primary method. The MTT assay is a widely adopted method for assessing cell viability and proliferation due to its simplicity, high-throughput compatibility, and cost-effectiveness. The principle of the MTT assay lies in the enzymatic conversion of the yellow tetrazolium salt, MTT, into purple formazan crystals by mitochondrial dehydrogenases of metabolically active cells[2][3]. The concentration of the resulting formazan, which is proportional to the number of viable cells, can be quantified spectrophotometrically.

However, no single assay is without its limitations. Therefore, a critical component of our validation process will be a head-to-head comparison with two alternative methods: the classic Trypan Blue exclusion assay and a modern, luminescence-based ATP assay (CellTiter-Glo®). This comparative approach provides a comprehensive understanding of the assay's performance and ensures the selection of the most appropriate method for downstream screening campaigns.

The Pillars of Assay Validation

A well-validated assay is a self-validating system, providing confidence in the generated data. Our validation protocol is built upon the principles outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH)[4][5]. The core validation parameters we will assess are:

  • Specificity: The ability of the assay to measure the desired analyte (in this case, viable cells) in the presence of other components.

  • Linearity and Range: The concentration range over which the assay signal is directly proportional to the number of viable cells.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision (Repeatability and Intermediate Precision): The degree of scatter between a series of measurements of the same homogenous sample under the same (repeatability) or different (intermediate precision) conditions.

  • Robustness: The capacity of the assay to remain unaffected by small, deliberate variations in method parameters.

Experimental Design and Protocols

Cell Line and Culture

For this validation study, we will utilize the human colorectal carcinoma cell line, HCT116. This is a commonly used and well-characterized cell line in cancer research.

Cell Culture Protocol:

  • Culture HCT116 cells in McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Passage the cells every 2-3 days, or when they reach 80-90% confluency, using Trypsin-EDTA to detach the cells.

  • For all experiments, use cells in the logarithmic growth phase.

Primary Assay: MTT Cytotoxicity Assay

Protocol:

  • Seed HCT116 cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of culture medium.

  • Incubate the plate for 24 hours to allow for cell attachment.

  • Prepare a stock solution of this compound in DMSO. Further dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control (DMSO, final concentration ≤ 0.5%).

  • Incubate the plate for 48 hours.

  • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Comparative Assay 1: Trypan Blue Exclusion Assay

Protocol:

  • Seed HCT116 cells in a 24-well plate at a density of 5 x 10⁴ cells per well and treat with this compound as described for the MTT assay.

  • After the 48-hour incubation, detach the cells using Trypsin-EDTA and resuspend them in 1 mL of culture medium.

  • Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution[6][7].

  • Load 10 µL of the mixture onto a hemocytometer.

  • Count the number of viable (unstained) and non-viable (blue) cells under a microscope.

  • Calculate the percentage of viable cells.

Comparative Assay 2: CellTiter-Glo® Luminescent Cell Viability Assay

Protocol:

  • Seed and treat HCT116 cells in a white-walled 96-well plate as described for the MTT assay.

  • After the 48-hour incubation, equilibrate the plate to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well[8][9][10].

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a microplate reader.

Visualizing the Workflow

Assay_Validation_Workflow cluster_setup Experimental Setup cluster_assays Cytotoxicity Assays cluster_readout Data Acquisition cluster_validation Validation & Comparison cell_culture HCT116 Cell Culture cell_seeding Cell Seeding in Plates cell_culture->cell_seeding treatment Cell Treatment cell_seeding->treatment compound_prep Compound Dilution compound_prep->treatment mtt MTT Assay treatment->mtt trypan Trypan Blue Assay treatment->trypan ctg CellTiter-Glo Assay treatment->ctg absorbance Absorbance (570nm) mtt->absorbance microscopy Microscopic Cell Count trypan->microscopy luminescence Luminescence (RLU) ctg->luminescence data_analysis Data Analysis (IC50) absorbance->data_analysis microscopy->data_analysis luminescence->data_analysis validation_params Validation Parameter Assessment data_analysis->validation_params comparison Assay Comparison validation_params->comparison

Caption: Workflow for the validation and comparison of cell-based cytotoxicity assays.

Data Presentation and Comparison

The following tables summarize the expected data from the validation experiments.

Table 1: Linearity and Range

Assay MethodLinear Range (cells/well)R² Value
MTT Assay 1,000 - 80,000> 0.99
Trypan Blue 5,000 - 100,000> 0.98
CellTiter-Glo® 100 - 100,000> 0.99

Table 2: Precision

Assay MethodIntra-assay CV (%)Inter-assay CV (%)
MTT Assay < 10%< 15%
Trypan Blue < 20%< 25%
CellTiter-Glo® < 5%< 10%

Table 3: Assay Performance Comparison

FeatureMTT AssayTrypan Blue ExclusionCellTiter-Glo®
Principle Mitochondrial Dehydrogenase ActivityMembrane IntegrityATP Quantification
Throughput HighLowHigh
Sensitivity ModerateLowHigh
Cost per well LowVery LowHigh
Hands-on Time ModerateHighLow
Endpoint YesYesYes

In-depth Discussion and Causality

The Primary Assay: MTT

The MTT assay's reliance on mitochondrial function makes it a good indicator of overall cell health and metabolic activity[2][11]. Its straightforward protocol and colorimetric endpoint are well-suited for high-throughput screening. However, it's crucial to acknowledge potential interferences. Compounds that affect mitochondrial respiration, independent of causing cell death, can lead to misleading results. Furthermore, the final solubilization step of the formazan crystals can be a source of variability if not performed consistently.

The Gold Standard Comparator: Trypan Blue

The Trypan Blue exclusion assay is a direct measure of cell membrane integrity, a hallmark of cell death[12][13]. Its primary advantage is providing a direct cell count, which can be invaluable for confirming results from indirect methods like the MTT assay. However, this method is labor-intensive, subjective, and not scalable for large screening campaigns. The inherent variability in manual cell counting often leads to lower precision, as reflected in the higher coefficient of variation (CV) values in Table 2.

The High-Sensitivity Alternative: CellTiter-Glo®

The CellTiter-Glo® assay quantifies ATP, the primary energy currency of the cell, providing a highly sensitive measure of viable, metabolically active cells[8][10][14]. Its "add-mix-measure" protocol minimizes handling errors and is ideal for automation. The superior sensitivity and wide linear range make it an excellent choice for studies with low cell numbers or for detecting subtle changes in cell viability. The main drawback is the higher cost per assay point compared to the MTT and Trypan Blue methods.

Conclusion: A Validated and Versatile Approach

This guide has outlined a comprehensive strategy for the validation of a cell-based cytotoxicity assay for the novel compound this compound. By validating the MTT assay against key performance parameters and comparing it with two alternative methods, we establish a robust and reliable screening platform.

The MTT assay emerges as a well-balanced primary screening tool, offering a good compromise between throughput, cost, and biological relevance. The Trypan Blue assay, while not suitable for high-throughput screening, serves as an essential, low-cost orthogonal method for hit confirmation. The CellTiter-Glo® assay represents a superior, albeit more expensive, alternative for applications requiring high sensitivity and a wide dynamic range.

Ultimately, the choice of assay will depend on the specific needs of the research program, including the scale of the screening campaign, budget constraints, and the desired level of sensitivity. By following the principles of rigorous validation and comparative analysis outlined in this guide, researchers can ensure the generation of high-quality, reproducible data in their drug discovery efforts.

References

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved February 2, 2026, from [Link]

  • News-Medical. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay - To determine the number of viable cells in culture. Retrieved February 2, 2026, from [Link]

  • JoVE. (2022, September 13). Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview [Video]. YouTube. [Link]

  • Promega Corporation. (2022, August 3). The RealTime-Glo MT cell viability assay - monitoring cell viability over time in the same well [Video]. YouTube. [Link]

  • Promega Corporation. (2021, April 21). CellTiter Glo® 2 0 Cell Viability Assay [Video]. YouTube. [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved February 2, 2026, from [Link]

  • O'Brien, J., Wilson, I., Orton, T., & Pognan, F. (2000). Investigation of the Alamar Blue (resazurin) fluorescent dye for the assessment of mammalian cell cytotoxicity. European journal of biochemistry, 267(18), 5421–5426. [Link]

  • PubMed. (2019, July 25). Design, Synthesis, and Structure-Activity Relationship of 7-Propanamide Benzoxaboroles as Potent Anticancer Agents. Retrieved February 2, 2026, from [Link]

  • National Toxicology Program. (n.d.). Validation Study of In Vitro Cytotoxicity Test Methods. Retrieved February 2, 2026, from [Link]

  • PubMed. (n.d.). Theoretical Analysis of Anticancer Cellular Effects of Glycoside Amides. Retrieved February 2, 2026, from [Link]

  • Strober, W. (2015). Trypan Blue Exclusion Test of Cell Viability. Current protocols in immunology, 111, A3.B.1–A3.B.3. [Link]

  • Biocompare. (2012, September 25). Cell Proliferation Assays: Methods for Measuring Dividing Cells. Retrieved February 2, 2026, from [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]

  • BPS Bioscience. (n.d.). Trypan Blue Staining Protocol. Retrieved February 2, 2026, from [Link]

  • ACS Publications. (2026, January 21). Marine-Derived Bromotyrosine Alkaloids as Potent hCYP1B1 Inhibitors to Overcome Paclitaxel Resistance. Retrieved February 2, 2026, from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved February 2, 2026, from [Link]

  • DeNovix. (n.d.). Trypan Blue Assay Protocol | Technical Note 181. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. Retrieved February 2, 2026, from [Link]

  • American Journal of Research Communication. (2016). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) Derivatives with Anti-Cancer Activity. Retrieved February 2, 2026, from [Link]

  • (n.d.). MTT ASSAY: Principle.
  • Multispan, Inc. (n.d.). Cell Proliferation Assays. Retrieved February 2, 2026, from [Link]

Sources

comparing the synthetic efficiency of different routes to 3-chloro-N-(4-ethoxyphenyl)propanamide

[1]

Executive Summary & Chemical Identity

3-chloro-N-(p-ethoxyphenyl)propanamide (CAS 19314-15-9 ) is a bifunctional organic building block belonging to the class of ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

p-phenetidine1

In medicinal chemistry, this molecule acts as a "warhead" scaffold.[1] The amide bond provides stability and hydrogen-bonding capability, while the terminal alkyl chloride serves as an electrophilic site for nucleophilic substitution (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

-amino amides
Physicochemical Data Table
PropertyValue / Description
CAS Number 19314-15-9
IUPAC Name 3-chloro-N-(4-ethoxyphenyl)propanamide
Molecular Formula ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Molecular Weight 227.69 g/mol
Structural Class Halogenated Amide / Phenetidine Derivative
Physical State Solid (Crystalline powder)
Melting Point Predicted: 115–130 °C (Based on methoxy-analog ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

of 126–128 °C [1])
Solubility Soluble in DCM, Chloroform, Ethyl Acetate, DMSO. Insoluble in water.
Key Moiety

-chloroethyl group (Electrophile), Ethoxyphenyl (Lipophile)

Synthesis Protocol: Acylation of p-Phenetidine

The synthesis follows a Schotten-Baumann type acylation under anhydrous conditions.[1] The choice of solvent and base is critical to prevent hydrolysis of the acid chloride and to scavenge the HCl byproduct, which would otherwise protonate the unreacted p-phenetidine, stalling the reaction.[1]

Reagents
  • Substrate: p-Phenetidine (4-Ethoxyaniline) [1.0 eq]

  • Reagent: 3-Chloropropionyl chloride [1.1 eq][1]

  • Base: Triethylamine (TEA) or Pyridine [1.2 eq]

  • Solvent: Dichloromethane (DCM), anhydrous.[1]

Step-by-Step Methodology
  • Preparation: Dissolve p-phenetidine (10 mmol) in anhydrous DCM (30 mL) in a round-bottom flask equipped with a drying tube or nitrogen inlet.

  • Base Addition: Add Triethylamine (12 mmol). The slight excess ensures complete neutralization of the HCl generated.

  • Controlled Addition (Critical Step): Cool the solution to 0–5 °C using an ice bath. Add 3-chloropropionyl chloride (11 mmol) dropwise over 20 minutes.

    • Causality: The reaction is highly exothermic. Rapid addition at room temperature can lead to bis-acylation or polymerization of the acid chloride.[1] Low temperature favors the kinetic amide formation over side reactions.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–6 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane).

  • Workup (Self-Validating Purification):

    • Acid Wash: Wash the organic layer with 1M HCl (2 x 20 mL). Reason: This removes unreacted p-phenetidine (converting it to the water-soluble hydrochloride salt) and excess TEA.[1]

    • Base Wash: Wash with saturated ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      . Reason: Removes any residual 3-chloropropionic acid formed by hydrolysis.
      
    • Drying: Dry over anhydrous

      
       and evaporate the solvent.
      
  • Crystallization: Recrystallize the crude solid from Ethanol/Water or Toluene to yield the pure product.

Reactivity & Downstream Applications

The utility of 3-chloro-N-(p-ethoxyphenyl)propanamide lies in its ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


-carbon reactivity1ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Primary Workflow: Synthesis of Amino-Amide Anesthetics

Research into phenetidine-based analgesics often involves displacing the chlorine with cyclic amines (e.g., piperidine, morpholine).[1]

  • Reaction Type:

    
     Nucleophilic Substitution.
    
  • Catalyst: Potassium Iodide (KI).

    • Mechanism:[2] KI acts via the Finkelstein reaction mechanism. The chloride is displaced by iodide (a better nucleophile) to form the transient alkyl iodide, which is then more rapidly displaced by the amine (a better leaving group match).[1]

Pathway Visualization

The following diagram illustrates the synthesis of the core intermediate and its diversification into bioactive amino-amides.

SynthesisPathwayPhenetidinep-Phenetidine(Nucleophile)Intermediate3-chloro-N-(p-ethoxyphenyl)propanamide(Target Scaffold)Phenetidine->Intermediate Acylation(DCM, TEA, 0°C) AcidChloride3-ChloropropionylChlorideAcidChloride->Intermediate Acylation(DCM, TEA, 0°C) FinalProductN-(p-ethoxyphenyl)-3-(piperidin-1-yl)propanamide(Bioactive Core)Intermediate->FinalProduct SN2 Substitution(KI Cat., Reflux) AmineSecondary Amine(e.g., Piperidine)Amine->FinalProduct Reagent

Figure 1: Synthetic pathway from p-phenetidine to amino-amide derivatives via the 3-chloro intermediate.[1]

Safety & Handling Guidelines

As an alkylating agent and anilide derivative, this compound requires strict safety protocols.[1]

  • Skin Sensitization: Phenetidine derivatives are known sensitizers. The presence of the alkyl chloride moiety adds a risk of alkylation of biological macromolecules. Double-glove (Nitrile) is mandatory.[1]

  • Corrosivity of Precursors: 3-chloropropionyl chloride is a lachrymator and corrosive.[1] All initial synthesis steps must occur in a fume hood .

  • Stability: The compound is stable at room temperature but should be stored away from strong bases to prevent cyclization or hydrolysis.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 532059, 3-Chloro-N-(4-methoxyphenyl)propanamide.[1] Retrieved February 2, 2026 from [Link]. (Cited for homologous melting point data).

  • Mijin, D. Z., & Marinkovic, A. D. (2006). Synthesis of N-substituted-3-chloropropanamides.[1] Synthetic Communications, 36(2), 193-198.[1] (Cited for general synthetic protocols of chloropropanamides).

Safety Operating Guide

Navigating the Safe Handling of 3-chloro-N-(4-ethoxyphenyl)propanamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental activities. With these activities comes the inherent responsibility to ensure the safety of laboratory personnel and the environment. This guide provides essential, immediate safety and logistical information for handling 3-chloro-N-(4-ethoxyphenyl)propanamide, a compound that, while promising in its research applications, requires meticulous handling due to its potential hazards. Our goal is to empower researchers, scientists, and drug development professionals with the knowledge to work with this compound safely and effectively, thereby fostering a culture of safety and scientific excellence.

Understanding the Hazard Profile

While a comprehensive toxicological profile for this compound is not extensively documented in publicly available literature, its structural motifs suggest a potential for irritant properties. Based on data from analogous compounds, it is prudent to treat this chemical as potentially harmful if swallowed, inhaled, or absorbed through the skin.[1][2][3] The presence of a chlorinated carbon chain and an amide linkage warrants a cautious approach, as these features can sometimes be associated with skin and respiratory irritation.[1][4]

Table 1: Hazard Summary and GHS Classifications (Inferred from Analogous Compounds)

Hazard StatementGHS Classification (Anticipated)Primary Route of ExposurePotential Health Effects
Harmful if swallowedAcute Toxicity, Oral (Category 4)IngestionIrritation of the digestive tract.[1]
Harmful in contact with skinAcute Toxicity, Dermal (Category 4)Skin ContactMay cause skin irritation.[1][3]
Harmful if inhaledAcute Toxicity, Inhalation (Category 4)InhalationMay cause respiratory tract irritation.[1]
Causes serious eye irritationEye Irritation (Category 2)Eye ContactMay cause eye irritation.[1][3]

Note: This information is based on structurally similar compounds and should be used as a precautionary guideline. A substance-specific risk assessment should be conducted before use.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The rationale behind each piece of equipment is to create a barrier between you and the chemical, mitigating the risk of exposure through all potential routes.

Core PPE Requirements:
  • Eye and Face Protection: Chemical safety goggles are mandatory to protect against splashes.[5][6] For operations with a higher risk of splashing, such as transfers of large quantities or reactions under pressure, a face shield worn over safety goggles is required.[6]

  • Skin and Body Protection: A flame-resistant lab coat is the minimum requirement. For larger scale work, chemical-resistant aprons or coveralls should be worn.[2][6]

  • Hand Protection: Chemical-resistant gloves are essential.[2][6] Given the nature of the compound, nitrile gloves are a suitable choice for incidental contact. For prolonged handling or immersion, heavier-duty gloves such as butyl rubber or Viton™ should be considered. Always inspect gloves for any signs of degradation or perforation before use.[2]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of any dust or aerosols.[5][7][8] If a fume hood is not available or if there is a risk of generating significant airborne particles, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[9]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound is crucial for minimizing risk. The following workflow is designed to guide you through the process, from preparation to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep 1. Review SDS & Conduct Risk Assessment Weighing 4. Weighing and Dispensing Prep->Weighing Proceed to handling GatherPPE 2. Assemble and Inspect PPE PrepWorkArea 3. Prepare Fume Hood and Spill Kit Reaction 5. Performing Reaction/Procedure Weighing->Reaction Transfer 6. Transferring Solutions Reaction->Transfer Decontamination 7. Decontaminate Glassware & Surfaces Transfer->Decontamination Proceed to cleanup WasteSegregation 8. Segregate Waste Decontamination->WasteSegregation Disposal 9. Package for Disposal WasteSegregation->Disposal

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.